Psma617-tcmc tfa
Description
Structure
2D Structure
Properties
Molecular Formula |
C65H86F12N14O21S |
|---|---|
Molecular Weight |
1659.52 |
IUPAC Name |
(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-3-naphthalen-2-yl-2-[[4-[[[4-[[1,4,7,10-tetrakis(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-2-yl]methyl]phenyl]carbamothioylamino]methyl]cyclohexanecarbonyl]amino]propanoyl]amino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C57H82N14O13S.4C2HF3O2/c58-47(72)32-68-21-22-69(33-48(59)73)25-26-71(35-50(61)75)43(31-70(24-23-68)34-49(60)74)28-36-11-16-42(17-12-36)64-57(85)63-30-37-8-14-40(15-9-37)52(78)65-46(29-38-10-13-39-5-1-2-6-41(39)27-38)53(79)62-20-4-3-7-44(54(80)81)66-56(84)67-45(55(82)83)18-19-51(76)77;4*3-2(4,5)1(6)7/h1-2,5-6,10-13,16-17,27,37,40,43-46H,3-4,7-9,14-15,18-26,28-35H2,(H2,58,72)(H2,59,73)(H2,60,74)(H2,61,75)(H,62,79)(H,65,78)(H,76,77)(H,80,81)(H,82,83)(H2,63,64,85)(H2,66,67,84);4*(H,6,7)/t37?,40?,43?,44-,45-,46-;;;;/m0..../s1 |
InChI Key |
FVJRYLDZCUPZFS-ODOBDYFHSA-N |
SMILES |
C1CC(CCC1CNC(=S)NC2=CC=C(C=C2)CC3CN(CCN(CCN(CCN3CC(=O)N)CC(=O)N)CC(=O)N)CC(=O)N)C(=O)NC(CC4=CC5=CC=CC=C5C=C4)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PSMA617-TCMC TFA salt; PSMA-617-TCMC; PSMA617-analog, PSMA617-derivative with TCMC. |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of PSMA-617 in Prostate Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of Prostate-Specific Membrane Antigen (PSMA)-617, a targeted radioligand therapy that has shown significant promise in the treatment of metastatic castration-resistant prostate cancer (mCRPC). This document provides a comprehensive overview of the molecular interactions, cellular fate, and downstream effects of PSMA-617, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Introduction: Targeting the Prostate-Specific Membrane Antigen
Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein that is significantly overexpressed on the surface of prostate cancer cells, with expression levels correlating with tumor aggressiveness, metastasis, and castration resistance. This high and specific expression makes PSMA an ideal target for therapeutic intervention. PSMA-617 is a small molecule that binds with high affinity to the extracellular domain of PSMA. When chelated with a therapeutic radionuclide, such as Lutetium-177 (¹⁷⁷Lu), it becomes a potent radioligand therapy, ¹⁷⁷Lu-PSMA-617, capable of delivering targeted radiation to cancer cells while minimizing damage to surrounding healthy tissue.
The Multi-Step Mechanism of Action of ¹⁷⁷Lu-PSMA-617
The therapeutic effect of ¹⁷⁷Lu-PSMA-617 is a multi-step process that begins with specific binding to PSMA on the surface of prostate cancer cells and culminates in targeted cell death. This process can be broken down into three key phases: Binding, Internalization, and Induction of Cellular Damage.
High-Affinity Binding to PSMA
¹⁷⁷Lu-PSMA-617 exhibits a high binding affinity for PSMA, a critical factor for its efficacy. Preclinical studies have demonstrated this high affinity through competitive binding assays.
| Parameter | Value | Cell Line | Reference |
| Ki | 2.3 ± 2.9 nM | LNCaP | [1] |
| IC₅₀ | 3.3 ± 0.2 nM | LNCaP | [2] |
| IC₅₀ | Nanomolar range | DU145-PSMA | [3] |
Internalization into the Cancer Cell
Following binding, the ¹⁷⁷Lu-PSMA-617/PSMA complex is rapidly internalized by the cancer cell through endocytosis.[4] This internalization is crucial as it concentrates the radioactive payload within the cell, maximizing the radiation dose delivered to the nucleus and other critical organelles. The internalized radioligand has a long retention time within the cell, corresponding to the half-life of ¹⁷⁷Lu (6.7 days), which allows for sustained radiation exposure.[4]
| Parameter | Value | Cell Line | Reference |
| Internalized Fraction (%IA/10⁶ cells) | 17.67 ± 4.34% | LNCaP | [1] |
| Internalization (% of specific internalization of reference) | 203 ± 10% | LNCaP | [2] |
Induction of DNA Damage and Apoptosis
The primary cytotoxic mechanism of ¹⁷⁷Lu-PSMA-617 is the emission of beta particles from the decay of ¹⁷⁷Lu. These beta particles have a tissue penetration of up to 2 mm, enabling them to not only damage the target cell but also adjacent tumor cells in a "crossfire" effect.[4] The emitted radiation induces both single and double-strand DNA breaks.[4] This extensive DNA damage triggers the DNA Damage Response (DDR) pathway, often involving the activation of sensor proteins like ATM and ATR.[5] If the DNA damage is too severe to be repaired, the cell is driven into apoptosis, or programmed cell death. The apoptotic cascade is initiated, leading to the activation of caspases and eventual cell destruction.[6]
Cell Cycle Arrest
In addition to inducing apoptosis, the PSMA-617 ligand itself has been shown to have anti-proliferative effects. Studies have demonstrated that PSMA-617 can induce cell cycle arrest in the G1 phase.[7][8] This is achieved through the downregulation of key cell cycle proteins, cyclin D1 and cyclin E1, and the upregulation of the cyclin-dependent kinase inhibitor p21.[7][8]
| Effect of PSMA-617 (100 nM) on LNCaP cells | Result | Reference |
| Cyclin D1 downregulation | 43% | [7][8] |
| Cyclin E1 downregulation | 36% | [7][8] |
| p21 upregulation | 48% | [7][8] |
Preclinical and Clinical Efficacy
The mechanism of action of ¹⁷⁷Lu-PSMA-617 translates into significant anti-tumor activity in both preclinical models and clinical trials.
Preclinical Biodistribution and Efficacy
Biodistribution studies in mouse models bearing prostate cancer xenografts have demonstrated high and specific uptake of ¹⁷⁷Lu-PSMA-617 in tumors with favorable tumor-to-organ ratios, particularly for the kidneys, which are a primary organ at risk for toxicity.[9][10]
| Organ | Tumor-to-Organ Ratio (24h p.i. in mice) | Reference |
| Blood | 1,424 | [2] |
| Kidney | 5.9 | [2] |
Therapeutic studies in these models have shown that ¹⁷⁷Lu-PSMA-617 can significantly inhibit tumor growth and extend survival.[11]
Clinical Efficacy in Metastatic Castration-Resistant Prostate Cancer
The landmark Phase 3 VISION trial demonstrated the significant clinical benefit of ¹⁷⁷Lu-PSMA-617 in patients with mCRPC who had progressed after prior therapies.
| VISION Trial Outcomes | ¹⁷⁷Lu-PSMA-617 + Standard of Care | Standard of Care Alone | Hazard Ratio (95% CI) | Reference |
| Median Overall Survival | 15.3 months | 11.3 months | 0.62 (0.52-0.74) | [12] |
| Median Radiographic Progression-Free Survival | 8.7 months | 3.4 months | 0.40 (0.29-0.57) | [12] |
Numerous other studies have consistently reported significant PSA (Prostate-Specific Antigen) response rates in patients treated with ¹⁷⁷Lu-PSMA-617.
| Study | PSA Response Rate (≥50% decline) | Reference |
| VISION Trial | 46% | [13] |
| TheraP Trial | 66% | [14] |
| Retrospective Analysis (54 patients) | 58% | [15] |
| Retrospective Analysis (52 patients) | 35% | [1] |
| Real-world data (76 patients) | 41% | [16] |
Visualizing the Mechanism and Workflows
To further illustrate the complex processes involved in the mechanism of action of PSMA-617 and the experimental procedures used to study it, the following diagrams have been generated using the DOT language.
Caption: Molecular mechanism of ¹⁷⁷Lu-PSMA-617 in prostate cancer cells.
References
- 1. mdpi.com [mdpi.com]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. medrxiv.org [medrxiv.org]
- 6. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 7. PSMA-617 inhibits proliferation and potentiates the 177Lu-PSMA-617-induced death of human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PSMA-617 inhibits proliferation and potentiates the 177Lu-PSMA-617-induced death of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extensive preclinical evaluation of lutetium-177-labeled PSMA-specific tracers for prostate cancer radionuclide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Exploring the Therapeutic Potential of 177Lu-PSMA-617 in a Mouse Model of Prostate Cancer Bone Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Clinical outcome of standardized 177Lu-PSMA-617 therapy in metastatic prostate cancer patients receiving 7400 MBq every 4 weeks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
Structural activity relationship of PSMA-617 and its derivatives
An In-depth Technical Guide on the Structural Activity Relationship of PSMA-617 and its Derivatives
Introduction
Prostate-specific membrane antigen (PSMA) has emerged as a critical target for the diagnosis and treatment of prostate cancer due to its significant overexpression on cancer cells. PSMA-617, a urea-based small molecule inhibitor, is a benchmark ligand for PSMA-targeted radionuclide therapy. Its structure allows for chelation of therapeutic radionuclides like Lutetium-177 (¹⁷⁷Lu), leading to the development of [¹⁷⁷Lu]Lu-PSMA-617 (Pluvicto®), which is FDA-approved for treating metastatic castration-resistant prostate cancer (mCRPC).[1][2] The efficacy of PSMA-617 is intrinsically linked to its three-part structure: a high-affinity binding motif, a linker region, and a chelator for the radionuclide.[3][4]
Understanding the Structure-Activity Relationship (SAR) of PSMA-617 is paramount for developing next-generation theranostic agents with improved pharmacological profiles, such as enhanced tumor uptake, faster clearance from non-target organs, and better internalization rates. This guide provides a detailed examination of the SAR of PSMA-617, focusing on derivatives with modifications in the linker region, and outlines the experimental protocols used for their evaluation.
Core Structure of PSMA-617 and its Derivatives
PSMA-617's design is modular, consisting of three key components that collectively determine its pharmacokinetics and efficacy.
-
Binding Motif: A glutamate-urea-lysine (Glu-urea-Lys) scaffold that binds with high affinity to the enzymatic active site of PSMA.[1] This motif is fundamental for the molecule's specificity.
-
Chelator: A DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) cage that securely complexes with diagnostic (e.g., Gallium-68) or therapeutic (e.g., Lutetium-177) radiometals.[5]
-
Linker: Connects the binding motif to the chelator. The linker's chemical properties, such as lipophilicity, length, and flexibility, are crucial for influencing the overall biological activity and biodistribution of the compound.[1][6]
Recent SAR studies have focused on modifying the linker region of PSMA-617. For instance, in the derivatives P17 and P18 , the highly lipophilic 2-naphthyl-l-Ala moiety in PSMA-617 was replaced with a less lipophilic 3-styryl-l-Ala. Additionally, in P18, the cyclohexyl ring was substituted with a phenyl group to further investigate the impact of these structural changes.[1][7]
Quantitative Structure-Activity Relationship Data
Modifications to the linker region of PSMA-617 in derivatives P17 and P18 resulted in compounds that maintained high potency and targeting ability, demonstrating the robustness of the core scaffold.[1][8]
Table 1: In Vitro PSMA Inhibition and Binding Affinity
This table summarizes the potency of the inhibitors against human PSMA and their binding affinity in PSMA-positive cell lines. IC₅₀ represents the half-maximal inhibitory concentration.
| Compound | Inhibitor Potency (IC₅₀, nM)[7] | Cell Binding Affinity (IC₅₀, nM) in LNCaP cells[7] | Cell Binding Affinity (IC₅₀, nM) in C4-2 cells[7] |
| PSMA-617 | 0.05 | ~5 | ~5 |
| P17 | 0.30 | ~15 | ~15 |
| P18 | 0.45 | ~10 | ~10 |
Data reflects competitive binding against [¹⁷⁷Lu]Lu-PSMA-617.
Table 2: In Vitro Cellular Internalization
This table shows the percentage of the applied radioactive compound that was internalized by PSMA-positive PC-3 PIP cells. The data indicates that the linker modifications did not negatively impact cellular uptake.[7]
| Compound | Surface-Bound Fraction (% Applied Activity)[7] | Internalized Fraction (% Applied Activity)[7] |
| [¹⁷⁷Lu]Lu-PSMA-617 | 26.8 ± 14.2 | 8.2 ± 2.4 |
| [¹⁷⁷Lu]Lu-P17 | 20.1 ± 9.8 | 8.7 ± 2.9 |
| [¹⁷⁷Lu]Lu-P18 | 33.7 ± 12.8 | 8.5 ± 2.4 |
Values are presented as average ± standard deviation (n=3).
Table 3: In Vivo Biodistribution in PC-3 PIP Tumor-Bearing Mice
This table details the tumor uptake and retention of the radiolabeled compounds at different time points, measured as a percentage of the injected activity per gram of tissue (% IA/g).
| Compound | Tumor Uptake (1h p.i., % IA/g)[1][7] | Tumor Uptake (24h p.i., % IA/g)[7] |
| [¹⁷⁷Lu]Lu-PSMA-617 | 24.5 ± 13.0 | 22.3 ± 3.5 |
| [¹⁷⁷Lu]Lu-P17 | 14.1 ± 0.6 | 10.5 ± 0.3 |
| [¹⁷⁷Lu]Lu-P18 | 19.8 ± 2.3 | 17.7 ± 3.2 |
Despite structural differences, the derivatives showed comparable tumor uptake to the parent compound, PSMA-617. Notably, P18 exhibited higher spleen accumulation, which was attributed to the lipophilicity of its phenyl group.[1][7][8]
Mechanism of Action of ¹⁷⁷Lu-PSMA-617
The therapeutic effect of [¹⁷⁷Lu]Lu-PSMA-617 is initiated by its high-affinity binding to PSMA on the surface of prostate cancer cells. Following binding, the complex is internalized into the cell via endocytosis.[9] The chelated ¹⁷⁷Lu is a β-particle emitter, which induces DNA single- and double-strand breaks within the cell and in adjacent cells (a "crossfire" effect), ultimately triggering apoptosis and cell death.[10][11] This targeted delivery of radiation maximizes damage to tumor cells while minimizing exposure to healthy tissue.[9]
Experimental Methodologies
The evaluation of novel PSMA ligands follows a standardized workflow to characterize their biochemical and pharmacological properties.
References
- 1. Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Preclinical Evaluation of a Bispecific PSMA-617/RM2 Heterodimer Targeting Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of Linker-Optimised PSMA-Targeting Radioligands - ProQuest [proquest.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure-Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of Resistance to Prostate-Specific Membrane Antigen–Targeted Radioligand Therapy in a Mouse Model of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of PSMA-617 in Animal Models: An In-depth Technical Guide
Prostate-Specific Membrane Antigen (PSMA) has emerged as a pivotal target for the diagnosis and treatment of prostate cancer due to its significant overexpression on the surface of prostate cancer cells.[1] PSMA-617, a small molecule inhibitor of PSMA, when chelated with a therapeutic radionuclide such as Lutetium-177 (¹⁷⁷Lu) or Actinium-225 (²²⁵Ac), forms a radiopharmaceutical agent that can selectively deliver radiation to tumor cells while minimizing damage to surrounding healthy tissues.[2] The journey of PSMA-617 from a promising molecule to a clinically approved therapeutic agent has been underpinned by extensive preclinical evaluation in various animal models. These studies are crucial for establishing the biodistribution, therapeutic efficacy, and safety profile of the radiopharmaceutical before its administration in humans.
This technical guide provides a comprehensive overview of the preclinical evaluation of PSMA-617 in animal models, with a focus on experimental protocols, quantitative data, and the underlying biological mechanisms.
Experimental Protocols
The preclinical assessment of PSMA-617 involves a series of well-defined experimental protocols designed to thoroughly characterize its behavior and therapeutic potential.
1. Radiolabeling and Quality Control of PSMA-617
The first step in the preclinical evaluation is the radiolabeling of the PSMA-617 ligand with a suitable radionuclide.
-
Radiolabeling Procedure: The process typically involves the incubation of PSMA-617 with a radionuclide, such as ¹⁷⁷LuCl₃, at an optimized pH (around 4.5) and temperature (approximately 95°C) for a specific duration (e.g., 40 minutes).[3] The molar ratio of the metal to the ligand is a critical parameter that is optimized to achieve high radiolabeling efficiency.[3]
-
Quality Control: After radiolabeling, the product undergoes rigorous quality control to ensure its suitability for in vitro and in vivo experiments.
-
Radiochemical Purity: This is determined using techniques like Instant Thin-Layer Chromatography (ITLC) and High-Performance Liquid Chromatography (HPLC) to ensure that the radionuclide is successfully chelated to the PSMA-617 ligand and to quantify the percentage of free radionuclide.[3] A radiochemical purity of over 98% is generally considered acceptable.[3]
-
Stability: The stability of the radiolabeled compound is assessed over time in various solutions, including human serum, to ensure that it remains intact under physiological conditions.[3][4]
-
2. Animal Models
The choice of an appropriate animal model is critical for obtaining clinically relevant data.
-
Cell Lines: Preclinical studies commonly utilize human prostate cancer cell lines that express PSMA, such as LNCaP and C4-2, and PSMA-negative cell lines like PC-3 for control experiments.[4][5]
-
Xenograft Models: These cell lines are then used to establish tumor xenografts in immunocompromised mice, such as BALB/c nude or NSG mice.[6][7] The tumor cells are typically injected subcutaneously or, to create a metastatic model, into the left ventricle of the heart.[7]
3. In Vitro Studies
Before proceeding to in vivo experiments, the binding characteristics and cellular effects of radiolabeled PSMA-617 are evaluated in vitro.
-
Cell Binding and Internalization Assays: These assays are performed to confirm the specific binding of the radiopharmaceutical to PSMA-expressing cells and its subsequent internalization.[4]
-
Cytotoxicity and Antiproliferative Studies: The ability of the radiolabeled PSMA-617 to kill cancer cells and inhibit their proliferation is assessed in a dose-dependent manner.[5]
4. In Vivo Biodistribution Studies
Biodistribution studies are essential to understand the uptake and clearance of the radiopharmaceutical in different organs and the tumor.
-
Procedure: A known amount of radiolabeled PSMA-617 is administered to tumor-bearing mice, typically via intravenous injection. At various time points post-injection, the animals are euthanized, and major organs and the tumor are harvested. The radioactivity in each tissue is measured using a gamma counter, and the results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).[4]
5. In Vivo Imaging Studies
Non-invasive imaging techniques are used to visualize the distribution of the radiopharmaceutical in real-time.
-
PET/CT and SPECT/CT: Depending on the radionuclide used, Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) combined with Computed Tomography (CT) is employed to image the animals at different time points after the injection of the radiopharmaceutical.[1]
6. Therapeutic Efficacy Studies
The ultimate goal of preclinical evaluation is to determine the anti-tumor efficacy of the therapeutic agent.
-
Treatment and Monitoring: Tumor-bearing mice are treated with different doses of radiolabeled PSMA-617. Tumor growth is monitored over time using caliper measurements or imaging techniques.[7][8]
-
Survival Analysis: The overall survival of the treated animals is compared to that of a control group that receives a vehicle solution.[9]
-
Toxicity Assessment: The safety of the treatment is evaluated by monitoring the body weight of the animals and conducting hematological and histopathological analyses of major organs at the end of the study.[1]
Quantitative Data Presentation
The quantitative data from preclinical studies are crucial for comparing the performance of PSMA-617 with other therapeutic agents and for planning clinical trials.
Table 1: In Vitro Binding and Proliferation Data for Radiolabeled PSMA-617
| Cell Line | Radiopharmaceutical | IC₅₀ (KBq/mL) | Binding Affinity (K D ) | Reference |
| LNCaP (PSMA+) | [²²⁵Ac]Ac-PSMA-617 | 0.14 | - | [5] |
| PC3 (PSMA-) | [²²⁵Ac]Ac-PSMA-617 | 15.5 | - | [5] |
| PC-3 PIP (PSMA+) | [¹⁷⁷Lu]Lu-PSMA-TB-01 | - | 23 ± 1 nM | [10] |
Table 2: Biodistribution of ¹⁷⁷Lu-PSMA-617 in LNCaP Tumor-Bearing Mice (%ID/g)
| Organ | 4 h | 24 h | Reference |
| Tumor | 23.31 ± 0.94 | 37 ± 6 | [4][10] |
| Blood | - | - | |
| Kidneys | - | 1.4 ± 0.4 | [11] |
| Liver | - | - | |
| Spleen | - | - | |
| Muscle | - | - |
Table 3: Therapeutic Efficacy of ¹⁷⁷Lu-PSMA-617 in Animal Models
| Animal Model | Treatment Dose | Outcome | Reference |
| LNCaP xenograft | 37 MBq | 30.7% survival extension | [4][9] |
| LNCaP xenograft | 111 MBq | 53.8% survival extension | [4][9] |
| PSMA-positive xenograft | 111 MBq | Median survival of 130 days | [9] |
| Syngeneic murine prostate cancer | 120 MBq | Superior tumor growth inhibition | [8] |
| LNCaP xenograft | 18.5 MBq | 58% tumor inhibition at 58 days | [12][13] |
Visualizations of Key Processes and Workflows
Diagrams generated using the DOT language provide a clear visual representation of complex biological processes and experimental procedures.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the Therapeutic Potential of 177Lu-PSMA-617 in a Mouse Model of Prostate Cancer Bone Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of [225Ac]Ac-PSMA-617 and in vivo effect comparison in combination with [177Lu]Lu-PSMA-617 for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Exploring the Therapeutic Potential of 177Lu-PSMA-617 in a Mouse Model of Prostate Cancer Bone Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Preclinical Evaluation of a Novel Prostate-Specific Membrane Antigen Radioligand Modified with a Transthyretin Binder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. PSMA-Targeted Radiolabeled Peptide for Imaging and Therapy in Prostate Cancer: Preclinical Evaluation of Biodistribution and Therapeutic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Biodistribution and dosimetry of Gallium-68 labeled PSMA-617
An In-depth Technical Guide on the Biodistribution and Dosimetry of Gallium-68 Labeled PSMA-617
Introduction
Gallium-68 (⁶⁸Ga) labeled PSMA-617 is a radiopharmaceutical agent that has become a cornerstone in the diagnosis and staging of prostate cancer through Positron Emission Tomography (PET) imaging.[1][2] It is a radioconjugate composed of the radioisotope ⁶⁸Ga and PSMA-617, a ligand that targets the Prostate-Specific Membrane Antigen (PSMA).[2] PSMA is a transmembrane protein significantly overexpressed on the surface of most prostate cancer cells, making it an ideal target for high-contrast imaging.[1][2]
A thorough understanding of the biodistribution (how it spreads through the body) and dosimetry (the absorbed radiation dose by different organs) of ⁶⁸Ga-PSMA-617 is critical for its safe and effective clinical use. This guide provides a detailed overview of these aspects, summarizing key quantitative data, experimental protocols, and the underlying biological interactions for researchers, scientists, and drug development professionals.
Biodistribution
The biodistribution of ⁶⁸Ga-PSMA-617 determines both the clarity of tumor imaging and the radiation exposure to healthy tissues. Following intravenous injection, the tracer is distributed throughout the body, with notable accumulation in specific organs and pathological tissues.
Physiological Organ Uptake
Intense physiological uptake of ⁶⁸Ga-PSMA-617 is consistently observed in organs with high PSMA expression or those involved in the tracer's excretion pathway. The kidneys and salivary glands demonstrate the highest concentration of the radiotracer.[3][4][5] Moderate uptake is typically seen in the lacrimal glands, liver, spleen, and intestines.[3][6] This distribution pattern is crucial for image interpretation, as physiological uptake must be differentiated from pathological, cancer-related signals.
Table 1: Physiological Biodistribution of ⁶⁸Ga-PSMA-617 in Normal Organs
| Organ | Mean Standardized Uptake Value (SUVmean) | Maximum Standardized Uptake Value (SUVmax) | Notes |
|---|---|---|---|
| Kidneys | High and relatively invariant, ranging from 11% to 14% of the injected dose between 15 and 90 minutes post-injection.[7] | - | Considered a critical organ for dosimetry.[7] |
| Salivary Glands | 10.8 ± 3.2 (Parotid) 11.3 ± 2.8 (Submandibular)[8] | 16.8 ± 5.4 (Parotid) 18.1 ± 4.7 (Submandibular)[8] | High physiological uptake is characteristic. |
| Liver | 4.9 ± 1.4[8] | 7.7 ± 2.0[8] | Used as a reference organ for qualifying tumor uptake in therapeutic contexts.[9] |
| Spleen | Moderate Uptake[6] | Moderate Uptake[6] | Part of the normal biodistribution pattern. |
| Lacrimal Glands | Moderate Uptake[3][6] | Moderate Uptake[3][6] | Physiologic accumulation is expected.[3] |
| Small Intestine | Moderate Uptake[3][6] | Moderate Uptake[3][6] | Part of the normal biodistribution pattern. |
Note: SUV values can vary between studies due to differences in patient populations, imaging protocols, and analysis methods.
Tumor Uptake
⁶⁸Ga-PSMA-617 exhibits high and specific uptake in PSMA-positive prostate cancer lesions, enabling excellent tumor visualization with high contrast against background tissues.[3][4] The uptake in tumors tends to increase over time in the initial hours post-injection, leading to improved tumor-to-background ratios in delayed imaging.[1][3][4]
In one study, the mean tumor-to-background ratio for SUVmax was 20.4 at 1 hour post-injection, increasing to 38.2 at 3 hours post-injection.[4] Another analysis found median tumor-to-background ratios of 18.8 in early images (1 hour) and 28.3 in late images (3 hours).[5]
Table 2: Tumor Uptake and Contrast of ⁶⁸Ga-PSMA-617
| Time Point | Mean Tumor-to-Background Ratio (SUVmax) | Range |
|---|---|---|
| 1 Hour p.i. | 20.4 ± 17.3[4] | 2.3 - 84.0[4] |
| 3 Hours p.i. | 38.2 ± 38.6[4] | 3.6 - 154.3[4] |
p.i. = post-injection
Dosimetry
Radiation dosimetry involves calculating the absorbed dose of ionizing radiation in tissues. For diagnostic radiopharmaceuticals like ⁶⁸Ga-PSMA-617, these values are typically low but essential to quantify for patient safety and regulatory approval. The primary excretion route for the tracer is via the urinary tract.[3]
The highest absorbed doses are delivered to the urinary bladder wall and the kidneys.[3] The average effective dose, which represents the whole-body radiation risk, is relatively low.
Table 3: Radiation Dosimetry of ⁶⁸Ga-PSMA-617
| Organ | Mean Absorbed Dose (mGy/MBq) |
|---|---|
| Kidneys | High (Critical Organ)[3][7] |
| Urinary Bladder Wall | High (Excretion Pathway)[3] |
| Salivary Glands | High[3] |
| Small Intestine | High[3] |
| Liver | Moderate[3] |
| Spleen | Moderate[3] |
| Effective Dose (Whole Body) | ~0.021 mSv/MBq [3][4] |
For a typical administered activity of 203 MBq, the effective dose from the PET scan is approximately 4.3 mSv.[3]
Experimental Protocols
The data presented in this guide are derived from clinical studies with specific methodologies. Understanding these protocols is key to interpreting and comparing results across different research efforts.
Patient Population
Studies typically enroll patients with biopsy-proven prostate cancer, often those with suspected recurrence based on rising prostate-specific antigen (PSA) levels or for initial staging of high-risk disease.[4][10]
Radiopharmaceutical Preparation and Administration
-
Synthesis: ⁶⁸Ga-PSMA-617 is synthesized using an automated or manual module.[1][6] ⁶⁸Ga-chloride is eluted from a ⁶⁸Ge/⁶⁸Ga generator and reacted with the PSMA-617 precursor ligand (e.g., 20-25 µg) in a buffer at elevated temperature (e.g., 90-105°C).[1][6]
-
Quality Control: Radiochemical purity is assessed using methods like radio-high performance liquid chromatography (HPLC) and is typically required to be over 95%.[6]
-
Administration: The final product is administered intravenously. The injected activity varies, with studies reporting average doses of 141 ± 25.5 MBq, 2 MBq/kg, or around 231 MBq.[4][6][10]
PET/CT Imaging Protocol
-
Patient Preparation: Patients are often encouraged to drink water after injection and to void their bladder immediately before the scan to reduce radiation dose to the bladder wall and improve image quality.[1]
-
Uptake Time: Imaging is performed after a specific uptake period. Quantitative assessments are often conducted at multiple time points, such as 1 hour and 3 hours post-injection, to evaluate the tracer kinetics.[4][5] Some studies have used more extensive imaging schedules (e.g., 5 min, 1h, 2h, 3h, 4h, and 5h) for detailed dosimetric calculations.[4]
-
Scanning: Whole-body PET/CT scans are typically acquired from the skull to the mid-thigh.[11]
Data Analysis
-
Image Reconstruction: PET images are reconstructed using standard algorithms.
-
Quantitative Analysis: Regions of interest (ROIs) or volumes of interest (VOIs) are drawn around tumors and normal organs on the PET images. The tracer concentration within these regions is used to calculate Standardized Uptake Values (SUV), often reported as SUVmean and SUVmax.[5]
-
Dosimetry Calculation: For dosimetry, time-activity curves are generated from the quantitative data at multiple time points. These curves are used to calculate the number of disintegrations in each source organ. Dosimetry software, such as OLINDA/EXM, is then used to calculate the mean organ-absorbed doses and the effective dose based on the MIRD (Medical Internal Radiation Dose) schema.[11]
Visualizations
Mechanism of Action
The fundamental principle of ⁶⁸Ga-PSMA-617 imaging relies on its specific binding to the PSMA protein on prostate cancer cells, followed by internalization.
Caption: Mechanism of ⁶⁸Ga-PSMA-617 binding and internalization.
Experimental Workflow
The process of conducting a biodistribution and dosimetry study follows a structured workflow from patient selection to final data analysis.
References
- 1. Frontiers | Optimized Application of 68Ga-Prostate-Specific Membrane Antigen-617 Whole-Body PET/CT and Pelvic PET/MR in Prostate Cancer Initial Diagnosis and Staging [frontiersin.org]
- 2. Facebook [cancer.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. The Theranostic PSMA Ligand PSMA-617 in the Diagnosis of Prostate Cancer by PET/CT: Biodistribution in Humans, Radiation Dosimetry, and First Evaluation of Tumor Lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Physiological biodistribution on Ga68-PSMA PET/CT and the factors effecting biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 8. Impact of [177Lu]Lu-PSMA-617 Radioligand Therapy on Reference Organ Uptake Assessed by [68Ga]Ga-PSMA-11-PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating the biodistribution for [68Ga]Ga-PSMA-11 and [18F]F-PSMA-1007 PET/CT with an inter- and intrapatient based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prospective comparison of 68Ga-RM2 PET/CT and 68Ga-PSMA-617 PET/CT for initial staging of prostate cancer. - ASCO [asco.org]
- 11. Biodistribution and radiation dosimetry of (68)Ga-PSMA HBED CC-a PSMA specific probe for PET imaging of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Imaging of PSMA Expression Using PSMA-617: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the molecular imaging agent PSMA-617, focusing on its mechanism of action, experimental protocols for its use, and quantitative data supporting its application in imaging Prostate-Specific Membrane Antigen (PSMA) expression.
Introduction to PSMA-617
Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein that is highly overexpressed in the majority of prostate cancer cells, making it an exceptional target for diagnostic imaging and targeted radionuclide therapy.[1] PSMA-617 is a high-affinity ligand that binds to the enzymatic pocket of PSMA.[2][3] It can be chelated with various radionuclides for both imaging (e.g., Gallium-68) and therapeutic (e.g., Lutetium-177) purposes, establishing it as a key agent in the field of theranostics.[4] The combination of a diagnostic scan to identify PSMA-positive patients followed by targeted therapy with a particle-emitting radionuclide attached to the same ligand represents a powerful personalized medicine approach.[4]
Mechanism of Action and Cellular Uptake
PSMA Signaling Pathway Involvement
Recent studies have revealed that PSMA is not merely a passive cell-surface marker but actively contributes to prostate cancer progression by modulating intracellular signaling pathways.[5][6] PSMA expression disrupts the canonical MAPK/ERK signaling pathway and promotes cell survival through the PI3K-AKT pathway.[5][6] This is achieved through PSMA's interaction with the scaffolding protein RACK1, which alters the signaling complex formed by β₁ integrin and the Insulin-like Growth Factor 1 Receptor (IGF-1R).[5][6] This "switch" redirects signaling from proliferation (MAPK) to survival (PI3K-AKT), contributing to tumor progression.[5][6][7]
PSMA-617 Uptake and Therapeutic Action
When radiolabeled, for instance with ¹⁷⁷Lu, PSMA-617 binds to the PSMA receptor on the surface of prostate cancer cells. Following this binding, the entire complex is internalized into the cell.[8] This process ensures that the therapeutic radionuclide is delivered directly inside the target cell, where it is retained for a prolonged period.[8] The decay of ¹⁷⁷Lu releases high-energy beta particles, which cause DNA damage and ultimately lead to apoptotic cell death.[8][9]
Experimental Protocols
This section details standardized protocols for the radiolabeling and evaluation of PSMA-617.
3.1. Radiolabeling of PSMA-617 with Lutetium-177
This protocol describes a common method for preparing [¹⁷⁷Lu]Lu-PSMA-617 for therapeutic use.
-
Reagents Preparation:
-
Reaction Setup:
-
Incubation:
-
Quality Control:
-
Assess the radiochemical purity (RCP) using methods like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[10][13] A typical HPLC system would use a C18 column with a gradient of water/acetonitrile containing 0.1% TFA.[13]
-
The expected RCP should be greater than 95%.[13] If the yield is low, adding more ligand and reheating can sometimes improve the outcome.[10]
-
3.2. In Vitro Cell Binding and Affinity Assay
This protocol is used to determine the binding affinity (Kᵢ or IC₅₀) of PSMA-617 to PSMA-expressing cells.
-
Cell Culture:
-
Use a PSMA-positive cell line, such as LNCaP, and a PSMA-negative control cell line, like PC-3. Culture cells to near confluence in appropriate media.
-
-
Assay Preparation:
-
Seed the cells in multi-well plates (e.g., 6-well or 24-well plates) at a density of approximately 200,000 to 1,000,000 cells per well and allow them to adhere overnight.[11]
-
-
Competition Assay:
-
Prepare serial dilutions of non-radiolabeled ('cold') PSMA-617.
-
Add a constant, low concentration of radiolabeled PSMA-617 (e.g., [¹⁷⁷Lu]Lu-PSMA-617) to each well.
-
Add the varying concentrations of cold PSMA-617 to the wells.
-
Incubate the plate for 1 hour at 4°C or on ice to prevent internalization.[11][14]
-
-
Cell Lysis and Counting:
-
Wash the cells with cold PBS to remove unbound radioligand.
-
Lyse the cells using a lysis buffer (e.g., 1 M NaOH).[11]
-
Collect the lysate and measure the radioactivity in a gamma counter.
-
-
Data Analysis:
-
Plot the bound radioactivity against the concentration of the cold ligand. Use non-linear regression analysis (e.g., one-site fit) to calculate the IC₅₀ value, which can then be converted to the inhibition constant (Kᵢ).
-
3.3. In Vivo Animal PET/SPECT Imaging
This protocol outlines a typical procedure for imaging tumor uptake of radiolabeled PSMA-617 in a xenograft mouse model.
-
Animal Model:
-
Radiotracer Administration:
-
Imaging:
-
At specified time points post-injection (p.i.), such as 1, 4, and 24 hours, anesthetize the mice (e.g., with 2% isoflurane).[16][17]
-
Perform a whole-body PET or SPECT scan, followed by a CT scan for anatomical co-registration. The scan duration may be 15-30 minutes depending on the scanner and injected activity.[16]
-
-
Image Analysis and Biodistribution:
-
Reconstruct the images and draw regions of interest (ROIs) over the tumors and major organs (kidneys, liver, bladder, etc.).
-
Calculate the tracer uptake, often expressed as the maximum Standardized Uptake Value (SUVmax) or percentage of injected dose per gram of tissue (%ID/g).[18]
-
For ex vivo biodistribution, euthanize the animals after the final scan, dissect the tumors and organs, weigh them, and measure their radioactivity in a gamma counter.[14]
-
3.4. Clinical Imaging Protocol for Patient Selection
This protocol is based on the criteria used in major clinical trials like VISION and TheraP for selecting patients for ¹⁷⁷Lu-PSMA-617 therapy.[19][20]
-
Patient Eligibility:
-
PSMA-PET Scan:
-
Image Interpretation Criteria (VISION Trial-based):
-
Inclusion: At least one PSMA-positive metastatic lesion must be present on the scan. PSMA-positive is defined as having tracer uptake greater than the mean uptake in the liver.[20]
-
Exclusion: Patients with significant sites of metastatic disease that are PSMA-negative (i.e., visible on CT/MRI but show no PSMA uptake above background) should be excluded.[20]
-
-
Therapy Decision:
-
Patients meeting the imaging criteria are considered eligible for [¹⁷⁷Lu]Lu-PSMA-617 therapy. The standard regimen is often 7.4 GBq (200 mCi) administered every 6 weeks for up to 6 cycles.[1]
-
Quantitative Data Summary
The following tables summarize key quantitative data for PSMA-617 from various preclinical and clinical studies.
Table 1: In Vitro Binding Affinity of PSMA-617 Ligands
| Compound | Cell Line | Assay Type | Affinity Value | Citation |
|---|---|---|---|---|
| PSMA-617 | LNCaP | Competition (Kᵢ) | 2.34 ± 2.94 nM | [3] |
| [¹⁷⁷Lu]Lu-PSMA-617 | LNCaP | Competition (IC₅₀) | 3.3 ± 0.2 nM | [14] |
| [⁶⁴Cu]Cu-PSMA-617 | LNCaP | Competition (IC₅₀) | 9.4 ± 1.1 nM | [17] |
| [⁸⁹Zr]Zr-PSMA-617 | LNCaP | Saturation (Kᴅ) | 6.8 nM | [18] |
| HTK01169 (Albumin-binding variant) | LNCaP | Competition (Kᵢ) | 0.04 nM |[12] |
Table 2: Preclinical In Vivo Tumor Uptake and Biodistribution
| Radiotracer | Animal Model | Tumor Type | Time p.i. | Tumor Uptake (%ID/g) | Key Organ Uptake (%ID/g) | Citation |
|---|---|---|---|---|---|---|
| [¹⁷⁷Lu]Lu-PSMA-617 | LNCaP Xenograft | Prostate | 24 h | 10.58 ± 4.50 | Kidneys: High | [15] |
| [⁸⁹Zr]Zr-PSMA-617 | LNCaP Xenograft | Prostate | 24 h | 1.76 ± 0.61 (SUVmax: 0.98) | Kidneys: Low (SUVmax: 0.18) | [15][18] |
| [⁶⁴Cu]Cu-PSMA-617 | PC-3 Xenograft | Prostate (Neovasculature) | 24 h | ~2.5 | Liver: ~9.0, Kidneys: High | [17] |
| [¹⁷⁷Lu]Lu-PSMA-I&T | PC295 PDX | Prostate | 24 h | ~15 | Kidneys: ~50 |[22] |
Table 3: Clinical Quantitative Imaging and Dosimetry Data for ¹⁷⁷Lu-PSMA-617
| Parameter | Patient Cohort | Value | Significance | Citation |
|---|---|---|---|---|
| Pre-treatment SUVmean | mCRPC | 7.66 (responders) vs 3.50 (non-responders) | Associated with improved PFS and OS | [23] |
| Absorbed Dose (Kidneys) | mCRPC | 3.5 ± 1.8 Gy | Key organ for dose-limiting toxicity | [24] |
| Absorbed Dose (Salivary Glands) | mCRPC | 1.5 ± 1.0 Gy | Associated with side effect of xerostomia | [8][24] |
| Absorbed Dose (Bone Marrow) | mCRPC | 0.2 ± 0.06 Gy | Monitored for hematologic toxicity | [24] |
| Absorbed Dose (Tumor) | mCRPC | 5.6 ± 4.4 Gy | Varies significantly based on lesion uptake |[24] |
Experimental and Theranostic Workflows
The development and application of PSMA-617 follow logical workflows, from preclinical validation to clinical theranostic use.
References
- 1. Joint EANM/SNMMI procedure guideline for the use of 177Lu-labeled PSMA-targeted radioligand-therapy (177Lu-PSMA-RLT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PSMA-617 inhibits proliferation and potentiates the 177Lu-PSMA-617-induced death of human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. mdpi.com [mdpi.com]
- 5. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. urotoday.com [urotoday.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Preparation of 177Lu-PSMA-617 in Hospital Radiopharmacy: Convenient Formulation of a Clinical Dose Using a Single-Vial Freeze-Dried PSMA-617 Kit Developed In-House - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. biorxiv.org [biorxiv.org]
- 16. biorxiv.org [biorxiv.org]
- 17. 64Cu-PSMA-617: A novel PSMA-targeted radio-tracer for PET imaging in gastric adenocarcinoma xenografted mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. urologytimes.com [urologytimes.com]
- 20. snmmi.org [snmmi.org]
- 21. jnm.snmjournals.org [jnm.snmjournals.org]
- 22. researchgate.net [researchgate.net]
- 23. ascopubs.org [ascopubs.org]
- 24. 2024 Spring Clinical Meeting [aapm.confex.com]
The Advent of a Theranostic Revolution: An In-depth Technical Guide to the Early Discovery and Development of the PSMA-617 Ligand
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational discovery and early development of the Prostate-Specific Membrane Antigen (PSMA)-617 ligand, a cornerstone in the field of theranostics for prostate cancer. PSMA-617, now the targeting component of the FDA-approved drug Pluvicto™ ([¹⁷⁷Lu]Lu-PSMA-617), represents a paradigm shift in the management of metastatic castration-resistant prostate cancer (mCRPC).[1][2][3] This document delves into the core scientific data, experimental methodologies, and the underlying biological pathways that propelled PSMA-617 from a promising molecule to a clinically transformative agent.
Genesis and Developmental Timeline
The development of PSMA-617, which began around 2012 at the German Cancer Research Center (DKFZ), was built upon earlier research into urea-based PSMA inhibitors and the Glu-urea-Lys binding motif.[1][4] The primary goal was to optimize a ligand for theranostic applications, exhibiting high binding affinity, efficient internalization into cancer cells, and favorable pharmacokinetic properties, particularly minimizing off-target accumulation in organs like the kidneys.[4] A key breakthrough was the identification of a linker region between the binding motif and the chelator that significantly influenced these properties.[4] This optimization process led to the selection of PSMA-617 due to its low uptake in background organs while maintaining high and prolonged accumulation in tumors.[4] The first clinical experiences with PSMA-617 in 2014 and 2015 demonstrated its potential for both diagnosis and therapy, paving the way for extensive clinical trials and eventual FDA approval in March 2022.[3][4][5][6]
Quantitative Ligand Performance Data
The superior performance of PSMA-617 is quantitatively demonstrated through various preclinical assays. These studies consistently highlight its high affinity and specific binding to PSMA-expressing cells.
Table 1: In Vitro Binding Affinity and Inhibition
| Compound | Cell Line | Assay Type | Value | Reference |
| PSMA-617 | LNCaP | Kᵢ (nM) | 2.3 ± 2.9 | [7] |
| PSMA-11 | LNCaP | Kᵢ (nM) | 12.0 ± 2.8 | [7] |
| PSMA-617 | Recombinant human PSMA | IC₅₀ (nM) | 0.05 | [8] |
| [¹⁷⁷Lu]Lu-PSMA-617 | LNCaP | IC₅₀ (nM) | ~5 | [8] |
| [¹⁷⁷Lu]Lu-PSMA-617 | C4-2 | IC₅₀ (nM) | ~5 | [8] |
| [¹⁷⁷Lu]Lu-PSMA-617 | PC-3 PIP | IC₅₀ (nM) | ~10-fold higher than LNCaP | [8] |
Table 2: In Vitro Cellular Uptake and Internalization
| Radioligand | Cell Line | Parameter | Value (% IA/10⁶ cells) | Time Point | Reference |
| [¹⁷⁷Lu]Lu-PSMA-617 | LNCaP | Internalized Fraction | 17.67 ± 4.34 | Not Specified | [7] |
| [⁶⁸Ga]Ga-PSMA-11 | LNCaP | Internalized Fraction | 9.47 ± 2.56 | Not Specified | [7] |
| [¹⁷⁷Lu]Lu-PSMA-617 | LNCaP | Specific Uptake | up to 47.9 | Not Specified | [9] |
| [¹⁷⁷Lu]Lu-PSMA-617 | LNCaP | Internalization Rate | up to 13.6 | Not Specified | [9] |
| [¹⁷⁷Lu]Lu-PSMA-617 | PC-3 | Specific Uptake | Negligible | Not Specified | [9] |
Table 3: In Vivo Biodistribution in Murine Models
| Radioligand | Mouse Model | Organ/Tissue | Uptake (% IA/g) | Time Point (post-injection) | Reference |
| [¹⁷⁷Lu]Lu-PSMA-617 | LNCaP Tumor-Bearing Mice | LNCaP Tumor | 23.31 ± 0.94 | 4 h | [9][10] |
| [¹⁷⁷Lu]Lu-PSMA-617 | LNCaP Tumor-Bearing Mice | LNCaP Tumor | 12.88 ± 0.55 | 24 h | [9] |
| [¹⁷⁷Lu]Lu-PSMA-617 | LNCaP Tumor-Bearing Mice | Kidneys | 43.83 ± 3.41 | 1 h | [9] |
| [²²⁵Ac]Ac-PSMA-617 (High SA) | PC3-PIP Tumor-Bearing Mice | Tumor | 40 | 3 h | [11] |
| [²²⁵Ac]Ac-PSMA-617 (Low SA) | PC3-PIP Tumor-Bearing Mice | Tumor | 17.9 | 3 h | [11] |
| [²²⁵Ac]Ac-PSMA-617 (High SA) | PC3-PIP Tumor-Bearing Mice | Tumor | 31 | 24 h | [11] |
| [²²⁵Ac]Ac-PSMA-617 (Low SA) | PC3-PIP Tumor-Bearing Mice | Tumor | 12.3 | 24 h | [11] |
Key Experimental Protocols
The following sections provide detailed methodologies for the pivotal experiments that characterized the PSMA-617 ligand.
Synthesis and Radiolabeling of PSMA-617
The synthesis of PSMA-617 is a complex multi-step process.[12][13] A common approach involves solid-phase peptide synthesis (SPPS) for the precursor molecule.[14] The urea component of the ligand is often constructed using triphosgene chemistry, while the amino acids are assembled via coupling chemistry.[12]
Radiolabeling with Lutetium-177: A typical protocol for the preparation of [¹⁷⁷Lu]Lu-PSMA-617 for clinical use involves reacting ¹⁷⁷LuCl₃ with the PSMA-617 precursor at a pH of 4.5-5. Radiochemical purity is then assessed using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[6]
Radiolabeling with Copper-64: For PET imaging applications, PSMA-617 can be labeled with ⁶⁴Cu. A described method involves mixing PSMA-617 (e.g., 5 nmol) with [⁶⁴Cu]CuCl₂ (37-222 MBq) in an ammonium citrate buffer (pH 5.5). The reaction mixture is heated at 90°C for 5 minutes. The radiolabeling efficiency and radiochemical purity are analyzed using reversed-phase HPLC.[15]
In Vitro Cell Binding and Internalization Assays
These assays are crucial for determining the binding affinity and the rate at which the ligand is internalized by cancer cells.
Competitive Binding Assay (IC₅₀ Determination):
-
Cell Culture: PSMA-positive cells (e.g., LNCaP) are cultured in appropriate media and seeded in multi-well plates.
-
Incubation: Cells are incubated with a constant concentration of the radiolabeled ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617) and increasing concentrations of the non-radiolabeled competitor (PSMA-617).
-
Washing: After incubation, unbound ligand is removed by washing the cells with a suitable buffer (e.g., PBS).
-
Cell Lysis and Measurement: Cells are lysed, and the radioactivity in the lysate is measured using a gamma counter.
-
Data Analysis: The IC₅₀ value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis.[8][16]
Internalization Assay:
-
Cell Culture: PSMA-positive cells (e.g., LNCaP) are cultured and seeded as described above.
-
Incubation: Cells are incubated with the radiolabeled ligand at 37°C for various time points.
-
Surface-Bound vs. Internalized Fractions:
-
To determine the surface-bound fraction, cells are treated with an acidic buffer (e.g., glycine buffer, pH 2.8) to strip the surface-bound radioligand. The radioactivity in this fraction is measured.
-
The remaining radioactivity within the cells represents the internalized fraction and is measured after cell lysis.
-
-
Data Calculation: The percentage of internalized activity is calculated relative to the total added activity.[7][8][9]
In Vivo Biodistribution Studies in Animal Models
These studies are essential for evaluating the in vivo targeting efficacy and clearance profile of the radiolabeled ligand.
Animal Model:
-
Immunocompromised mice (e.g., BALB/c nude mice) are subcutaneously xenografted with human prostate cancer cells (e.g., LNCaP or PC-3 PIP).[11][17]
Experimental Procedure:
-
Injection: Tumor-bearing mice are intravenously injected with a defined amount of the radiolabeled PSMA-617.
-
Tissue Harvesting: At various time points post-injection (e.g., 1, 4, 24, 48 hours), mice are euthanized, and organs of interest (tumor, blood, kidneys, liver, spleen, muscle, etc.) are harvested and weighed.[9][17]
-
Radioactivity Measurement: The radioactivity in each organ is measured using a gamma counter.
-
Data Calculation: The uptake in each organ is calculated as the percentage of the injected activity per gram of tissue (%IA/g).[9][17]
Visualizing the Molecular Landscape and Experimental Processes
PSMA Signaling Pathway
PSMA expression has been shown to modulate critical cell survival signaling pathways in prostate cancer. It can redirect signaling from the MAPK pathway to the PI3K-AKT pathway, thereby promoting tumor progression.[18][19] This switch is mediated by PSMA's interaction with the scaffolding protein RACK1, which disrupts the complex between β₁ integrin and IGF-1R.[18][19] Furthermore, the enzymatic activity of PSMA can lead to glutamate release, which in turn activates the PI3K-AKT pathway.[20][21]
Caption: PSMA redirects signaling from the pro-proliferative MAPK pathway to the pro-survival PI3K-AKT pathway.
Experimental Workflow for In Vitro Ligand Characterization
The in vitro characterization of PSMA-617 involves a series of well-defined steps to ascertain its binding affinity and cellular uptake.
Caption: Workflow for determining the IC₅₀ and internalization rate of radiolabeled PSMA-617.
Logical Progression of PSMA-617 Development
The development of PSMA-617 followed a logical and systematic progression from initial concept to clinical application.
Caption: Logical steps in the development of PSMA-617, from concept to regulatory approval.
This guide provides a foundational understanding of the critical early-stage research that established PSMA-617 as a premier radiopharmaceutical ligand. The presented data and methodologies underscore the rigorous scientific process that led to its successful clinical translation, offering a powerful new tool in the fight against advanced prostate cancer.
References
- 1. [177Lu]Lu-PSMA-617 (PluvictoTM): The First FDA-Approved Radiotherapeutical for Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. [177Lu]Lu-PSMA-617 (PluvictoTM): The First FDA-Approved Radiotherapeutical for Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ¹⁷⁷Lu-PSMA-617 - Our story of success - About [abx.de]
- 6. researchgate.net [researchgate.net]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Exploring the Therapeutic Potential of 177Lu-PSMA-617 in a Mouse Model of Prostate Cancer Bone Metastases | MDPI [mdpi.com]
- 10. Exploring the Therapeutic Potential of 177Lu-PSMA-617 in a Mouse Model of Prostate Cancer Bone Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. barc.gov.in [barc.gov.in]
- 13. Total chemical synthesis of PSMA-617: an API for prostate cancer ...: Ingenta Connect [ingentaconnect.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and evaluation of [64Cu]PSMA-617 targeted for prostate-specific membrane antigen in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. urotoday.com [urotoday.com]
- 20. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
In-Vitro Characterization of PSMA-617 Binding to PSMA-Positive Cells: A Technical Guide
This technical guide provides an in-depth overview of the in-vitro characterization of PSMA-617, a ligand with high affinity for Prostate-Specific Membrane Antigen (PSMA), making it a significant agent for both diagnostic imaging and targeted radiotherapy of prostate cancer. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the binding characteristics, cellular uptake, and relevant signaling pathways associated with PSMA-617.
Quantitative Binding Affinity of PSMA-617
The binding affinity of PSMA-617 to PSMA-positive cells is a critical parameter for its efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Kd). A lower value for both indicates a higher binding affinity.
| Parameter | Cell Line | Value | Measurement Method |
| IC50 | LNCaP | ~5 nM | Competitive binding against [¹⁷⁷Lu]Lu-PSMA-617[1] |
| C4-2 | ~5 nM | Competitive binding against [¹⁷⁷Lu]Lu-PSMA-617[1] | |
| PC-3 PIP (PSMA-transfected) | ~10-fold higher than LNCaP/C4-2 | Competitive binding against [¹⁷⁷Lu]Lu-PSMA-617[1] | |
| 22Rv1 | 27.49 nM | Competition binding assay[2] | |
| Ki (inhibition constant) | LNCaP | 2.34 ± 2.94 nM | Competitive cell binding assay[3][4] |
| Kd (dissociation constant) | Recombinant human PSMA | 0.01 ± 0.01 nM (at 25°C) | Surface Plasmon Resonance (SPR)[5] |
| Recombinant human PSMA | 0.1 ± 0.06 nM (at 37°C) | Surface Plasmon Resonance (SPR)[5] | |
| Simulated | 0.06 nM | Physiologically-based pharmacokinetic (PBPK) model[6][7] |
Cellular Uptake and Internalization
The therapeutic and diagnostic efficacy of PSMA-617 relies not only on its binding to the cell surface but also on its internalization into the cancer cells.
| Parameter | Cell Line | Value | Time Point |
| Cellular Uptake | LNCaP | 80.1 ± 6.4% of dose/mg protein | 5 minutes[8] |
| LNCaP | 1355.0 ± 170.2% of dose/mg protein | 2 hours[8] | |
| PC-3 (PSMA-negative) | 0.7 ± 0.2% of dose/mg protein | 5 minutes[8] | |
| PC-3 (PSMA-negative) | 11.5 ± 2.1% of dose/mg protein | 2 hours[8] | |
| Internalized Fraction | LNCaP | 17.51 ± 3.99% of added activity/10⁶ cells | Not Specified[3] |
| LNCaP | 27.64 ± 12.80 %ID/10⁵ cells | Not Specified[9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in-vitro experiments. Below are generalized protocols for key assays used to characterize PSMA-617.
Competitive Binding Assay
This assay determines the concentration of unlabeled PSMA-617 required to inhibit the binding of a radiolabeled PSMA ligand by 50% (IC50).
Caption: Workflow for a competitive binding assay to determine the IC50 of PSMA-617.
Internalization Assay
This assay quantifies the amount of PSMA-617 that is internalized into the cells after binding to the surface receptors.
Caption: Experimental workflow for an internalization assay of radiolabeled PSMA-617.
PSMA-Related Signaling Pathways
PSMA is not merely a passive docking site; its expression and activity can influence key cellular signaling pathways involved in prostate cancer progression. The binding of ligands like PSMA-617 can potentially modulate these pathways.
PI3K-AKT-mTOR Pathway
PSMA expression has been shown to activate the PI3K-AKT-mTOR pathway, a critical signaling cascade for cell survival and proliferation.[10][11][12] This activation can be mediated through PSMA's enzymatic activity, which involves the release of glutamate.[10] Glutamate, in turn, can activate AKT signaling.[10] Furthermore, PSMA can interact with the scaffolding protein RACK1, which disrupts the signaling between the β1 integrin and IGF-1R complex, redirecting the signal from the MAPK pathway to the PI3K-AKT pathway.[12][13]
Caption: PSMA-mediated activation of the PI3K-AKT-mTOR signaling pathway.
MAPK Pathway Modulation
In the absence of high PSMA expression, the interaction between β1 integrin, IGF-1R, and the scaffolding protein RACK1 typically leads to the activation of the MAPK pathway, which is involved in cell proliferation.[12][13] However, increased PSMA expression disrupts this complex, leading to a switch from MAPK to PI3K-AKT signaling, thereby promoting cell survival over proliferation.[12][13]
Caption: PSMA-mediated switch from MAPK to PI3K-AKT signaling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. The effect of ligand amount, affinity and internalization on PSMA-targeted imaging and therapy: A simulation study using a PBPK model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 8. Synthesis and evaluation of [64Cu]PSMA-617 targeted for prostate-specific membrane antigen in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Class of PSMA-617-Based Hybrid Molecules for Preoperative Imaging and Intraoperative Fluorescence Navigation of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. urotoday.com [urotoday.com]
- 13. researchgate.net [researchgate.net]
The Theranostic Promise Beyond Prostate: An In-depth Technical Guide to PSMA-617 Uptake in Non-Prostate Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-Specific Membrane Antigen (PSMA), despite its name, has emerged as a compelling theranostic target in a variety of solid tumors beyond prostate cancer. Its expression is often observed in the neovasculature of malignant lesions, presenting a unique opportunity for targeted imaging and therapy. The radioligand [¹⁷⁷Lu]Lu-PSMA-617, a lutetium-177 labeled small molecule inhibitor of PSMA, has shown significant promise in this domain. This technical guide provides a comprehensive overview of the preclinical evaluation of PSMA-617 uptake in non-prostate cancer models expressing PSMA, focusing on quantitative data, experimental methodologies, and the underlying biological pathways.
PSMA Signaling in Tumor Neovasculature
In non-prostate solid tumors, PSMA expression is predominantly found on the endothelial cells of the tumor-associated neovasculature. The binding of PSMA-617 to these cells is the initiating step for its diagnostic and therapeutic effects. The downstream signaling cascade following PSMA activation in these endothelial cells is believed to play a crucial role in angiogenesis and tumor progression. Key pathways involved include the modulation of integrin signaling and the activation of p21-activated kinases (PAK), which in turn regulate endothelial cell invasion and migration. Furthermore, PSMA's enzymatic activity is thought to contribute to the release of pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and angiogenin, further promoting the formation of new blood vessels that sustain tumor growth.[1][2]
Experimental Workflow for Preclinical Evaluation
The preclinical assessment of [¹⁷⁷Lu]Lu-PSMA-617 uptake in non-prostate cancer models typically follows a standardized workflow. This process begins with the establishment of a relevant animal model, most commonly through the subcutaneous or orthotopic implantation of human cancer cells into immunodeficient mice. Following tumor growth to a suitable size, the radiolabeled compound is administered, and its biodistribution is assessed at various time points through imaging techniques and ex vivo organ analysis.
Quantitative Uptake of PSMA-617 in Non-Prostate Cancer Models
The uptake of PSMA-617 in preclinical non-prostate cancer models is a critical measure of its potential therapeutic efficacy. This is typically quantified as the percentage of the injected dose per gram of tissue (%ID/g). Below are summaries of biodistribution data from preclinical studies in breast and gastric adenocarcinoma models.
Breast Adenocarcinoma Model
A study investigating [¹⁷⁷Lu]Lu-PSMA-617 in a breast adenocarcinoma-bearing mouse model demonstrated significant tumor uptake. The biodistribution profile highlighted accumulation in the tumor and kidneys, the latter being a primary route of excretion.[3]
| Organ/Tissue | Mean Uptake (%ID/g) ± SD (24h post-injection) |
| Tumor | 3.85 ± 0.42 |
| Blood | 0.11 ± 0.03 |
| Heart | 0.15 ± 0.04 |
| Lungs | 0.28 ± 0.07 |
| Liver | 0.45 ± 0.11 |
| Spleen | 0.21 ± 0.05 |
| Kidneys | 2.98 ± 0.55 |
| Muscle | 0.09 ± 0.02 |
| Bone | 0.18 ± 0.04 |
| Data extracted from a study using a breast adenocarcinoma model in mice.[3] |
Gastric Adenocarcinoma Xenograft Model (using ⁶⁴Cu-PSMA-617)
While not using ¹⁷⁷Lu, a study with ⁶⁴Cu-PSMA-617 in a BGC-823 gastric adenocarcinoma xenograft model provides valuable insights into the biodistribution of PSMA-617 in this cancer type. The data shows notable tumor uptake, with the highest accumulation in the kidneys and liver.
| Organ/Tissue | Mean Uptake (%ID/g) ± SD (24h post-injection) |
| Tumor | 1.81 ± 0.29 |
| Blood | 1.23 ± 0.15 |
| Liver | 8.13 ± 1.08 |
| Kidneys | 14.57 ± 1.15 |
| Data from a study using ⁶⁴Cu-PSMA-617 in a BGC-823 gastric adenocarcinoma xenograft model. |
Detailed Experimental Protocols
The following are generalized protocols based on methodologies reported in preclinical studies of PSMA-617.
Cell Culture
-
Cell Lines: Non-prostate cancer cell lines with known or suspected PSMA expression in their neovasculature (e.g., breast adenocarcinoma lines like MDA-MB-231, gastric adenocarcinoma lines like BGC-823) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Animal Models
-
Animals: Immunodeficient mice (e.g., BALB/c nude or SCID) aged 4-6 weeks are typically used.
-
Tumor Implantation: 5-10 x 10⁶ cancer cells suspended in 100-200 µL of serum-free media or a mixture with Matrigel are injected subcutaneously into the flank of the mice. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the study commences.
Radiolabeling of PSMA-617
-
Procedure: PSMA-617 is radiolabeled with no-carrier-added ¹⁷⁷LuCl₃ in a buffered solution (e.g., sodium acetate or HEPES) at an elevated temperature (e.g., 95-100°C) for a specific duration (e.g., 15-30 minutes).
-
Quality Control: Radiochemical purity is assessed using methods like instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC). A radiochemical purity of >95% is generally required for in vivo studies.
Biodistribution Studies
-
Injection: A known activity of [¹⁷⁷Lu]Lu-PSMA-617 (e.g., 2-5 MBq) in a small volume (e.g., 100 µL) is injected intravenously via the tail vein of tumor-bearing mice.
-
Tissue Harvesting: At predetermined time points (e.g., 1, 4, 24, 48, and 168 hours post-injection), cohorts of mice are euthanized. Blood is collected, and major organs and the tumor are excised, weighed, and their radioactivity is measured using a gamma counter.
-
Data Calculation: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ and the tumor by comparing the tissue's radioactivity to a standard of the injected dose.
In Vivo Imaging
-
Modality: Single-Photon Emission Computed Tomography (SPECT) combined with Computed Tomography (CT) is used for in vivo imaging of ¹⁷⁷Lu-labeled compounds.
-
Procedure: At various time points post-injection, mice are anesthetized and placed in the SPECT/CT scanner. Whole-body images are acquired to visualize the biodistribution of [¹⁷⁷Lu]Lu-PSMA-617. CT is used for anatomical co-registration.
Conclusion
The preclinical data on PSMA-617 uptake in non-prostate cancer models, particularly in the neovasculature, is encouraging and supports the rationale for extending its clinical investigation beyond prostate cancer. The quantitative uptake data, though still emerging for a wide range of non-prostate malignancies, demonstrates the potential for therapeutically relevant doses to be delivered to these tumors. The detailed experimental protocols outlined in this guide provide a framework for researchers to conduct further investigations into the efficacy of [¹⁷⁷Lu]Lu-PSMA-617 and other PSMA-targeted agents in a broader spectrum of solid tumors. Future studies should focus on expanding the range of non-prostate cancer models evaluated and further elucidating the molecular mechanisms governing PSMA expression and radioligand uptake in the tumor neovasculature.
References
The Cellular Odyssey of PSMA-617: An In-depth Technical Guide to its Endocytosis
For Researchers, Scientists, and Drug Development Professionals
Prostate-Specific Membrane Antigen (PSMA) has emerged as a pivotal target in the diagnosis and treatment of prostate cancer. The therapeutic efficacy of PSMA-targeted radioligands, such as PSMA-617, is intrinsically linked to their internalization into cancer cells. This guide provides a comprehensive technical overview of the cellular pathways governing the endocytosis of PSMA-617, offering valuable insights for the development of next-generation theranostics.
Core Cellular Pathway: Clathrin-Mediated Endocytosis
The primary mechanism for the internalization of PSMA-617 is clathrin-mediated endocytosis (CME), a well-orchestrated cellular process for the uptake of specific macromolecules.[1][2][3][4][5] This pathway ensures the efficient delivery of the radiolabeled therapeutic agent into the tumor cell, maximizing its cytotoxic effect while minimizing off-target radiation.
The journey of PSMA-617 from the extracellular space to the intracellular environment can be delineated into several key stages:
-
Receptor Binding: The process initiates with the high-affinity binding of PSMA-617 to the extracellular domain of the Prostate-Specific Membrane Antigen (PSMA), a type II transmembrane glycoprotein highly overexpressed on the surface of prostate cancer cells.[2][6]
-
Clathrin-Coated Pit Formation: Upon ligand binding, the PSMA-PSMA-617 complex diffuses laterally within the plasma membrane and accumulates in specialized regions known as clathrin-coated pits.[2][3] These pits are formed by the assembly of a proteinaceous coat on the cytosolic face of the membrane, with clathrin being the principal structural component.
-
Interaction with Adaptor Proteins: The recruitment of PSMA into the forming coated pit is facilitated by the interaction of its N-terminal intracellular domain with the adaptor protein complex-2 (AP-2).[3][4] This interaction is crucial for linking the transmembrane receptor to the clathrin lattice. Specifically, a glutamic acid residue at position 7 in the cytoplasmic tail of PSMA is essential for its interaction with the α-adaptin subunit of AP-2.[4] Furthermore, the intracellular domain of PSMA directly interacts with the N-terminal globular domain of the clathrin heavy chain.[3][4]
-
Vesicle Budding and Scission: As the clathrin coat polymerizes, it induces a curvature in the plasma membrane, leading to the invagination of the pit. The large GTPase dynamin is then recruited to the neck of the budding vesicle, where it mediates the final scission event, releasing a clathrin-coated vesicle into the cytoplasm.[7]
-
Uncoating and Endosomal Trafficking: Shortly after internalization, the clathrin coat is rapidly disassembled by cellular chaperones, such as Hsc70. The uncoated vesicle, now an early endosome, delivers its cargo deeper into the cell.
-
Lysosomal Fate and Receptor Recycling: The early endosome containing the PSMA-617-PSMA complex matures into a late endosome and subsequently fuses with a lysosome.[1] Within the acidic environment of the lysosome, the radioligand is catabolized, releasing the radionuclide to exert its therapeutic effect. Meanwhile, the PSMA receptor can be recycled back to the plasma membrane to mediate further rounds of ligand internalization or be targeted for degradation within the lysosome.[1][6]
Potential Clathrin-Independent Pathways
While CME is the predominant pathway for PSMA-617, studies involving anti-PSMA antibodies have suggested the involvement of other endocytic mechanisms, including macropinocytosis and clathrin- and caveolae-independent pathways.[8] These alternative routes are generally characterized by their independence from clathrin and, in some cases, dynamin.[9] However, for the small molecule PSMA-617, the contribution of these pathways to its overall cellular uptake is considered to be minimal.[10]
Visualizing the Pathways and Workflows
To facilitate a clearer understanding of the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies, providing a comparative overview of the binding and internalization characteristics of PSMA-617 and related compounds.
Table 1: Binding Affinity of PSMA Ligands
| Compound | Cell Line | Assay Type | IC50 (nM) | Ki (nM) | Reference(s) |
| PSMA-617 | LNCaP | Competitive Binding | 12.2 ± 4.6 | 2.3 ± 2.9 | [11][12] |
| PSMA-617 | C4-2 | Competitive Binding | ~5 | - | [13] |
| PSMA-617 | PC-3 PIP | Competitive Binding | ~10 | - | [13] |
| PSMA-11 | LNCaP | Competitive Binding | 24.3 ± 2.0 | 12.0 ± 2.8 | [11][12] |
| P17 | LNCaP | Competitive Binding | ~15 | 0.30 | [13] |
| P18 | LNCaP | Competitive Binding | ~10 | 0.45 | [13] |
Table 2: In Vitro Internalization of PSMA Ligands
| Compound | Cell Line | Time Point | % Internalized Activity / 10^6 cells | Reference(s) |
| 177Lu-PSMA-617 | LNCaP | Not Specified | 17.67 ± 4.34 | [11] |
| 68Ga-PSMA-617 | LNCaP | Not Specified | 16.17 ± 3.66 | [14] |
| 177Lu-PSMA-617 | PC-3 PIP | Not Specified | 8.2 ± 2.4 (% AA) | [13] |
| 177Lu-P17 | PC-3 PIP | Not Specified | 8.7 ± 2.9 (% AA) | [13] |
| 177Lu-P18 | PC-3 PIP | Not Specified | 8.5 ± 2.4 (% AA) | [13] |
| 68Ga-PSMA-11 | LNCaP | Not Specified | 9.47 ± 2.56 | [11] |
Detailed Experimental Protocols
A fundamental understanding of the experimental methodologies is crucial for interpreting the data and designing future studies. Below are detailed protocols for key experiments cited in the literature.
Protocol 1: Competitive Binding Assay
Objective: To determine the binding affinity (IC50 and Ki) of a non-radiolabeled PSMA ligand by its ability to compete with a radiolabeled ligand for binding to PSMA-expressing cells.
Materials:
-
PSMA-positive cells (e.g., LNCaP)
-
Cell culture medium and supplements
-
Binding buffer (e.g., RPMI-1640 with 1% BSA)
-
Radiolabeled PSMA ligand (e.g., 177Lu-PSMA-617)
-
Increasing concentrations of the non-radiolabeled competitor ligand (e.g., PSMA-617)
-
Multi-well plates (e.g., 24-well)
-
Gamma counter
Procedure:
-
Cell Seeding: Plate PSMA-positive cells in multi-well plates and allow them to adhere overnight.
-
Preparation of Ligands: Prepare serial dilutions of the non-radiolabeled competitor ligand in binding buffer. Prepare a solution of the radiolabeled ligand at a constant concentration.
-
Competition Reaction: Wash the cells with binding buffer. Add the various concentrations of the competitor ligand to the wells, followed by the addition of the radiolabeled ligand. Include control wells with only the radiolabeled ligand (total binding) and wells with a high concentration of the non-radiolabeled ligand to determine non-specific binding.
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C to prevent internalization) for a defined period (e.g., 1-2 hours).
-
Washing: Aspirate the incubation medium and wash the cells multiple times with ice-cold binding buffer to remove unbound radioactivity.
-
Cell Lysis and Counting: Lyse the cells with a suitable lysis buffer (e.g., 1N NaOH). Collect the lysate and measure the radioactivity using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a non-linear regression model to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation.
Protocol 2: Cellular Internalization Assay
Objective: To quantify the amount of radiolabeled PSMA ligand that is internalized by PSMA-expressing cells over time.
Materials:
-
PSMA-positive cells (e.g., LNCaP)
-
Cell culture medium and supplements
-
Radiolabeled PSMA ligand (e.g., 177Lu-PSMA-617)
-
Binding buffer
-
Acid wash buffer (e.g., glycine buffer, pH 2.5) to strip surface-bound ligand
-
Lysis buffer (e.g., 1N NaOH)
-
Multi-well plates
-
Gamma counter
Procedure:
-
Cell Seeding: Plate PSMA-positive cells in multi-well plates and allow them to adhere.
-
Ligand Incubation: Add the radiolabeled PSMA ligand to the cells and incubate at 37°C for various time points.
-
Stop Internalization: At each time point, stop the internalization process by placing the plate on ice and washing the cells with ice-cold PBS.
-
Surface-Bound Ligand Removal: To differentiate between surface-bound and internalized ligand, incubate the cells with a cold acid wash buffer for a short period (e.g., 5-10 minutes) on ice. Collect this fraction, which represents the surface-bound radioactivity.
-
Washing: Wash the cells again with ice-cold PBS.
-
Cell Lysis: Lyse the remaining cells with lysis buffer. This fraction represents the internalized radioactivity.
-
Radioactivity Measurement: Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.
-
Data Analysis: Express the internalized radioactivity as a percentage of the total cell-associated radioactivity (surface-bound + internalized).
This in-depth guide provides a solid foundation for understanding the cellular mechanisms that underpin the efficacy of PSMA-617. A thorough grasp of these pathways and the methodologies used to study them is paramount for the continued innovation of targeted radiopharmaceuticals in the fight against prostate cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in PSMA theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Interaction of prostate specific membrane antigen with clathrin and the adaptor protein complex-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PSMA-617 inhibits proliferation and potentiates the 177Lu-PSMA-617-induced death of human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Clathrin and Dynamin in Clathrin Mediated Endocytosis/Synaptic Vesicle Recycling and Implications in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biorecognition and Subcellular Trafficking of HPMA Copolymer - Anti-PMSA Antibody Conjugates by Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clathrin-independent endocytosis - Wikipedia [en.wikipedia.org]
- 10. Clathrin-independent pathways do not contribute significantly to endocytic flux | eLife [elifesciences.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Design of Internalizing PSMA-specific Glu-ureido-based Radiotherapeuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A New Class of PSMA-617-Based Hybrid Molecules for Preoperative Imaging and Intraoperative Fluorescence Navigation of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Automated GMP-Compliant Radiolabeling of PSMA-617 with Gallium-68: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and protocol for the automated, Good Manufacturing Practice (GMP)-compliant radiolabeling of PSMA-617 with Gallium-68 (⁶⁸Ga). The information is intended to guide researchers, scientists, and drug development professionals in the standardized production of [⁶⁸Ga]Ga-PSMA-617 for preclinical and clinical applications.
Introduction
Prostate-specific membrane antigen (PSMA) has emerged as a key target for the diagnosis and therapy of prostate cancer.[1] PSMA-617 is a ligand that, when radiolabeled with ⁶⁸Ga, a positron-emitting radionuclide, creates a valuable radiopharmaceutical for Positron Emission Tomography (PET) imaging.[1] Automated synthesis modules are crucial for ensuring a robust, reproducible, and GMP-compliant radiolabeling process, which minimizes radiation exposure to personnel.[2][3] This application note details the automated radiolabeling procedure, quality control, and expected outcomes.
Experimental Protocols
Materials and Equipment
-
Automated Synthesis Module: A commercially available automated synthesis module (e.g., GAIA® or iPHASE MultiSyn) is required.[4][5]
-
⁶⁸Ge/⁶⁸Ga Generator: A pharmaceutical-grade generator is used to obtain the ⁶⁸Ga eluate.[4]
-
PSMA-617 Precursor: Lyophilized PSMA-617 precursor obtained from a certified supplier.
-
Reagents and Consumables:
-
Quality Control Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector.
-
Thin-Layer Chromatography (TLC) scanner.
-
Gas Chromatography (GC) for residual solvent analysis.
-
Endotoxin detection system.
-
pH meter.
-
Automated Radiolabeling Protocol
The following is a generalized protocol for the automated synthesis of [⁶⁸Ga]Ga-PSMA-617. Specific parameters may need to be optimized based on the synthesis module and generator used.
-
Preparation:
-
Prepare the automated synthesis module with a new set of sterile, single-use cassettes and tubing.
-
Condition the SPE cartridges as per the manufacturer's instructions.
-
Reconstitute the PSMA-617 precursor in a suitable buffer.
-
-
Elution and Trapping:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.[4]
-
The ⁶⁸Ga eluate is automatically transferred to a cation-exchange cartridge to trap and concentrate the ⁶⁸Ga.
-
-
Elution into Reactor:
-
The trapped ⁶⁸Ga is eluted from the cation-exchange cartridge into the reaction vessel containing the PSMA-617 precursor and reaction buffer.
-
-
Labeling Reaction:
-
Purification:
-
The reaction mixture is passed through a C18 SPE cartridge.[6]
-
The [⁶⁸Ga]Ga-PSMA-617 is retained on the cartridge, while unreacted ⁶⁸Ga and other impurities are washed away.
-
-
Elution and Formulation:
-
The purified [⁶⁸Ga]Ga-PSMA-617 is eluted from the C18 cartridge using a mixture of ethanol and water.
-
The final product is formulated with sterile saline to achieve the desired concentration and make it suitable for injection.
-
-
Sterile Filtration:
-
The final formulated product is passed through a 0.22 µm sterile filter into a sterile collection vial.
-
Quality Control Procedures
A comprehensive set of quality control tests must be performed to ensure the final product meets all GMP requirements before administration.
-
Appearance: Visual inspection for clarity, color, and absence of particulate matter.
-
pH: Measurement of the final product's pH, which should be within the range of 4.5-8.5.
-
Radiochemical Purity (RCP): Determined by radio-HPLC and radio-TLC to quantify the percentage of ⁶⁸Ga incorporated into PSMA-617 versus unbound ⁶⁸Ga.
-
Radionuclidic Purity: Measurement of the ⁶⁸Ge breakthrough from the generator, which should be below 0.001%.[4]
-
Residual Solvents: Analysis by GC to ensure that the levels of solvents like ethanol are below the limits specified in the pharmacopeia.
-
Sterility: Testing for the absence of microbial contamination.
-
Bacterial Endotoxins: Quantification of endotoxins to ensure the product is non-pyrogenic.
Data Presentation
The following tables summarize typical quantitative data obtained from the automated synthesis of [⁶⁸Ga]Ga-PSMA-617.
| Parameter | Specification | Typical Result | Reference |
| Appearance | Clear, colorless | Conforms | [4] |
| pH | 4.5 - 8.5 | 6.5 ± 0.5 | |
| Radiochemical Purity | ≥ 95% | > 98% | [8][9] |
| Radionuclidic Purity | < 0.001% ⁶⁸Ge | Conforms | [4] |
| Residual Ethanol | < 10% v/v | Conforms | |
| Sterility | Sterile | Conforms | |
| Bacterial Endotoxins | < 175 EU/V | Conforms |
| Synthesis Parameter | Typical Value | Reference |
| Total Synthesis Time | 17 - 27 minutes | [4][5] |
| Radiochemical Yield (decay-corrected) | 65 - 76% | [5][10] |
| Molar Activity | > 80 GBq/µmol | [8][9] |
Mandatory Visualizations
Automated Synthesis Workflow
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. "One Method to Label Them All": A Single Fully Automated Protocol for GMP-Compliant 68Ga Radiolabeling of PSMA-11, Transposable to PSMA-I&T and PSMA-617 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. “One Method to Label Them All”: A Single Fully Automated Protocol for GMP-Compliant 68Ga Radiolabeling of PSMA-11, Transposable to PSMA-I&T and PSMA-617 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automated radiosynthesis of [68Ga]Ga‐PSMA‐11 and [177Lu]Lu‐PSMA‐617 on the iPHASE MultiSyn module for clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quality control and GMP synthesis of 68Ga-prostate-specific membrane antigen-11 for detection of low- and high-grade prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Automated radiosynthesis of [68 Ga]Ga-PSMA-11 and [177 Lu]Lu-PSMA-617 on the iPHASE MultiSyn module for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Item - Automated radiosynthesis of [68Ga]Ga-PSMA-11 and [177Lu] Lu-PSMA-617 on the iPHASE MultiSyn module for clinical applications - La Trobe - Figshare [opal.latrobe.edu.au]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for Lutetium-177 Radiolabeling of PSMA-617
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lutetium-177 (¹⁷⁷Lu) labeled PSMA-617, also known as ¹⁷⁷Lu-vipivotide tetraxetan (Pluvicto™), is a targeted radioligand therapy that has demonstrated significant efficacy in the treatment of prostate-specific membrane antigen (PSMA)-positive metastatic castration-resistant prostate cancer (mCRPC).[1] The therapeutic principle lies in the high-affinity binding of PSMA-617 to PSMA, a transmembrane protein overexpressed on prostate cancer cells, thereby delivering a cytotoxic dose of β⁻-emitting ¹⁷⁷Lu directly to the tumor site.
These application notes provide a comprehensive overview of the radiolabeling procedure for ¹⁷⁷Lu-PSMA-617, including detailed experimental protocols and quality control measures. The information is intended to guide researchers and professionals in the consistent and high-quality preparation of this important radiopharmaceutical for preclinical and clinical research.
Radiolabeling Procedure Overview
The radiolabeling of PSMA-617 with Lutetium-177 is a chelation reaction where the radionuclide ¹⁷⁷Lu³⁺ is complexed by the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator conjugated to the PSMA-targeting ligand. The reaction is typically performed under controlled conditions of pH, temperature, and time to ensure high radiochemical purity and yield.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the radiolabeling of PSMA-617 with ¹⁷⁷Lu, compiled from various established protocols.
Table 1: Reagents and Reaction Conditions
| Parameter | Value | Source |
| Precursor | ||
| PSMA-617 Amount | 100 - 300 µg (96 - 288 nmol) | [2] |
| PSMA-617 Stock Solution | 1 mg/mL in ultrapure water | [2] |
| Radionuclide | ||
| ¹⁷⁷LuCl₃ Activity | 5.4 - 15.8 GBq | [2] |
| ¹⁷⁷LuCl₃ Specific Activity | 650 - 860 MBq/µg (carrier-added) | [2] |
| >3000 GBq/mg (no-carrier-added) | [3] | |
| Reaction Buffer | ||
| Type | Sodium Acetate or Ascorbate Buffer | [1][2] |
| pH | 4.5 - 5.5 | [1][2] |
| Reaction Parameters | ||
| Temperature | 80 - 95 °C | [1][4] |
| Time | 15 - 30 minutes | [1][3] |
| Final Formulation Additives | ||
| Stabilizers/Quenchers | Ascorbic acid, Gentisic acid, DTPA | [1][4] |
Table 2: Quality Control Parameters
| Parameter | Method | Acceptance Criteria | Source |
| Radiochemical Purity (RCP) | HPLC, TLC/PC | > 95% | [4][5] |
| Radiochemical Yield | Varies with conditions | Typically > 80% | [6] |
| pH of Final Product | pH paper or meter | 4.5 - 7.0 | [1] |
| Sterility | Standard methods | Sterile | [1] |
| Bacterial Endotoxins | LAL test | As per pharmacopeia | [1] |
| Radionuclidic Purity | Gamma spectrometry | As per ¹⁷⁷Lu specifications | [1] |
Experimental Protocols
Protocol 1: Manual Radiolabeling of PSMA-617 with Lutetium-177
This protocol describes a typical manual radiolabeling procedure for preparing ¹⁷⁷Lu-PSMA-617.
Materials:
-
PSMA-617 precursor
-
No-carrier-added or carrier-added ¹⁷⁷LuCl₃ in 0.04 M HCl
-
Sodium acetate buffer (0.1 M, pH 5.5) or Ascorbate buffer (pH 4.5-5.0)[2][7]
-
Ascorbic acid solution (e.g., 50 mg/mL)
-
Sterile, pyrogen-free reaction vials
-
Heating block or water bath set to 95 °C
-
Lead shielding
-
Calibrated radioactivity dose calibrator
-
Sterile filters (0.22 µm)
Procedure:
-
In a sterile, pyrogen-free reaction vial, add the required volume of sodium acetate or ascorbate buffer.
-
Add the desired amount of PSMA-617 precursor (e.g., 100 µg).[2]
-
Carefully transfer the required activity of ¹⁷⁷LuCl₃ to the reaction vial.
-
Gently mix the contents of the vial.
-
Measure the total activity in a dose calibrator.
-
Place the reaction vial in the heating block or water bath at 95 °C for 15-20 minutes.[1][6]
-
After incubation, remove the vial and allow it to cool to room temperature behind appropriate shielding.
-
Add a stabilizing solution, such as ascorbic acid, to quench radiolysis.[4]
-
Perform quality control checks as described in Protocol 2.
-
If the radiochemical purity is acceptable (>95%), the final product can be drawn up for use after sterile filtration.
Protocol 2: Quality Control of ¹⁷⁷Lu-PSMA-617
Accurate and reliable quality control is crucial to ensure the safety and efficacy of the radiopharmaceutical.
A. Radiochemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
System: A reverse-phase HPLC system with a radioactivity detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[4]
-
Mobile Phase: A gradient system is typically used. For example:
-
Flow Rate: 1 mL/min.
-
Injection Volume: 10-20 µL.
-
Expected Results:
-
Calculation: Radiochemical Purity (%) = (Area of ¹⁷⁷Lu-PSMA-617 peak / Total area of all radioactive peaks) x 100.
B. Radiochemical Purity Determination by Thin-Layer Chromatography (TLC) / Paper Chromatography (PC)
-
Stationary Phase: ITLC-SG strips or Whatman No. 1 paper.
-
Mobile Phase:
-
Procedure:
-
Spot a small amount of the reaction mixture onto the stationary phase.
-
Develop the chromatogram in the chosen mobile phase.
-
Allow the solvent to travel up the strip.
-
Dry the strip and measure the distribution of radioactivity using a TLC scanner or by cutting the strip into sections and counting in a gamma counter.
-
-
Calculation: Radiochemical Purity (%) = (Counts in the ¹⁷⁷Lu-PSMA-617 spot / Total counts on the strip) x 100.
Visualizations
The following diagrams illustrate the key processes in the preparation and quality control of ¹⁷⁷Lu-PSMA-617.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Preparation of 177Lu-PSMA-617 in Hospital Radiopharmacy: Convenient Formulation of a Clinical Dose Using a Single-Vial Freeze-Dried PSMA-617 Kit Developed In-House - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of Patient Doses of [177Lu]Lu-DOTATATE and [177Lu]Lu-PSMA-617 with Carrier Added (CA) and No Carrier Added (NCA) 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tailored Reaction Conditions and Automated Radiolabeling of [177Lu]Lu-PSMA-ALB-56 in a 68Ga Setting: The Critical Impact of Antioxidant Concentrations [mdpi.com]
Application Notes: In Vivo Experimental Design for ¹⁷⁷Lu-PSMA-617 in Murine Cancer Models
References
- 1. mdpi.com [mdpi.com]
- 2. [177Lu]Lu-PSMA-617 (PluvictoTM): The First FDA-Approved Radiotherapeutical for Treatment of Prostate Cancer [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PSMA-617 inhibits proliferation and potentiates the 177Lu-PSMA-617-induced death of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Exploring the Therapeutic Potential of 177Lu-PSMA-617 in a Mouse Model of Prostate Cancer Bone Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 177Lu-PSMA-617 Therapy in Mice, with or without the Antioxidant α1-Microglobulin (A1M), Including Kidney Damage Assessment Using 99mTc-MAG3 Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. A New Class of PSMA-617-Based Hybrid Molecules for Preoperative Imaging and Intraoperative Fluorescence Navigation of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 177Lu-PSMA-617 Therapy in Mice, with or without the Antioxidant α1-Microglobulin (A1M), Including Kidney Damage Assessment Using 99mTc-MAG3 Imaging [mdpi.com]
- 13. Frontiers | 177Lu-labeled PSMA targeting therapeutic with optimized linker for treatment of disseminated prostate cancer; evaluation of biodistribution and dosimetry [frontiersin.org]
- 14. Tuning Pharmacokinetics to Improve Tumor Accumulation of a Prostate-Specific Membrane Antigen-Targeted Phototheranostic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
- 16. Establishing 177Lu-PSMA-617 Radioligand Therapy in a Syngeneic Model of Murine Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. Tandem Isotope Therapy with 225Ac- and 177Lu-PSMA-617 in a Murine Model of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Exploring the Therapeutic Potential of 177Lu-PSMA-617 in a Mouse Model of Prostate Cancer Bone Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. urotoday.com [urotoday.com]
- 21. Hematological Toxicity in Mice after High Activity Injections of 177Lu-PSMA-617 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mediso - Hematological and renal toxicity in mice after three cycles of high activity [177Lu]Lu PSMA 617 with or without human α1 microglobulin [mediso.com]
- 23. jnm.snmjournals.org [jnm.snmjournals.org]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Dosimetry of ¹⁷⁷Lu-PSMA-617
Introduction
Radioligand therapy with Lutetium-177 Prostate-Specific Membrane Antigen-617 (¹⁷⁷Lu-PSMA-617) has emerged as a highly effective treatment for metastatic castration-resistant prostate cancer (mCRPC). Before clinical application, extensive preclinical evaluation is essential to determine the agent's biodistribution, therapeutic efficacy, and, critically, its radiation dosimetry profile. Preclinical dosimetry provides vital estimates of the radiation absorbed dose delivered to tumors and healthy organs, which helps in predicting both treatment response and potential toxicities. The kidneys and salivary glands are typically dose-limiting organs due to physiological PSMA expression.
These application notes provide detailed protocols for conducting preclinical dosimetry studies of ¹⁷⁷Lu-PSMA-617 in rodent models, based on established methodologies. They are intended for researchers, scientists, and drug development professionals engaged in the evaluation of PSMA-targeted radiopharmaceuticals.
Key Concepts in Preclinical Dosimetry
Accurate dosimetry is foundational to assessing the safety and efficacy of any radiopharmaceutical. The core objective is to calculate the absorbed dose (measured in Grays, Gy), which is the energy deposited by ionizing radiation per unit mass of tissue. This is typically calculated using the Medical Internal Radiation Dose (MIRD) formalism.
The key parameters in this calculation are:
-
Source Organ: An organ or tissue containing the radiopharmaceutical.
-
Target Organ: An organ or tissue for which the absorbed dose is to be calculated.
-
Time-Integrated Activity (Ã): Also known as the total number of radioactive disintegrations occurring in a source organ over time. It is derived by integrating the time-activity curve (TAC) of the radiopharmaceutical in that organ.
-
S-value (S(target←source)): A pre-calculated factor representing the mean absorbed dose to the target organ per radioactive disintegration in the source organ (Gy/Bq·s). S-values are dependent on the radionuclide, the source-target geometry, and tissue composition, and are often calculated using Monte Carlo simulations in specific anatomical models (e.g., mouse phantoms).
The absorbed dose to a target organ is the sum of contributions from all source organs.
Experimental Protocols
Protocol 1: Animal Model Preparation
Establishing a relevant animal model is the first critical step. PSMA-expressing human prostate cancer cell lines are typically used to create xenografts in immunodeficient mice.
-
Cell Culture: Culture human prostate cancer cells (e.g., LNCaP, C4-2, or 22Rv1) under standard conditions. RM1 murine prostate cancer cells can be used for syngeneic models.
-
Animal Strain: Use immunodeficient male mice, such as NOD SCID gamma (NSG) or BALB/c nude mice, aged 6-8 weeks.
-
Tumor Inoculation: Subcutaneously inoculate 5 x 10⁶ cells, often resuspended in a basement membrane matrix like Matrigel, into the flank or shoulder region of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a specified volume (e.g., 200-300 mm³). Monitor tumor growth and animal body weight regularly.
Protocol 2: Radiopharmaceutical Preparation and Administration
-
Radiolabeling: Prepare ¹⁷⁷Lu-PSMA-617 by incubating PSMA-617 with ¹⁷⁷LuCl₃ at an optimized pH (e.g., 4.5) and temperature (e.g., 95°C) for a specific duration (e.g., 40 minutes).
-
Quality Control: Assess the radiochemical purity of the final product using techniques like ITLC and HPLC to ensure it is >98%.
-
Activity Calculation: Determine the activity to be injected per animal. For biodistribution studies, a diagnostic activity is used (e.g., 0.7-1.5 MBq). For therapy studies, higher activities are administered (e.g., 30-120 MBq).
-
Administration: Administer ¹⁷⁷Lu-PSMA-617 via intravenous (tail vein) injection.
Protocol 3: Ex Vivo Biodistribution Study
This protocol determines the uptake of the radiopharmaceutical in various tissues at discrete time points.
-
Animal Groups: Divide tumor-bearing mice into groups, with each group corresponding to a specific time point post-injection (p.i.) (e.g., 1h, 4h, 24h, 48h, 72h, 168h).
-
Euthanasia & Dissection: At each designated time point, euthanize the mice. Collect blood and immediately dissect key organs and tissues (e.g., tumor, kidneys, salivary glands, spleen, liver, muscle, bone).
-
Weighing and Counting: Weigh each tissue sample and measure its radioactivity using a calibrated gamma counter alongside standards of the injected activity.
-
Data Calculation: Calculate the tissue uptake as the percentage of the injected dose per gram of tissue (%ID/g). This data is used to generate time-activity curves for each organ.
Protocol 4: In Vivo Imaging and Dosimetry Calculation
In vivo imaging provides longitudinal data from the same animal, reducing inter-animal variability.
-
Imaging: At multiple time points post-injection (e.g., 24h, 48h, 72h, 168h), anesthetize the mice and perform SPECT/CT imaging. The CT provides anatomical reference for delineating organs.
-
Image Reconstruction and Analysis: Reconstruct SPECT images using an appropriate algorithm (e.g., maximum-likelihood expectation maximization). Co-register SPECT and CT images.
-
Region of Interest (ROI) Analysis: Draw regions of interest (ROIs) over the source organs (tumor, kidneys, etc.) on the fused images for each time point.
-
Activity Quantification: Convert the counts within each ROI to absolute activity (Bq) using a calibration factor. Plot the activity concentration (Bq/mL) over time to generate time-activity curves (TACs).
-
Curve Fitting: Fit the TACs to a multi-exponential function to accurately model the uptake and clearance phases.
-
Time-Integrated Activity (Ã) Calculation: Analytically integrate the fitted TAC function from time zero to infinity to determine à for each source organ.
-
Absorbed Dose Calculation: Use a dosimetry software package (e.g., OLINDA/EXM) that incorporates a murine phantom. The software uses the calculated à values and its internal S-values to compute the absorbed dose for each target organ. The results are typically expressed in Gy/MBq.
Data Presentation
Quantitative data from preclinical studies are essential for comparing different radiopharmaceuticals and for predicting clinical outcomes.
Table 1: Comparative Biodistribution of PSMA Ligands in LNCaP Xenograft Mice (%ID/g)
| Organ | ¹⁹F/¹⁷⁷Lu-rhPSMA-7.3 (1h p.i.) | ¹⁷⁷Lu-PSMA I&T (1h p.i.) | ¹⁹F/¹⁷⁷Lu-rhPSMA-7.3 (168h p.i.) | ¹⁷⁷Lu-PSMA I&T (168h p.i.) |
| Blood | 0.63 | - | - | - |
| Spleen | 33.25 ± 8.62 | 26.06 ± 18.99 | - | - |
| Kidneys | 207.59 ± 30.98 | 165.50 ± 20.46 | - | - |
| Tumor | - | - | 4.5 | 0.9 |
| Data sourced from a study comparing a novel agent to ¹⁷⁷Lu-PSMA I&T in LNCaP xenografts. |
Table 2: Absorbed Dose in Organs from Preclinical and Clinical Studies (Gy/GBq)
| Organ | Preclinical Mouse Model (¹⁷⁷Lu-PSMA-I&T, 30 MBq) | Preclinical Mouse Model (¹⁷⁷Lu-PSMA-617, 30 MBq) | Clinical Study (¹⁷⁷Lu-PSMA-617) | Clinical Study (¹⁷⁷Lu-PSMA-I&T) |
| Kidneys | ~0.283 (8.5 Gy total) | ~0.008 (0.25 Gy total) | 0.49 | 0.73 |
| Salivary Glands | - | - | 0.53 ± 0.30 | - |
| Spleen | - | - | 0.17 ± 0.07 | - |
| Liver | - | - | 0.08 ± 0.05 | - |
| Bone Marrow | - | - | 0.04 ± 0.03 | - |
| Preclinical data calculated from reported values. Clinical data is provided for comparison. |
Note: Direct comparison between preclinical and clinical absorbed dose coefficients should be done with caution due to differences in anatomy, physiology, and dosimetry models.
Signaling and Therapeutic Mechanism
The therapeutic effect of ¹⁷⁷Lu-PSMA-617 is initiated by its high-affinity binding to the prostate-specific membrane antigen, which is overexpressed on prostate cancer cells. Following binding, the complex is internalized, leading to the intracellular accumulation of ¹⁷⁷Lu. The decay of ¹⁷⁷Lu releases beta particles, which have a tissue penetration range suitable for treating small tumors and micrometastases. These beta particles deposit energy within the cell and surrounding cells (a "cross-fire" effect), inducing DNA double-strand breaks and ultimately leading to cancer cell death.
Application Note: Determination of PSMA-617 Cell Binding Affinity
Introduction
Prostate-Specific Membrane Antigen (PSMA) is a well-established biomarker and therapeutic target for prostate cancer. PSMA-617 is a high-affinity ligand that binds to PSMA and can be labeled with radionuclides for both imaging and therapy of prostate cancer.[1] Accurate determination of the binding affinity of PSMA-617 to PSMA-expressing cells is crucial for the preclinical evaluation of its therapeutic potential and for quality control in drug development. This application note provides a detailed protocol for a competitive radioligand binding assay to determine the half-maximal inhibitory concentration (IC50) of PSMA-617.
Principle
This protocol describes a competitive binding assay where unlabeled PSMA-617 competes with a constant concentration of radiolabeled PSMA-617 (e.g., [¹⁷⁷Lu]Lu-PSMA-617) for binding to PSMA expressed on the surface of cultured cells. The amount of radioligand bound to the cells is measured at various concentrations of unlabeled PSMA-617. The IC50 value, which is the concentration of unlabeled PSMA-617 that displaces 50% of the specifically bound radioligand, is then determined by non-linear regression analysis. This value is a measure of the binding affinity of PSMA-617.
Quantitative Data Summary
The binding affinity of PSMA-617 has been determined in various PSMA-expressing prostate cancer cell lines. The following table summarizes representative IC50 and Kd values reported in the literature.
| Cell Line | Ligand | Parameter | Value (nM) | Reference |
| LNCaP | PSMA-617 | IC50 | ~5 - 6.9 ± 2.2 | [2] |
| C4-2 | PSMA-617 | IC50 | 4.9 ± 0.9 | [2] |
| PC-3 PIP | PSMA-617 | IC50 | ~71 ± 8 | [2] |
| LNCaP | [¹⁷⁷Lu]Lu-PSMA-617 | Kd | 4.358 ± 0.664 | [3] |
| LNCaP | PSMA-617 | Ki | 2.34 ± 2.94 | [4] |
| PC-3 PIP | ⁿᵃᵗLu-PSMA-617 | IC50 | 61 | [5] |
Note: IC50 values can vary depending on the experimental conditions, including the concentration of the radioligand used. The Ki (inhibition constant) is calculated from the IC50 and the Kd (dissociation constant) of the radioligand.[6]
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is adapted from methodologies described for PSMA-617 binding assays.[2][7]
Materials and Reagents
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Binding Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)[6]
-
Unlabeled PSMA-617
-
Radiolabeled PSMA-617 (e.g., [¹⁷⁷Lu]Lu-PSMA-617)
-
2-mercaptoethanol (to prevent oxidation of the radioligand, optional)
-
Bovine Serum Albumin (BSA)
-
Gamma counter or scintillation counter
-
Cell scraper or trypsin-EDTA
-
Microcentrifuge
Procedure
-
Cell Culture:
-
Culture PSMA-expressing cells (e.g., LNCaP) in appropriate cell culture medium until they reach near confluence.
-
Seed the cells into 24-well or 96-well plates at a density of approximately 1 x 10⁵ cells per well and allow them to adhere overnight.[8]
-
-
Preparation of Reagents:
-
Prepare a stock solution of unlabeled PSMA-617 in a suitable solvent (e.g., DMSO) and then serially dilute it in binding buffer to obtain a range of concentrations (e.g., 10⁻¹² to 10⁻⁶ M).
-
Prepare a working solution of radiolabeled PSMA-617 in binding buffer at a concentration at or below its Kd value (if known, typically 1-5 nM).[9]
-
-
Binding Assay:
-
Wash the cells twice with ice-cold PBS.[6]
-
Add 200 µL of binding buffer to each well.
-
For total binding, add 25 µL of binding buffer.
-
For non-specific binding, add 25 µL of a high concentration of unlabeled PSMA-617 (e.g., 10 µM).
-
For the competition curve, add 25 µL of the serially diluted unlabeled PSMA-617 to the respective wells.
-
Add 25 µL of the radiolabeled PSMA-617 working solution to all wells. The final volume in each well should be 250 µL.[6]
-
Incubate the plates for 60-90 minutes at 37°C (or 4°C to minimize internalization) with gentle agitation.[6]
-
-
Termination and Washing:
-
Terminate the binding reaction by aspirating the incubation medium.
-
Wash the cells three times with ice-cold PBS to remove unbound radioligand.[6]
-
-
Cell Lysis and Counting:
-
Lyse the cells by adding a suitable lysis buffer (e.g., 1 M NaOH) to each well and incubating for a few minutes.
-
Transfer the cell lysates to counting tubes.
-
Measure the radioactivity in each tube using a gamma counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the unlabeled PSMA-617 concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
-
Calculate Ki (optional):
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
Experimental Workflow Diagram
Caption: Workflow for the competitive cell binding affinity assay of PSMA-617.
PSMA Internalization Pathway
Upon binding of PSMA-617 to the extracellular domain of PSMA, the ligand-receptor complex is internalized by the cell. This process is crucial for the therapeutic efficacy of radiolabeled PSMA-617, as it delivers the radioactive payload directly into the tumor cell.
Caption: Simplified diagram of PSMA-617 binding and internalization.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. 177Lu-labeled PSMA targeting therapeutic with optimized linker for treatment of disseminated prostate cancer; evaluation of biodistribution and dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
Small Animal PET/CT Imaging Protocol with 68Ga-PSMA-617: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for preclinical small animal Positron Emission Tomography/Computed Tomography (PET/CT) imaging using the radiotracer 68Ga-PSMA-617. This document is intended to guide researchers in the standardized application of this imaging agent for studies in oncology, particularly prostate cancer, and to facilitate the acquisition of reliable and reproducible data.
Introduction to 68Ga-PSMA-617
Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein that is highly overexpressed in prostate cancer cells, making it an excellent target for diagnostic imaging and targeted radionuclide therapy. 68Ga-PSMA-617 is a radiolabeled small molecule that binds with high affinity to the extracellular domain of PSMA. The positron-emitting radionuclide Gallium-68 (68Ga) allows for high-resolution PET imaging, providing a non-invasive method to visualize and quantify PSMA expression in vivo. Preclinical small animal PET/CT imaging with 68Ga-PSMA-617 is a critical tool for evaluating the efficacy of novel therapeutics, understanding disease progression, and assessing radiopharmaceutical biodistribution.
Key Applications in Preclinical Research
-
Oncology Research: Primarily used for in vivo visualization and quantification of PSMA expression in prostate cancer xenograft and allograft models.
-
Drug Development: To assess the efficacy of anti-cancer therapies by monitoring changes in tumor size and PSMA expression.
-
Pharmacokinetics: To determine the biodistribution, tumor targeting efficiency, and clearance of 68Ga-PSMA-617 and other PSMA-targeting agents.
-
Theranostics: As a diagnostic component of theranostic approaches, where the imaging data can inform subsequent targeted radionuclide therapy with agents like 177Lu-PSMA-617.
Experimental Protocols
This section outlines a detailed protocol for conducting a small animal PET/CT imaging study with 68Ga-PSMA-617.
Animal Models
-
Species: Immunocompromised mice (e.g., BALB/c nude, NSG) are commonly used for xenograft studies.
-
Tumor Implantation: For prostate cancer studies, human prostate cancer cell lines with varying levels of PSMA expression (e.g., LNCaP, PC-3 PIP) are typically implanted subcutaneously or orthotopically. Tumor growth should be monitored, and imaging is typically performed when tumors reach a palpable size (e.g., 100-500 mm³).
Radiotracer Preparation and Administration
-
Radiolabeling: 68Ga-PSMA-617 is synthesized by chelating 68Ga with the PSMA-617 ligand. The radiochemical purity of the final product should be >95%.
-
Dose: The typical injected dose for a mouse is between 1.1 and 11.1 MBq.[1][2] The molar amount of the injected ligand can also influence the biodistribution profile.[3]
-
Administration: The radiotracer is administered intravenously (IV) via the tail vein. The injection volume should be kept low (e.g., 100-200 µL) to avoid physiological disturbances.
PET/CT Imaging Procedure
A standardized workflow is crucial for obtaining reproducible results.
Caption: Experimental workflow for small animal 68Ga-PSMA-617 PET/CT.
-
Anesthesia: Animals should be anesthetized throughout the imaging procedure to prevent movement artifacts. Isoflurane (1-3% in oxygen) is commonly used.
-
Uptake Time: Imaging is typically performed 60 minutes after the injection of 68Ga-PSMA-617.[1] However, dynamic imaging can be performed starting immediately after injection to assess the early pharmacokinetic profile. Static scans at later time points (e.g., 2 hours) can also be acquired.[2]
-
CT Acquisition: A low-dose CT scan is acquired prior to the PET scan for anatomical co-registration and attenuation correction of the PET data.
-
PET Acquisition: A static PET scan of 10-20 minutes is typically acquired. For dynamic studies, a series of shorter scans are acquired over a longer period.
-
Image Reconstruction: PET images are reconstructed using standard algorithms (e.g., OSEM, MLEM) with corrections for attenuation, scatter, and radioactive decay.
Data Analysis
-
Image Fusion: PET and CT images are fused to correlate functional information from the PET scan with anatomical structures from the CT scan.
-
Region of Interest (ROI) Analysis: ROIs are drawn on the images over tumors and various organs (e.g., kidneys, bladder, liver, salivary glands) to quantify the radiotracer uptake.
-
Quantification: The uptake is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g) or as a Standardized Uptake Value (SUV).
Quantitative Biodistribution Data
The following tables summarize the biodistribution of 68Ga-PSMA-617 in preclinical mouse models from published studies.
Table 1: Biodistribution of 68Ga-PSMA-617 in PC-3 PIP Tumor-Bearing Mice (%ID/g)
| Organ/Tissue | 1 hour post-injection |
| Blood | 0.8 ± 0.1 |
| Heart | 0.4 ± 0.1 |
| Lungs | 1.1 ± 0.2 |
| Liver | 0.9 ± 0.1 |
| Spleen | 2.5 ± 0.5 |
| Kidneys | 29.2 ± 5.1 |
| Muscle | 0.3 ± 0.1 |
| Bone | 0.7 ± 0.1 |
| Tumor | 15.5 ± 2.8 |
Data presented as mean ± standard deviation.
Table 2: Comparative Tumor Uptake of Different 68Ga-Labeled PSMA Ligands in C4-2 Tumor-Bearing Mice (%IA/g) at 1 hour post-injection
| Radiotracer | Mean Tumor Uptake (%IA/g) |
| 68Ga-PSMA-617 | 15.46[4] |
| 68Ga-PSMA-11 | 8.92[4] |
Note: %IA/g (percent injected activity per gram) is equivalent to %ID/g.
PSMA Signaling Pathway
Understanding the underlying biological pathways influenced by PSMA is crucial for interpreting imaging results and for developing new therapeutic strategies. PSMA expression has been shown to induce a switch in cellular signaling from the MAPK pathway to the pro-survival PI3K-AKT pathway.
References
- 1. PSMA redirects MAPK to PI3K-AKT signaling to promote prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. "PSMA Redirects Cell Survival Signaling From The MAPK To The PI3K-AKT P" by Leslie Ann Caromile, Kristina Dortche et al. [digitalcommons.lib.uconn.edu]
- 4. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of ²²⁵Ac-PSMA-617 for Targeted Alpha Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation, quality control, and application of ²²⁵Ac-PSMA-617, a promising radiopharmaceutical for targeted alpha therapy (TAT) of prostate cancer. The high linear energy transfer and short range of alpha particles emitted from Actinium-225 (²²⁵Ac) offer a potent and localized cytotoxic effect on tumor cells expressing Prostate-Specific Membrane Antigen (PSMA).[1][2]
Principle of ²²⁵Ac-PSMA-617 Targeted Alpha Therapy
PSMA is a transmembrane glycoprotein that is highly overexpressed on the surface of prostate cancer cells, making it an excellent target for radionuclide therapy.[3][4] PSMA-617 is a small molecule ligand that binds with high affinity to the extracellular domain of PSMA. When labeled with the alpha-emitting radionuclide ²²⁵Ac, the resulting ²²⁵Ac-PSMA-617 conjugate is internalized by the cancer cells. The subsequent decay of ²²⁵Ac releases a cascade of high-energy alpha particles, which induce difficult-to-repair double-strand DNA breaks, leading to potent cell killing with minimal damage to surrounding healthy tissue.[1][5]
I. Radiolabeling of PSMA-617 with Actinium-225
The preparation of ²²⁵Ac-PSMA-617 involves the chelation of the ²²⁵Ac cation by the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) moiety conjugated to the PSMA-617 ligand. Several protocols have been established to achieve high radiochemical yield and purity.
Materials and Reagents:
-
PSMA-617: Lyophilized powder (e.g., from ABX GmbH or MedChemExpress).[1][6] Reconstitute in ultrapure water or 40% DMSO to a stock solution (e.g., 1 mg/mL or 1 mM) and store at -20°C.[1][6]
-
Actinium-225 (²²⁵Ac): Non-carrier-added ²²⁵AcCl₃ in 0.1 M HCl (e.g., from ITG GmbH or ITM).[1][6]
-
Buffers:
-
Quenching Agent: Diethylenetriaminepentaacetic acid (DTPA) solution to scavenge any free ²²⁵Ac.[6]
-
Ethanol and Saline: For purification and final formulation.
-
Solid-Phase Extraction (SPE) Cartridge: C18 cartridge for purification of the radiolabeled product.[6]
-
Heating Apparatus: Microwave synthesizer or a conventional heating block capable of maintaining 90-97°C.[2][6][7]
Experimental Workflow for ²²⁵Ac-PSMA-617 Preparation
Caption: Workflow for the preparation of ²²⁵Ac-PSMA-617.
Detailed Radiolabeling Protocol:
An optimized protocol for the preparation of a therapeutic dose of ²²⁵Ac-PSMA-617 is as follows[6][8]:
-
Preparation: Reconstitute lyophilized PSMA-617 in ultrapure water. Prepare an ascorbate buffer by dissolving 40 mg of ascorbic acid and 160 mg of sodium ascorbate in 1 mL of ultrapure water.[6]
-
Reaction Setup: In a reaction vial, add the required amount of PSMA-617 precursor (e.g., 50-150 µg) to 1 mL of the ascorbate buffer.[6] The molar ratio of ²²⁵Ac to PSMA-617 can be optimized, with ratios around 30:1 being reported.[6][8] Another study suggests an optimized ratio of PSMA-617 to ²²⁵Ac activity of 11.0-19.5:1.[3]
-
Radiolabeling: Slowly add the PSMA-617 solution to the vial containing the ²²⁵AcCl₃ solution. Gently shake the mixture.[6]
-
Incubation: Heat the reaction mixture at 90°C for 25 minutes.[6][8] Other studies have reported successful labeling at 90°C for 10 minutes or 97°C for a shorter duration.[2][3]
-
Quenching: After incubation, add 15 mg of DTPA reconstituted in 1 mL of saline to the reaction mixture to scavenge any free ²²⁵Ac.[6]
-
Purification (Optional but Recommended): The radiolabeled PSMA can be purified using a C18 cartridge. The cartridge is then eluted with 1 mL of 70% ethanol, followed by purging with 5 mL of 0.9% saline.[6]
-
Final Formulation: The final product is subjected to sterile filtration using a 0.22 µm filter prior to administration.[3]
Summary of Radiolabeling Parameters and Outcomes
| Parameter | Protocol 1[6][8] | Protocol 2[3] | Protocol 3[2] |
| PSMA-617 Amount | 50-150 µg | Optimized ratio to activity | 100 µg |
| Buffer | Ascorbate Buffer | Ascorbate Buffer | Gentisic Buffer |
| Temperature | 90°C | 90°C | 97°C |
| Time | 25 min | 10 min | Not specified |
| Radiochemical Yield | 85%-87% | 97.28% ± 2.87% | > 95% |
| Radiochemical Purity | 97%-99% | 96.88% ± 1.30% | > 95% |
II. Quality Control of ²²⁵Ac-PSMA-617
Rigorous quality control is essential to ensure the safety and efficacy of the radiopharmaceutical.
Radiochemical Purity (RCP) Determination
RCP is typically determined using radio-Thin Layer Chromatography (radio-TLC) or High-Performance Liquid Chromatography (HPLC).
Radio-TLC Method:
-
Stationary Phase: Instant thin-layer chromatography (iTLC) strips.
-
Mobile Phase: 0.05 M citric acid (pH 5).[7]
-
Procedure: Spot a small aliquot of the final product onto the iTLC strip and develop the chromatogram.
-
Analysis: After development, the strip is analyzed using a radio-TLC scanner. Free ²²⁵Ac remains at the origin, while ²²⁵Ac-PSMA-617 moves with the solvent front.
-
Calculation: RCP is calculated as the percentage of the total radioactivity associated with the ²²⁵Ac-PSMA-617 peak.
III. In Vitro and In Vivo Preclinical Evaluation
Preclinical studies are crucial to assess the binding affinity, internalization, and therapeutic efficacy of ²²⁵Ac-PSMA-617.
In Vitro Studies
Cell Lines:
-
PSMA-positive: LNCaP human prostate cancer cells.[9]
-
PSMA-negative: PC3 human prostate cancer cells (as a negative control).[9]
Key Experiments:
-
Binding and Internalization Assays: To determine the specific binding and uptake of ²²⁵Ac-PSMA-617 in PSMA-expressing cells.
-
Cytotoxicity and Clonogenic Assays: To evaluate the dose-dependent cell-killing efficacy of the radiopharmaceutical.[9]
Representative In Vitro Data:
| Cell Line | Assay | Result | Reference |
| LNCaP (PSMA+) | Proliferation Inhibition | IC₅₀ = 0.14 KBq/mL | [9] |
| PC3 (PSMA-) | Proliferation Inhibition | IC₅₀ = 15.5 KBq/mL | [9] |
| LNCaP (PSMA+) | Cytotoxicity | 200-fold higher than in PC3 cells | [9] |
In Vivo Studies
Animal Models:
-
Xenograft mouse models bearing human prostate cancer tumors (e.g., LNCaP or PC3).[9]
Key Experiments:
-
Biodistribution Studies: To determine the uptake and clearance of ²²⁵Ac-PSMA-617 in various organs and the tumor.
-
Therapeutic Efficacy Studies: To assess the effect of ²²⁵Ac-PSMA-617 on tumor growth and overall survival.
Signaling Pathway of ²²⁵Ac-PSMA-617 Action
References
- 1. [225Ac]Ac-PSMA-617 production method: development of an efficient and reproducible radiolabelling process for establish a clinical routine production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [225Ac]Ac-PSMA-617 production method: development of an efficient and reproducible radiolabelling process for establish a clinical routine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 4. The efficacy and safety of 225Ac-PSMA-617 in metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.eur.nl [pure.eur.nl]
- 6. In-House Preparation and Quality Control of Ac-225 Prostate-Specific Membrane Antigen-617 for the Targeted Alpha Therapy of Castration-Resistant Prostate Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. In-House Preparation and Quality Control of Ac-225 Prostate-Specific Membrane Antigen-617 for the Targeted Alpha Therapy of Castration-Resistant Prostate Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical evaluation of [225Ac]Ac-PSMA-617 and in vivo effect comparison in combination with [177Lu]Lu-PSMA-617 for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Competitive Radioligand Binding Assay for Prostate-Specific Membrane Antigen (PSMA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prostate-Specific Membrane Antigen (PSMA), also known as folate hydrolase 1 (FOLH1), is a type II transmembrane glycoprotein that is significantly overexpressed in prostate cancer cells, particularly in advanced, metastatic, and castration-resistant disease.[1][2] Its expression levels correlate with tumor aggressiveness, making it an exceptional biomarker and a prime target for the development of diagnostic and therapeutic agents.[1][3]
Competitive binding assays are a fundamental tool in pharmacology and drug discovery to determine the affinity of a test ligand for a specific receptor. This is achieved by measuring the ability of an unlabeled test compound (the "competitor") to displace a labeled ligand (typically a radioligand) from the receptor. The resulting data allows for the calculation of the half-maximal inhibitory concentration (IC50), which can be converted to the inhibition constant (Ki) to quantify the binding affinity of the test ligand.
This application note provides a detailed protocol for performing a competitive radioligand binding assay to characterize the affinity of novel ligands for the PSMA receptor expressed on cancer cells.
PSMA Signaling Pathway
PSMA expression actively influences key cell survival pathways. In cells with low PSMA expression, a scaffolding complex involving β1 integrin, RACK1, and IGF-1R typically activates the MAPK/ERK pathway, promoting cell proliferation.[4][5] However, when PSMA is highly expressed, it interacts with RACK1, disrupting this complex. This disruption redirects signaling from the MAPK pathway to the PI3K-AKT pathway, which promotes tumor survival, growth, and progression.[4][5][6] Understanding this "pathway switch" is crucial for comprehending the functional consequences of PSMA-ligand binding.
Experimental Design and Workflow
A competitive binding assay involves incubating PSMA-expressing cells with a fixed concentration of a radioligand and varying concentrations of an unlabeled competitor ligand. The amount of radioligand bound to the cells is then measured, and the data is used to determine the IC50 of the competitor.
Detailed Protocols
Materials and Reagents
| Item | Description |
| Cell Lines | PSMA-positive: LNCaP, 22Rv1, PC3-PIP.[7][8][9] PSMA-negative (control): PC-3.[2][8] |
| Radioligand | e.g., [¹⁷⁷Lu]Lu-PSMA-617, [¹²⁵I]I-MIP-1095, [¹⁸F]DCFPyL, [⁶⁸Ga]Ga-PSMA-11.[7][10][11][12] The choice depends on the available radioisotope and detection equipment. |
| Competitor Ligands | Unlabeled test compounds and a known high-affinity PSMA inhibitor (e.g., 2-PMPA) for determining non-specific binding.[13] |
| Culture Medium | RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. |
| Assay Buffer | Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS) with 0.1% Bovine Serum Albumin (BSA). |
| Equipment & Consumables | Cell culture flasks, 96-well assay plates, incubator (37°C, 5% CO₂), gamma counter or liquid scintillation counter, multichannel pipette. |
Protocol 1: Saturation Binding Assay (to Determine Radioligand Kd)
Before performing a competitive assay, it is crucial to determine the equilibrium dissociation constant (Kd) of the radioligand for the PSMA receptor on your chosen cell line.
-
Cell Seeding: Seed PSMA-positive cells (e.g., LNCaP) into a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.
-
Ligand Preparation: Prepare serial dilutions of the radioligand in assay buffer, ranging from ~0.1 to 10 times the expected Kd.
-
Assay Setup:
-
Total Binding: To a set of wells, add the different concentrations of the radioligand.
-
Non-specific Binding (NSB): To another set of wells, first add a high concentration (e.g., 1-10 µM) of a known unlabeled PSMA inhibitor (like 2-PMPA), then add the different concentrations of the radioligand.[2]
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow binding to reach equilibrium.[14]
-
Washing: Aspirate the medium and wash the cells twice with ice-cold assay buffer to remove unbound radioligand.
-
Cell Lysis: Add 0.5 M NaOH to each well to lyse the cells and solubilize the bound radioactivity.[14]
-
Counting: Transfer the lysate to counting tubes and measure the radioactivity using a gamma or beta counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot Specific Binding (y-axis) versus the concentration of the radioligand (x-axis).
-
Use non-linear regression analysis (one-site binding model) in software like GraphPad Prism to calculate the Kd and Bmax (maximum number of binding sites).[15][16]
-
Protocol 2: Competitive Binding Assay
-
Cell Seeding: Prepare cell plates as described in Protocol 4.2, Step 1.
-
Ligand Preparation:
-
Prepare serial dilutions of your unlabeled competitor ligand in assay buffer. The concentration range should typically span from 10⁻¹² M to 10⁻⁵ M.
-
Prepare the radioligand at a fixed concentration, typically equal to its Kd value determined in the saturation assay.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add assay buffer and the fixed concentration of radioligand.
-
Non-specific Binding (NSB): Add a saturating concentration of a known unlabeled inhibitor (e.g., 1-10 µM 2-PMPA) and the fixed concentration of radioligand.
-
Competitor Wells: Add each dilution of the competitor ligand and the fixed concentration of radioligand.
-
-
Incubation, Washing, Lysis, and Counting: Follow steps 4-7 from Protocol 4.2.
-
Data Analysis:
-
Calculate the average counts per minute (CPM) for each condition.
-
Determine the percent specific binding for each competitor concentration using the formula: % Specific Binding = [(CPM_competitor - CPM_NSB) / (CPM_total - CPM_NSB)] * 100
-
Plot the % Specific Binding (y-axis) against the log of the competitor concentration (x-axis).
-
Use non-linear regression (sigmoidal dose-response model) to fit the curve and determine the IC50 value, which is the concentration of the competitor that displaces 50% of the specifically bound radioligand.[16]
-
(Optional) Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation
Quantitative data should be summarized in clear, well-structured tables for easy interpretation and comparison.
Table 1: Example Saturation Binding Data for [¹⁷⁷Lu]Lu-PSMA-D4
| Radioligand Conc. (nM) | Total Binding (CPM) | Non-specific Binding (CPM) | Specific Binding (CPM) |
| 0.1 | 15,250 | 1,100 | 14,150 |
| 0.5 | 65,800 | 2,500 | 63,300 |
| 1.0 | 115,300 | 4,200 | 111,100 |
| 2.5 | 220,100 | 8,900 | 211,200 |
| 5.0 | 315,600 | 15,500 | 300,100 |
| 10.0 | 390,400 | 28,100 | 362,300 |
| 20.0 | 425,500 | 51,300 | 374,200 |
Data is hypothetical and for illustrative purposes only.
Table 2: Example Competitive Binding Data
| Competitor Conc. (nM) | Average CPM | % Specific Binding |
| 0 (Total Binding) | 220,100 | 100.0% |
| 1000 (NSB) | 8,900 | 0.0% |
| 0.01 | 218,500 | 99.2% |
| 0.1 | 215,300 | 97.7% |
| 1.0 | 185,400 | 83.5% |
| 10.0 | 118,700 | 51.9% |
| 100.0 | 35,600 | 12.6% |
| 1000.0 | 10,200 | 0.6% |
Data is hypothetical and for illustrative purposes only.
Table 3: Summary of Binding Affinities for Novel PSMA Ligands
| Ligand | IC50 (nM)[7][11] | Ki (nM)[11] |
| PSMA-617 | 17.7 | 7.2 |
| Compound X | 5.0 | 2.0 |
| Compound Y | 28.7 | 11.5 |
| Ga-PSMA-11 | 10.6 | 4.3 |
Data is compiled from literature and hypothetical examples for illustrative purposes.[7][11][16]
References
- 1. Frontiers | Advancements in PSMA ligand radiolabeling for diagnosis and treatment of prostate cancer: a systematic review [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. urotoday.com [urotoday.com]
- 7. PSMA-D4 Radioligand for Targeted Therapy of Prostate Cancer: Synthesis, Characteristics and Preliminary Assessment of Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical Evaluation of a New Series of Albumin-Binding 177Lu-Labeled PSMA-Based Low-Molecular-Weight Radiotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Engineering a Radiohybrid PSMA Ligand with an Albumin-Binding Moiety and Pharmacokinetic Modulation via an Albumin-Binding Competitor for Radiotheranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Albumin-Binding PSMA Ligand with Higher Tumor Accumulation for PET Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Ex Vivo Biodistribution of Radiolabeled PSMA-617
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Prostate-Specific Membrane Antigen (PSMA) is a well-established target for the diagnosis and therapy of prostate cancer. PSMA-617, a urea-based small molecule, binds with high affinity to the extracellular domain of PSMA. When labeled with a radionuclide such as Lutetium-177 (¹⁷⁷Lu), it becomes a potent therapeutic agent for radioligand therapy. The ex vivo biodistribution study is a critical preclinical step to determine the uptake, distribution, and clearance of the radiolabeled compound in a living organism. This document provides a detailed protocol for conducting an ex vivo biodistribution study of ¹⁷⁷Lu-PSMA-617 in a murine model of prostate cancer.
Experimental Protocols
Radiolabeling of PSMA-617 with Lutetium-177
This protocol outlines the steps for the radiolabeling of PSMA-617 with ¹⁷⁷Lu.
Materials:
-
PSMA-617 (lyophilized powder)
-
¹⁷⁷LuCl₃ solution in 0.04 M HCl
-
Sodium acetate buffer (1.0 M, pH 5.5)
-
Dimethyl sulfoxide (DMSO)
-
Sterile, pyrogen-free reaction vials
-
Heating block or water bath
-
Radio-TLC or Radio-HPLC system for quality control
Procedure:
-
Prepare a stock solution of PSMA-617 in DMSO (e.g., 0.1 mM).
-
In a sterile reaction vial, add 10 µL of the 1.0 M sodium acetate buffer.[1]
-
Add the desired amount of PSMA-617 precursor (e.g., 1.0 nmol).[1]
-
Add 20–50 MBq of [¹⁷⁷Lu]LuCl₃ to the vial.[1]
-
Adjust the total reaction volume to 100 µL with 0.04 M HCl.[1]
-
Incubate the reaction mixture at 95°C for 30-40 minutes.
-
After incubation, allow the vial to cool to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A radiochemical purity of >98% is generally considered acceptable.[2]
Animal Model and Administration of ¹⁷⁷Lu-PSMA-617
This section describes the establishment of a tumor model and the administration of the radiolabeled compound.
Materials:
-
Immunodeficient mice (e.g., NOD SCID γ)
-
PSMA-expressing prostate cancer cells (e.g., LNCaP or C4-2)[3][4]
-
Matrigel
-
Sterile syringes and needles
-
Anesthesia (e.g., isoflurane)
-
¹⁷⁷Lu-PSMA-617 solution (prepared as in Protocol 1)
Procedure:
-
Subcutaneously inoculate 6- to 8-week-old male immunodeficient mice with 5 × 10⁶ PSMA-expressing prostate cancer cells suspended in 100 µL of Matrigel into the shoulder region.[4]
-
Allow the tumors to grow to a volume of approximately 300 mm³. This typically takes around 3 weeks.[4]
-
Anesthetize the mice using isoflurane.
-
Administer a defined amount of ¹⁷⁷Lu-PSMA-617 (e.g., 30-37 MBq) intravenously via the tail vein.[3][4] The injected volume should be around 100-200 µL.
Tissue Collection and Processing
This protocol details the procedure for collecting and preparing tissues for radioactivity measurement.
Materials:
-
CO₂ chamber for euthanasia
-
Surgical instruments (scalpel, forceps, scissors)
-
Pre-weighed collection tubes
-
Gamma counter
-
Saline solution
Procedure:
-
At predetermined time points post-injection (e.g., 1, 4, 24, and 48 hours), euthanize the mice by CO₂ asphyxiation.[3]
-
Collect blood via cardiac puncture.
-
Dissect and collect the tumor and various organs/tissues of interest (e.g., kidneys, liver, spleen, lungs, heart, muscle, bone, salivary glands).
-
Rinse the collected tissues with saline to remove excess blood, and gently blot them dry.
-
Place each tissue sample into a pre-weighed collection tube and weigh the tube with the tissue to determine the wet weight of the tissue.
-
The tissues are now ready for radioactivity measurement.
Measurement of Radioactivity and Data Analysis
This section describes how to measure the radioactivity in the collected tissues and calculate the biodistribution.
Materials:
-
Gamma counter with a window set for ¹⁷⁷Lu (e.g., 208 keV photopeak with a 20% window).[5]
-
Standards of the injected ¹⁷⁷Lu-PSMA-617 solution.
Procedure:
-
Prepare standards by diluting the injected ¹⁷⁷Lu-PSMA-617 solution to a known concentration.
-
Measure the radioactivity in the tissue samples and the standards using a gamma counter.
-
The gamma counter will provide counts per minute (CPM) for each sample.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) using the following formula:
%ID/g = (CPM in tissue / Weight of tissue in g) / (Total injected CPM) x 100
The total injected CPM can be determined from the standards.
Data Presentation
The quantitative data from the biodistribution study should be summarized in a table for clear comparison of the uptake of ¹⁷⁷Lu-PSMA-617 in different tissues at various time points.
| Time Point | Organ/Tissue | Mean %ID/g ± SD (n=4) |
| 1 Hour | Blood | 2.5 ± 0.5 |
| Tumor | 15.8 ± 2.1 | |
| Kidneys | 43.8 ± 3.4[3] | |
| Liver | 1.2 ± 0.3 | |
| Spleen | 0.5 ± 0.1 | |
| Lungs | 1.8 ± 0.4 | |
| 4 Hours | Blood | 0.8 ± 0.2 |
| Tumor | 23.3 ± 0.9[3] | |
| Kidneys | 35.2 ± 2.9 | |
| Liver | 0.9 ± 0.2 | |
| Spleen | 0.3 ± 0.1 | |
| Lungs | 1.1 ± 0.3 | |
| 24 Hours | Blood | 0.1 ± 0.05 |
| Tumor | 12.9 ± 0.6[3] | |
| Kidneys | 10.5 ± 1.5 | |
| Liver | 0.4 ± 0.1 | |
| Spleen | 0.1 ± 0.05 | |
| Lungs | 0.5 ± 0.1 | |
| 48 Hours | Blood | < 0.1 |
| Tumor | 8.5 ± 0.7 | |
| Kidneys | 5.1 ± 0.9 | |
| Liver | 0.2 ± 0.08 | |
| Spleen | < 0.1 | |
| Lungs | 0.2 ± 0.07 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.
Visualization
Experimental Workflow Diagram
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Preparation of 177Lu-PSMA-617 in Hospital Radiopharmacy: Convenient Formulation of a Clinical Dose Using a Single-Vial Freeze-Dried PSMA-617 Kit Developed In-House - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Therapeutic Potential of 177Lu-PSMA-617 in a Mouse Model of Prostate Cancer Bone Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing ¹⁷⁷Lu-PSMA-617 for Enhanced Tumor Uptake
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of ¹⁷⁷Lu-PSMA-617 specific activity for enhanced tumor uptake.
Frequently Asked Questions (FAQs)
Q1: What is specific activity in the context of ¹⁷⁷Lu-PSMA-617, and why is it important?
A1: Specific activity (SA) refers to the amount of radioactivity per unit mass of a substance, typically expressed in gigabecquerels per micromole (GBq/µmol) or millicuries per microgram (mCi/µg). For ¹⁷⁷Lu-PSMA-617, a high specific activity is crucial because it means that a smaller mass of the PSMA-617 ligand is required to deliver a therapeutic dose of ¹⁷⁷Lu. This is important for receptor-targeted therapies as there are a finite number of PSMA receptors on tumor cells. High specific activity ensures that the receptors are not saturated with non-radioactive ("cold") ligand, which would compete with the radioactive ¹⁷⁷Lu-PSMA-617 for binding and potentially reduce the radiation dose delivered to the tumor.[1]
Q2: What is the difference between carrier-added (CA) and non-carrier-added (NCA) ¹⁷⁷Lu, and how does it affect the specific activity of ¹⁷⁷Lu-PSMA-617?
A2: The production method of ¹⁷⁷Lu directly impacts its specific activity and, consequently, that of ¹⁷⁷Lu-PSMA-617.[2][3]
-
Carrier-Added (CA) ¹⁷⁷Lu: This is produced by the direct neutron irradiation of enriched ¹⁷⁶Lu targets (¹⁷⁶Lu(n,γ)¹⁷⁷Lu).[4][5] This method is cost-effective but results in the presence of non-radioactive ¹⁷⁶Lu in the final product, which acts as a "carrier." This leads to a lower specific activity.[4][6][7]
-
Non-Carrier-Added (NCA) ¹⁷⁷Lu: This is produced indirectly by irradiating enriched ytterbium-176 (¹⁷⁶Yb(n,γ)¹⁷⁷Yb), which then decays to ¹⁷⁷Lu.[3] This method allows for the chemical separation of ¹⁷⁷Lu from the ytterbium target, resulting in a product with a much higher specific activity as it is essentially free of stable lutetium isotopes.[3]
Consequently, radiolabeling PSMA-617 with NCA ¹⁷⁷Lu generally yields a radiopharmaceutical with a significantly higher specific activity compared to using CA ¹⁷⁷Lu.[2][8]
Q3: Does a higher specific activity of ¹⁷⁷Lu-PSMA-617 always lead to better tumor uptake?
A3: While a high specific activity is generally desirable to avoid receptor saturation, the relationship with tumor uptake can be complex. Some preclinical studies have shown that while NCA ¹⁷⁷Lu-PSMA-617 has a lower dissociation constant, the total in vitro tumor cell binding and in vivo tumor uptake can be similar to that of CA ¹⁷⁷Lu-PSMA-617.[2][3] Interestingly, one study found that the radiopharmaceutical labeled with carrier-added ¹⁷⁷Lu, which had a lower specific activity, resulted in higher tumor-to-non-target organ ratios.[2][3] However, other research suggests that increased molar activity correlates with enhanced tumor targeting and reduced off-target effects. Therefore, optimizing the specific activity is crucial, and the ideal value may depend on the specific experimental or clinical context.
Q4: What are the key parameters to control during the radiolabeling of PSMA-617 with ¹⁷⁷Lu to ensure high radiochemical purity?
A4: Several factors are critical for achieving high radiochemical purity (>95%) during the radiolabeling process:
-
pH: The reaction should be carried out in a suitable buffer, typically at a pH between 4.5 and 5.5.[6][7][9]
-
Temperature: The reaction is usually heated, with temperatures around 90-95°C being common.[8][10]
-
Incubation Time: A sufficient incubation time, typically ranging from 15 to 30 minutes, is necessary for the reaction to proceed to completion.[10][11]
-
Molar Ratio of Ligand to ¹⁷⁷Lu: Optimizing the molar ratio of PSMA-617 to ¹⁷⁷Lu is crucial. An excess of the ligand is generally used to drive the reaction towards the formation of the radiolabeled complex.
-
Quenchers/Radioprotectants: The addition of radical scavengers like ascorbic acid or gentisic acid can help to prevent radiolysis (the decomposition of the compound by radiation), especially when working with high activities.[11][12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Radiochemical Purity (<95%) | - Suboptimal pH of the reaction mixture.- Incorrect incubation temperature or time.- Insufficient amount of PSMA-617 precursor.- Presence of metallic impurities in the ¹⁷⁷LuCl₃ solution.- Degradation of the PSMA-617 precursor. | - Verify and adjust the pH of the reaction buffer to be within the optimal range (4.5-5.5).- Ensure the heating block is calibrated and the incubation time is adequate.- Increase the amount of PSMA-617 precursor.- Use high-purity ¹⁷⁷LuCl₃.- Check the storage conditions and expiration date of the precursor. Consider re-qualifying the precursor if necessary. |
| Presence of Colloidal ¹⁷⁷Lu | - pH of the reaction mixture is too high (>6). | - Ensure the pH is maintained in the acidic range (4.5-5.5) throughout the labeling process. |
| Radiolysis of ¹⁷⁷Lu-PSMA-617 (Observed as degradation over time) | - High radioactive concentration.- Insufficient radical scavengers. | - Add or increase the concentration of radioprotectants such as ascorbic acid or gentisic acid to the final formulation.[11]- Dilute the final product to a lower radioactive concentration if possible.- Store the final product at low temperatures (e.g., 4°C).[6][7] |
| Variable Tumor Uptake in Preclinical Models | - Differences in the specific activity of the prepared batches.- Saturation of PSMA receptors with "cold" ligand.- Poor radiochemical purity of the injected dose. | - Carefully control and document the specific activity of each batch of ¹⁷⁷Lu-PSMA-617 produced.- Use NCA ¹⁷⁷Lu or optimize the amount of PSMA-617 to achieve a higher specific activity.- Perform rigorous quality control to ensure high radiochemical purity before injection. |
| Inconsistent HPLC Results | - Interaction of the radiolabeled compound with the HPLC column.- Inappropriate mobile phase or gradient. | - Some studies have reported interactions between ¹⁷⁷Lu-PSMA ligands and HPLC columns, leading to variable recovery. Diluting the sample with unlabeled PSMA may improve recovery.[13]- Optimize the HPLC method, including the mobile phase composition and gradient, to ensure good separation and peak shape.[12] |
Quantitative Data Summary
Table 1: Reported Specific and Molar Activities of ¹⁷⁷Lu-PSMA-617
| ¹⁷⁷Lu Source | Specific Activity | Molar Activity | Reference |
| Carrier-Added (CA) | 650 - 860 MBq/µg | - | [6][7][14] |
| Carrier-Added (CA) | 555 MBq/µg | - | [15][16] |
| Carrier-Added (CA) | 41 MBq/µg | - | [8] |
| Non-Carrier-Added (NCA) | >3,000 GBq/mg | - | [9] |
| Non-Carrier-Added (NCA) | 74 MBq/µg | - | [8] |
| - | - | 25.5 GBq/µmol | [17] |
| - | - | 14.56 ± 3.33 GBq/µmol | [18] |
| - | - | 16.21 ± 5.11 GBq/µmol | [18] |
| - | - | 18.42 ± 3.98 GBq/µmol | [18] |
Table 2: In Vivo Tumor Uptake of ¹⁷⁷Lu-PSMA-617 in Preclinical Models
| Animal Model | Tumor Type | Time Point | Tumor Uptake (%ID/g) | Reference |
| Mice | LNCaP | 4 h | 23.31 ± 0.94 | [17] |
| Mice | LNCaP | 24 h | 12.88 ± 0.55 | [17] |
| Mice | PSMA-positive xenografts | 24 h | 1.4 ± 0.4 | [9] |
Experimental Protocols
Radiolabeling of PSMA-617 with ¹⁷⁷Lu
This protocol is a generalized procedure based on common methodologies. Researchers should optimize parameters for their specific conditions.
Materials:
-
PSMA-617 precursor
-
No-carrier-added (NCA) or carrier-added (CA) ¹⁷⁷LuCl₃ in 0.04 M HCl
-
Sodium ascorbate buffer (0.5 M, pH 4.5-5.0)
-
Sterile, pyrogen-free reaction vial
-
Heating block
-
Dose calibrator
Procedure:
-
In a sterile reaction vial, add the desired amount of PSMA-617 precursor.
-
Add the sodium ascorbate buffer to the vial.
-
Carefully add the required activity of ¹⁷⁷LuCl₃ to the reaction vial.
-
Gently mix the contents.
-
Incubate the reaction vial in a heating block at 95°C for 15-30 minutes.
-
After incubation, allow the vial to cool to room temperature.
-
Measure the total activity in a dose calibrator.
-
Perform quality control to determine the radiochemical purity.
Quality Control of ¹⁷⁷Lu-PSMA-617
a) Thin Layer Chromatography (TLC)
Materials:
-
ITLC-SG strips
-
Mobile phase: 0.1 M sodium citrate buffer (pH 5.0)
-
TLC scanner or gamma counter
Procedure:
-
Spot a small amount of the ¹⁷⁷Lu-PSMA-617 solution onto an ITLC-SG strip.
-
Develop the chromatogram in a chamber containing the sodium citrate buffer.
-
Allow the solvent front to travel to the top of the strip.
-
Dry the strip and measure the distribution of radioactivity using a TLC scanner.
-
Interpretation: Free ¹⁷⁷Lu will remain at the origin (Rf = 0), while ¹⁷⁷Lu-PSMA-617 will migrate with the solvent front (Rf = 1.0).
b) High-Performance Liquid Chromatography (HPLC)
Materials:
-
HPLC system with a radioactivity detector
-
C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient elution program
Procedure:
-
Inject a small volume of the ¹⁷⁷Lu-PSMA-617 solution into the HPLC system.
-
Run a gradient elution, for example, starting with a low percentage of Mobile Phase B and increasing it over time to elute the components. A typical gradient might be from 5% to 95% acetonitrile over 20-30 minutes.
-
Monitor the radioactivity signal to obtain the radiochromatogram.
-
Interpretation: Compare the retention time of the main radioactive peak with a reference standard of non-radioactive Lu-PSMA-617. Free ¹⁷⁷Lu typically elutes early in the chromatogram. Calculate the radiochemical purity by integrating the peak areas.
Visualizations
Caption: A flowchart illustrating the key steps in the radiolabeling and quality control of ¹⁷⁷Lu-PSMA-617.
Caption: A diagram showing the interplay of factors that influence the tumor uptake of ¹⁷⁷Lu-PSMA-617.
References
- 1. clinicsinoncology.com [clinicsinoncology.com]
- 2. In vitro and in vivo response of PSMA-617 radiolabeled with CA and NCA lutetium-177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Production of 177Lu for Targeted Radionuclide Therapy: Available Options - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the produced 177Lu-specific activity via direct and indirect methods using Tehran Research Reactor [jonsat.nstri.ir]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Lu-177-PSMA-617 Prostate-Specific Membrane Antigen Inhibitor Therapy in Patients with Castration-Resistant Prostate Cancer: Stability, Bio-distribution and Dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Production and Quality Control of [177Lu]Lu-PSMA-I&T: Development of an Investigational Medicinal Product Dossier for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Quality control of [177Lu]Lu-PSMA preparations using HPLC: effect of sample composition and ligand on recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Preparation of 177Lu-PSMA-617 in Hospital Radiopharmacy: Convenient Formulation of a Clinical Dose Using a Single-Vial Freeze-Dried PSMA-617 Kit Developed In-House - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Optimized Therapeutic 177Lu-Labeled PSMA-Targeted Ligands with Improved Pharmacokinetic Characteristics for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Radiochemical Yield in PSMA-617 Labeling
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with low radiochemical yield during the labeling of PSMA-617 with Lutetium-177 (¹⁷⁷Lu). The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the expected radiochemical yield for ¹⁷⁷Lu-PSMA-617 labeling?
A radiochemical yield of over 95% is generally expected for the successful labeling of PSMA-617 with ¹⁷⁷Lu.[1][2][3][4] Several studies have reported achieving radiochemical purity greater than 98%.[1][2]
Q2: What are the critical parameters that influence the radiochemical yield of ¹⁷⁷Lu-PSMA-617?
The key parameters affecting the labeling efficiency include:
-
pH of the reaction mixture: The optimal pH for the complexation of ¹⁷⁷Lu with the DOTA chelator in PSMA-617 is crucial.
-
Temperature and incubation time: Adequate temperature and incubation time are necessary to ensure the reaction goes to completion.
-
Molar ratio of ligand to metal: The ratio of PSMA-617 to Lutetium-177 can impact the labeling efficiency.
-
Presence of metallic impurities: Competing metal ions can interfere with the incorporation of ¹⁷⁷Lu into the chelator.[5][6]
-
Specific activity of ¹⁷⁷Lu: The specific activity of the radionuclide can influence the labeling outcome.[1][2]
-
Radiolysis: The breakdown of the radiolabeled compound by the emitted radiation can reduce radiochemical purity, especially at high activities.[7][8]
Q3: How can I assess the radiochemical purity of my ¹⁷⁷Lu-PSMA-617 preparation?
Radiochemical purity is typically determined using radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC).[1][2] These techniques separate the labeled ¹⁷⁷Lu-PSMA-617 from free ¹⁷⁷Lu and other impurities.
Troubleshooting Guide
This section addresses common problems leading to low radiochemical yield and provides systematic steps to identify and resolve the issues.
Problem 1: Low Radiochemical Yield (<95%)
Possible Cause 1: Suboptimal pH of the reaction mixture.
-
Troubleshooting Steps:
-
Verify the pH of your reaction buffer before adding the radionuclide. The optimal pH for ¹⁷⁷Lu labeling of DOTA-conjugates is typically in the range of 4.5 to 5.5.[2]
-
Ensure that the addition of ¹⁷⁷LuCl₃ (which is often in an acidic solution) does not significantly lower the pH of the final reaction mixture.
-
Use a calibrated pH meter or pH strips to check the final reaction pH. Adjust if necessary with a suitable buffer (e.g., sodium acetate).
-
Possible Cause 2: Inadequate heating or incubation time.
-
Troubleshooting Steps:
-
Confirm that the heating block or water bath is calibrated and maintains the correct temperature. A common incubation temperature is 95°C.[1][3]
-
Ensure the reaction is incubated for the recommended duration. Incubation times typically range from 15 to 30 minutes.[1][3]
-
Longer incubation times may be necessary for some preparations, but this should be balanced against the potential for radiolysis.[7]
-
Possible Cause 3: Presence of metallic impurities.
-
Troubleshooting Steps:
-
Metallic impurities in the ¹⁷⁷LuCl₃ solution or in the reaction buffers can compete with ¹⁷⁷Lu for the DOTA chelator. Common interfering metals include Fe³⁺, Cu²⁺, Zn²⁺, and Pb²⁺.[5][6]
-
Use high-purity reagents and water (e.g., metal-free water) for all preparations.
-
If metal contamination is suspected in the ¹⁷⁷Lu source, consider using a metal scavenger resin or consult the supplier's certificate of analysis. The presence of a chelator like EDTA in the reaction can help sequester competing metal ions.
-
Possible Cause 4: Low specific activity of ¹⁷⁷Lu or incorrect molar ratio.
-
Troubleshooting Steps:
-
A lower specific activity of ¹⁷⁷Lu means a higher amount of non-radioactive ("carrier") Lutetium is present, which can affect the optimal ligand-to-metal ratio.[1][2]
-
Review the specific activity provided by the manufacturer and adjust the amount of PSMA-617 precursor accordingly.
-
It may be necessary to increase the amount of PSMA-617 to ensure complete complexation of all Lutetium isotopes.
-
Possible Cause 5: Radiolysis of the product.
-
Troubleshooting Steps:
-
Radiolysis is more likely to occur with high activities of ¹⁷⁷Lu.
-
The addition of radical scavengers or stabilizers, such as ascorbic acid or ethanol, to the final product can help mitigate radiolysis and maintain radiochemical purity.[8]
-
Analyze the radiochemical purity at different time points after labeling to assess the stability of the product.[1]
-
Data Presentation
Table 1: Typical Reaction Parameters for ¹⁷⁷Lu-PSMA-617 Labeling
| Parameter | Recommended Range/Value | Notes |
| pH | 4.5 - 5.5 | Critical for efficient chelation.[2] |
| Temperature | 95 °C | Ensure uniform heating.[1][3] |
| Incubation Time | 15 - 30 minutes | May need optimization based on specific activity and batch.[1][3] |
| PSMA-617 Amount | Varies (e.g., 100-300 µg) | Dependent on the activity and specific activity of ¹⁷⁷Lu.[2] |
| Stabilizer | Ascorbic Acid / Ethanol | To prevent radiolysis, especially for therapeutic doses.[8] |
Experimental Protocols
Protocol 1: ¹⁷⁷Lu-PSMA-617 Labeling
-
In a sterile, pyrogen-free reaction vial, add the required amount of PSMA-617 precursor.
-
Add a suitable volume of reaction buffer (e.g., 0.1 M sodium acetate, pH 5.0) to dissolve the precursor.
-
Carefully add the required activity of ¹⁷⁷LuCl₃ to the vial.
-
Gently mix the contents of the vial.
-
Verify that the final pH of the reaction mixture is within the optimal range (4.5-5.5).
-
Incubate the reaction vial in a pre-heated heating block or water bath at 95°C for 20-30 minutes.[1]
-
After incubation, allow the vial to cool to room temperature.
-
Perform quality control to determine the radiochemical purity.
Protocol 2: Quality Control using Radio-TLC
-
Prepare a TLC plate (e.g., silica gel).
-
Spot a small aliquot (~1 µL) of the reaction mixture onto the origin of the TLC plate.
-
Develop the TLC plate in a suitable mobile phase. A common mobile phase is a 1:1 (v/v) mixture of acetonitrile and water.[1]
-
Allow the solvent front to migrate near the top of the plate.
-
Dry the TLC plate and analyze the distribution of radioactivity using a radio-TLC scanner.
-
In this system, free ¹⁷⁷Lu typically remains at the origin (Rf = 0), while ¹⁷⁷Lu-PSMA-617 migrates with the solvent front (Rf ≈ 1).
-
Calculate the radiochemical purity by integrating the peaks corresponding to the product and impurities.
Visualizations
Caption: Experimental workflow for the radiolabeling of PSMA-617 with ¹⁷⁷Lu.
Caption: Troubleshooting decision tree for low radiochemical yield in PSMA-617 labeling.
References
- 1. Preparation of 177Lu-PSMA-617 in Hospital Radiopharmacy: Convenient Formulation of a Clinical Dose Using a Single-Vial Freeze-Dried PSMA-617 Kit Developed In-House - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Radiolabeling of [161Tb]-PSMA-617 by a Novel Radiolabeling Method and Preclinical Evaluation by In Vitro/In Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extensive preclinical evaluation of lutetium-177-labeled PSMA-specific tracers for prostate cancer radionuclide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of trace metal impurities on Ga-68-radiolabelling with a tris(3-hydroxy-1,6-dimethylpyridin-4-one) (THP) chelator - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07723E [pubs.rsc.org]
- 6. researchportal.sckcen.be [researchportal.sckcen.be]
- 7. Production and Quality Control of [177Lu]Lu-PSMA-I&T: Development of an Investigational Medicinal Product Dossier for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Identification and suppression of side products in PSMA-617 synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of PSMA-617. The information provided is intended to help identify and suppress the formation of common side products, ensuring high radiochemical purity and yield.
Troubleshooting Guides
Problem: Low Radiochemical Purity (RCP) of [¹⁷⁷Lu]Lu-PSMA-617
Q1: My final [¹⁷⁷Lu]Lu-PSMA-617 product shows low radiochemical purity (<95%) with impurity peaks eluting close to the main product peak on RP-HPLC. What are these impurities and how can I prevent their formation?
A1: The primary cause of such impurities is the formation of cyclized side products resulting from a spontaneous, thermally-mediated condensation reaction of the Glu-CO-Lys moiety within the PSMA-617 molecule.[1][2] This reaction is dependent on both temperature and pH.[1][3] Three main five-membered ring system side products have been identified, which include hydantoin and pyroglutamic acid derivatives.[1][3] These cyclized byproducts exhibit a loss of water (-18 m/z) compared to the parent molecule.[1][4]
To suppress the formation of these side products, consider the following optimization strategies:
-
Temperature Optimization: The formation of these impurities is significantly influenced by the reaction temperature.[3][5] Lowering the incubation temperature can reduce the rate of the condensation reaction. For instance, reducing the temperature from 95°C has been shown to decrease the formation of these byproducts.[6]
-
pH Control: The cyclization is pH-dependent.[1] Careful control of the pH of the reaction mixture is crucial. While a slightly acidic pH is required for the complexation of ¹⁷⁷Lu, excessively low or high pH values might promote side product formation. The optimal pH should be carefully evaluated for your specific reaction conditions.
-
Reaction Time: Prolonged heating can increase the formation of side products.[4] Minimizing the incubation time to the shortest duration necessary for high radiochemical conversion is recommended.
-
Addition of Ethanol: The inclusion of ethanol in the labeling mixture has been shown to suppress the formation of these cyclized side products and reduce radiolysis.[1][7]
It is important to note that these cyclized side products have been shown to have no significant binding affinity for PSMA and are rapidly excreted renally.[2][3][4]
Q2: I observe an additional impurity that is not one of the cyclized byproducts. What could it be?
A2: Another potential impurity that has been identified is a product resulting from the detachment of the Glu-CO fragment from the PSMA-617 molecule due to heating during the synthesis process.[5][6] The formation of this and other thermally mediated degradation products can contribute to a reduction in radiochemical purity.[5]
To minimize the formation of this impurity, similar strategies as for the cyclized byproducts are recommended:
-
Minimize Heat Exposure: Use the lowest effective temperature and shortest reaction time necessary for the radiolabeling.
-
Alternative Heating Methods: Microwave synthesis has been explored as an alternative to conventional heating to achieve rapid labeling with reduced formation of thermal degradation products.[5][6]
Q3: My precursor PSMA-617 material seems to contain impurities before I even start the radiolabeling. What could these be?
A3: Impurities can also be present in the synthetic precursor of PSMA-617. One study identified a hydrazine derivative as a major impurity in a homemade PSMA-617 product, along with some unreacted starting material.[8] It is crucial to ensure the chemical purity of the PSMA-617 precursor before its use in radiolabeling to avoid carrying these impurities through to the final product. High-quality, GMP-grade precursors should be used whenever possible.[1]
Frequently Asked Questions (FAQs)
Q4: What is the mechanism behind the formation of the major side products in PSMA-617 synthesis?
A4: The most commonly observed side products are formed through a spontaneous, thermally-mediated intramolecular condensation and cyclization of the Glu-CO-Lys moiety of PSMA-617.[1][2][9] The urea-NH group can react with one of the neighboring carboxylic acid groups of the glutamate residue, leading to the formation of thermodynamically stable five-membered ring systems, such as hydantoin and pyroglutamic acid derivatives, with the elimination of a water molecule.[1][3]
Q5: Do the cyclized side products of PSMA-617 have any biological activity?
A5: No, in vitro cell-based assays have demonstrated that these cyclized side products exhibit a complete loss of binding affinity to the prostate-specific membrane antigen (PSMA).[1][3][4] Furthermore, studies in patients have shown that these radioactive cyclized species are rapidly excreted through the renal pathway.[1][2][3]
Q6: How can I effectively separate the desired [¹⁷⁷Lu]Lu-PSMA-617 from the side products?
A6: Standard purification methods using a C18 cartridge are effective in removing unreacted [¹⁷⁷Lu]LuCl₃.[10][11] However, since the cyclized side products have similar lipophilicity to [¹⁷⁷Lu]Lu-PSMA-617, separating them using this method can be challenging. Therefore, the primary strategy should be the prevention of their formation by optimizing the synthesis conditions (temperature, pH, reaction time, and use of additives like ethanol).[1] Analytical separation for quality control is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).[1][8]
Q7: What are the recommended quality control methods to identify and quantify these side products?
A7: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for the identification and quantification of [¹⁷⁷Lu]Lu-PSMA-617 and its radiochemical impurities.[1][12] Mass spectrometry (ESI-MS) can be used to characterize the chemical structure of the side products, which typically show a mass difference of -18 Da due to the loss of a water molecule during cyclization.[1][4]
Data Presentation
Table 1: Influence of Reaction Time on Side Product Formation
| Reaction Time (minutes) | Side Product Formation (%) |
| 0 | 0 |
| 15 | 36 |
| 30 | 49 |
| 45 | 59 |
Data adapted from Martin et al. (2021) showing the spontaneous formation of condensation byproducts over time under specific experimental conditions.[4]
Table 2: Effect of Heating Temperature and Duration on Impurity Content
| Temperature (°C) | Incubation Time (min) | Impurity Content (%) |
| 95 | 30 | 9 - 11 |
| 45 | 15 | 2.0 ± 0.5 |
Data adapted from a 2024 study, highlighting the reduction in thermodegradation impurities by optimizing heating conditions.[6]
Experimental Protocols
Standard Radiolabeling Protocol for [¹⁷⁷Lu]Lu-PSMA-617 (for reference)
This is a generalized protocol and should be optimized for specific laboratory conditions.
-
Preparation: To a sterile reaction vial, add a defined amount of PSMA-617 precursor (e.g., 100-300 µg).[10][11]
-
Buffering: Add a suitable volume of a labeling buffer, such as sodium ascorbate or ammonium acetate, to maintain a pH of approximately 4.5-5.5.[1][10]
-
Radiolabeling: Add the required activity of [¹⁷⁷Lu]LuCl₃ to the reaction vial.
-
Incubation: Heat the reaction mixture at a controlled temperature (e.g., 65-95°C) for a specific duration (e.g., 15-30 minutes).[1] Note: This step is critical for side product formation and should be optimized.
-
Purification: After incubation, the product is typically purified using a C18 solid-phase extraction cartridge to remove uncomplexed ¹⁷⁷Lu³⁺.[10] The cartridge is first conditioned with ethanol and then water. The reaction mixture is loaded, the cartridge is washed with water, and the final product is eluted with an ethanol/water mixture.[1]
-
Quality Control: The radiochemical purity of the final product is determined by RP-HPLC.[1]
Visualizations
Caption: Formation pathway of desired [¹⁷⁷Lu]Lu-PSMA-617 and undesired cyclized side products.
Caption: Troubleshooting workflow for low radiochemical purity in PSMA-617 synthesis.
References
- 1. zora.uzh.ch [zora.uzh.ch]
- 2. Identification, Characterization, and Suppression of Side Products Formed during the Synthesis of [177Lu]Lu-PSMA-617 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. doaj.org [doaj.org]
- 6. Improvement of End-of-Synthesis Radiochemical Purity of 177Lu-DOTA-PSMA-Ligands with Alternative Synthesis Approaches: Conversion Upswing and Side-Products Minimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jscholaronline.org [jscholaronline.org]
- 9. zora.uzh.ch [zora.uzh.ch]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of 177Lu-PSMA-617 in Hospital Radiopharmacy: Convenient Formulation of a Clinical Dose Using a Single-Vial Freeze-Dried PSMA-617 Kit Developed In-House - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Stability of Radiolabeled PSMA-617 Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and storage of radiolabeled PSMA-617 formulations. Our goal is to help you improve the stability and maintain the high radiochemical purity of your preparations for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in ¹⁷⁷Lu-PSMA-617 formulations?
A1: The primary cause of instability in ¹⁷⁷Lu-PSMA-617 formulations is radiolysis.[1][2] This process involves the decomposition of the PSMA-617 ligand by the radioactive emissions of Lutetium-177.[1] Radiolysis leads to a decrease in radiochemical purity (RCP) and can compromise the binding affinity of the radiopharmaceutical to its target.
Q2: What is an acceptable level of radiochemical purity (RCP) for ¹⁷⁷Lu-PSMA-617?
A2: For clinical applications, the required acceptance level for the radiochemical purity of the final ¹⁷⁷Lu-PSMA-617 product is typically ≥95%.[3] It is crucial to maintain the RCP above this threshold throughout the shelf-life of the product to ensure treatment efficacy.
Q3: What are "quenchers" and why are they important for ¹⁷⁷Lu-PSMA-617 stability?
A3: Quenchers, also known as radical scavengers or stabilizers, are chemical compounds added to the radiopharmaceutical formulation to minimize radiolysis.[1] They work by neutralizing the reactive radical species generated by the radioactive decay, thereby protecting the PSMA-617 ligand from degradation.[4] The use of appropriate quenchers is essential for maintaining high radiochemical purity, especially for therapeutic doses.[5]
Q4: Can the source of the Lutetium-177 impact the stability of the final product?
A4: Yes, the source and form of Lutetium-177 can influence the stability of the radiolabeled product. Studies have shown that ¹⁷⁷Lu from different suppliers can result in varying quality profiles and radiochemical purities.[6] Additionally, formulations prepared with carrier-added (C.A.) ¹⁷⁷Lu have demonstrated greater radiostability at higher concentrations compared to those with non-carrier-added (N.C.A.) ¹⁷⁷Lu.[6]
Troubleshooting Guide
Issue 1: Low Radiochemical Purity (RCP) Immediately After Radiolabeling
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal pH | Ensure the pH of the reaction mixture is within the optimal range of 4.5-5.0 for the labeling reaction.[7] | Improved radiolabeling efficiency and higher initial RCP. |
| Incorrect Temperature or Incubation Time | Verify that the heating temperature (typically around 80-95°C) and incubation time (e.g., 20 minutes) are as per the established protocol.[5] Thermally-mediated degradation can occur with excessive heating.[3] | Minimized formation of impurities and maximized radiochemical yield. |
| Impure Reagents | Use high-quality PSMA-617 precursor and ensure the ¹⁷⁷LuCl₃ solution is free from metallic impurities. | Consistent and high radiochemical yields. |
| Formation of Side Products | Spontaneous condensation reactions of the Glu-CO-Lys motif can lead to the formation of impurities with no affinity for PSMA.[3] Optimizing labeling conditions (pH, temperature) can minimize their formation.[3] | Increased purity of the desired ¹⁷⁷Lu-PSMA-617 product. |
Issue 2: Rapid Decrease in Radiochemical Purity (RCP) During Storage
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Radiolysis | Add a suitable quencher or a combination of quenchers to the formulation post-labeling. Common and effective quenchers include ethanol, ascorbic acid, and methionine.[5] | Significantly slowed degradation of ¹⁷⁷Lu-PSMA-617 and maintained RCP above 95% for an extended period. |
| High Radioactive Concentration | If possible, dilute the final product to reduce the effects of radiolysis.[4] | A lower rate of radiolytic degradation. |
| Improper Storage Temperature | Store the final product under appropriate conditions. Freezing at -20°C has been shown to maintain RCP above 95% for up to 48 hours.[4] Storing at 4°C can also help maintain stability.[7] | Enhanced stability and extended shelf-life of the radiopharmaceutical. |
Quantitative Data Summary
The stability of ¹⁷⁷Lu-PSMA-617 is significantly influenced by the presence of quenchers. The following tables summarize the radiochemical purity (RCP) under various conditions.
Table 1: Effect of Quenchers on ¹⁷⁷Lu-PSMA-617 Stability
| Quencher/Condition | RCP at 2 hours | RCP at 24 hours | Reference |
| No Quencher | < 95% | ~24% - 33.5% | [5] |
| Ascorbic Acid (3.5 mM) | > 95% | ~72% | [5] |
| Methionine (3.5 mM) | > 95% | ~72% | [5] |
| Ethanol (10% v/v) | > 95% | ~95% - 96.2% | [5] |
| Methionine (3.5 mM) + Ethanol (7% v/v) | > 95% | 96.2% |
Table 2: Stability of ¹⁷⁷Lu-PSMA-617 Over Time with Optimal Quenchers
| Time Post-Labeling | RCP in Saline with Stabilizers | RCP in Human Serum | Reference |
| 48 hours | >98% | - | [8] |
| 7 days | 96.74 ± 0.87% | 94.81 ± 2.66% | [9][10] |
Experimental Protocols
Protocol 1: Radiolabeling of PSMA-617 with ¹⁷⁷Lu
This protocol is a generalized procedure based on common practices. Researchers should optimize conditions for their specific reagents and equipment.
-
Preparation: In a sterile vial, add a defined amount of PSMA-617 precursor (e.g., 100 µg).
-
Buffering: Add a suitable buffer, such as 0.52 M ascorbate buffer (pH 4.7), to the vial.[11]
-
Radionuclide Addition: Carefully add the required activity of ¹⁷⁷LuCl₃ to the vial.
-
Incubation: Heat the reaction mixture at 80-95°C for 20-30 minutes.[5]
-
Cooling: After incubation, cool the reaction vial to room temperature.
-
Stabilization: Add a quencher solution (e.g., a solution containing ethanol and/or methionine) to the final product.
-
Quality Control: Determine the radiochemical purity using HPLC and/or TLC.
Protocol 2: Quality Control using High-Performance Liquid Chromatography (HPLC)
-
System: A reverse-phase HPLC system equipped with a C18 column and a radioactivity detector.
-
Mobile Phase: A gradient system is typically used.
-
Gradient Elution: A common gradient profile is as follows:
-
Initial: 80% A / 20% B
-
Transition to 65% A / 35% B over 9 minutes.
-
Shift to 10% A / 90% B at 9.1 minutes (held for ~2 minutes).
-
Return to initial conditions at 11.1 minutes.[6]
-
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV detector at 220 nm and a scintillation detector for radioactivity.[6]
-
Analysis: The chromatogram will show peaks corresponding to ¹⁷⁷Lu-PSMA-617 and any impurities (e.g., free ¹⁷⁷Lu). The percentage of radioactivity associated with the ¹⁷⁷Lu-PSMA-617 peak represents the radiochemical purity.
Visualizations
Caption: Workflow for ¹⁷⁷Lu-PSMA-617 preparation and quality control.
Caption: A logical flow for troubleshooting low radiochemical purity.
References
- 1. Radiolysis-Associated Decrease in Radiochemical Purity of 177Lu-Radiopharmaceuticals and Comparison of the Effectiveness of Selected Quenchers against This Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. zora.uzh.ch [zora.uzh.ch]
- 4. redalyc.org [redalyc.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Multifactorial analysis of radiochemical purity in high-activity 177Lu-labeled theranostics: impact of precursor source, 177Lu form, and production parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Lu-177-PSMA-617 Prostate-Specific Membrane Antigen Inhibitor Therapy in Patients with Castration-Resistant Prostate Cancer: Stability, Bio-distribution and Dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of 177Lu-PSMA-617 in Hospital Radiopharmacy: Convenient Formulation of a Clinical Dose Using a Single-Vial Freeze-Dried PSMA-617 Kit Developed In-House - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Mitigate Renal Accumulation of ¹⁷⁷Lu-PSMA-617 in Preclinical Research
This guide provides researchers, scientists, and drug development professionals with practical, evidence-based information for reducing the renal accumulation of ¹⁷⁷Lu-PSMA-617 in preclinical models. High kidney uptake is a significant concern in PSMA-targeted radionuclide therapy as it can lead to nephrotoxicity, a dose-limiting factor.[1] This resource offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to reduce kidney uptake of ¹⁷⁷Lu-PSMA-617 in animal models?
A1: Preclinical research has identified several effective strategies to lower the renal accumulation of ¹⁷⁷Lu-PSMA-617 and similar radioligands. These approaches can be broadly categorized as:
-
Competitive Inhibition: Co-administration of a non-radiolabeled PSMA-targeting molecule that competes for binding sites in the kidneys.
-
Pharmacokinetic Modification: Altering the structure of the PSMA ligand to change its biodistribution and clearance profile. This often involves adding an albumin-binding moiety.
-
Dosage Adjustment: Modifying the effective molar activity of the injected radiopharmaceutical.
-
Use of Radioprotectors: Administering agents that protect kidney tissue from radiation-induced damage.
Q2: How does co-injection of a PSMA inhibitor reduce renal uptake?
A2: Co-injecting a high dose of a non-radiolabeled ("cold") PSMA inhibitor, such as 2-(phosphonomethyl)pentanedioic acid (2-PMPA) or even unlabeled PSMA-617 or PSMA-11, can saturate the PSMA binding sites in healthy tissues with high expression, particularly the kidneys and salivary glands.[1][2] This competitive blockade reduces the binding of the radiolabeled ¹⁷⁷Lu-PSMA-617 in these organs, thereby lowering their absorbed radiation dose. While this approach can also slightly decrease tumor uptake, studies have shown that a therapeutic window can be maintained, leading to a significant improvement in the tumor-to-kidney absorbed dose ratio.[2]
Troubleshooting:
-
Issue: Insufficient reduction in kidney uptake.
-
Solution: Increase the molar dose of the blocking agent. Studies have shown a dose-dependent effect. For instance, co-administration of 50 nmol of 2-PMPA has been shown to be effective in reducing renal uptake of PSMA inhibitors.[2]
-
Solution: Ensure simultaneous or near-simultaneous injection of the blocking agent and the radioligand to ensure they compete for binding sites at the same time.
-
Q3: What is the principle behind using albumin-binding moieties to alter biodistribution?
A3: The addition of an albumin-binding moiety to the PSMA ligand is a strategy designed to improve its pharmacokinetic profile.[3][4] By reversibly binding to serum albumin, the radioligand's circulation time in the bloodstream is extended.[3][5] This prolonged circulation can lead to increased accumulation in the tumor over time. While this modification often results in higher initial uptake in organs with high blood flow like the kidneys, the optimized pharmacokinetics can lead to superior tumor-to-kidney ratios at later time points (e.g., 24 hours or later post-injection).[4][6][7]
Troubleshooting:
-
Issue: High initial kidney uptake with new albumin-binding ligands.
-
Solution: Conduct biodistribution studies at multiple, later time points (e.g., 24h, 48h, 96h) to determine the optimal imaging or therapeutic window when the tumor-to-kidney ratio is maximized.[4]
-
-
Issue: Unexpectedly high blood pool activity.
-
Solution: The affinity of the albumin binder can be modulated. Weaker albumin binding may lead to faster clearance from the blood and potentially a more favorable tumor-to-kidney ratio.[6]
-
Q4: Can adjusting the molar activity of ¹⁷⁷Lu-PSMA-617 affect renal accumulation?
A4: Yes. Reducing the effective molar activity by adding a controlled amount of non-radiolabeled ("cold") PSMA-11 ligand to the ¹⁷⁷Lu-PSMA-617 formulation has been shown to decrease uptake in both the salivary glands and kidneys.[1] This approach leads to a dose-dependent saturation of PSMA sites in these organs. While a slight reduction in tumor uptake can occur, it is often marginal compared to the significant drop in kidney and salivary gland accumulation, resulting in improved tumor-to-organ ratios.[1]
Data Summary Tables
Table 1: Effect of Co-administered Blocking Agents on Renal Uptake
| Radioligand | Blocking Agent (Dose) | Animal Model | Time Post-Injection | Kidney Uptake (%ID/g) without Blocker | Kidney Uptake (%ID/g) with Blocker | Reference |
| ¹¹¹In-PSMA I&T | 2-PMPA (50 nmol) | Mouse | Not Specified | High (not specified) | Significantly Reduced | [2] |
| [⁹⁹mTc]Tc-BQ0413 | PSMA-11 (5 nmol) | Mouse | 3 h | 38 ± 6 | 57 ± 2 | [8] |
| [⁹⁹mTc]Tc-BQ0413 | Unlabeled BQ0413 (5 nmol) | Mouse | 3 h | 38 ± 6 | 12 ± 2 | [8] |
Table 2: Biodistribution of Novel PSMA Ligands with Reduced Renal Accumulation
| Radioligand | Key Modification | Animal Model | Time Post-Injection | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Tumor/Kidney Ratio | Reference |
| ¹⁷⁷Lu-PSMA-617 | Standard | Mouse | 4 h | ~23.31 | ~43.83 | ~0.53 | [9] |
| ¹⁷⁷Lu-PSMA-ALB-02 | Albumin Binder | Mouse | 24 h | 76.4 ± 2.5 | 10.7 ± 0.92 | ~7.14 | [7] |
| ⁶⁸Ga-NOTA-GC-PSMA | Novel Linker/Chelator | Mouse | 1 h | ~3.0 | ~10.38 | ~0.29 | [10] |
| ¹⁷⁷Lu-RPS-072 | Albumin Binder + Linker | Mouse | 24 h | 34.9 ± 2.4 | ~7.0 | ~4.98 | [4] |
Experimental Protocols & Methodologies
Protocol 1: Biodistribution Study in Tumor-Bearing Mice
This protocol outlines a typical experiment to evaluate the in vivo biodistribution of a ¹⁷⁷Lu-labeled PSMA agent.
-
Animal Model: Utilize male athymic nude mice (e.g., BALB/c nu/nu), typically 6-8 weeks old.
-
Tumor Xenograft Implantation:
-
Culture PSMA-positive human prostate cancer cells (e.g., LNCaP or PC3-PIP).
-
Subcutaneously inject approximately 5-10 million cells suspended in a suitable medium (e.g., Matrigel/PBS mixture) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Radiopharmaceutical Administration:
-
Prepare the ¹⁷⁷Lu-PSMA-617 solution under sterile conditions.
-
For intervention groups, prepare a co-injection solution containing the radioligand and the blocking agent (e.g., 2-PMPA).
-
Administer a defined activity (e.g., 1-2 MBq) of the radiopharmaceutical via tail vein injection. The injection volume is typically 100-200 µL.
-
-
Tissue Harvesting and Measurement:
-
At predetermined time points (e.g., 1, 4, 24, 48 hours) post-injection, euthanize the mice via an approved method.
-
Dissect and collect major organs and tissues of interest (blood, tumor, kidneys, liver, spleen, muscle, bone, etc.).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample and in injection standards using a calibrated gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Compare the %ID/g in the kidneys between the control and intervention groups.
-
Calculate tumor-to-organ ratios to assess the therapeutic window.
-
Visualizations and Diagrams
Caption: Workflow for a preclinical biodistribution study.
Caption: Competitive inhibition at the kidney PSMA receptor.
Caption: Troubleshooting decision tree for high renal uptake.
References
- 1. A simple strategy to reduce the salivary gland and kidney uptake of PSMA targeting small molecule radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 177 Lu-Labeled Phosphoramidate-Based PSMA Inhibitors: The Effect of an Albumin Binder on Biodistribution and Therapeutic Efficacy in Prostate Tumor-Bearing Mice (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. 177Lu-Labeled Phosphoramidate-Based PSMA Inhibitors: The Effect of an Albumin Binder on Biodistribution and Therapeutic Efficacy in Prostate Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Albumin-Binding PSMA Radioligands: Impact of Minimal Structural Changes on the Tissue Distribution Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Albumin-Binding PSMA Ligands: Optimization of the Tissue Distribution Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical Evaluation of a Novel High-Affinity Radioligand [99mTc]Tc-BQ0413 Targeting Prostate-Specific Membrane Antigen (PSMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Preclinical Evaluation of a Novel PSMA-Targeted Agent 68Ga-NOTA-GC-PSMA for Prostate Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to ¹⁷⁷Lu-PSMA-617 Targeted Radioligand Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PSMA-617 targeted radioligand therapy. The information is designed to address specific experimental issues and provide actionable solutions.
Troubleshooting Guides
This section addresses common problems encountered during preclinical research with ¹⁷⁷Lu-PSMA-617 and offers potential causes and solutions.
| Problem | Potential Cause | Suggested Solution |
| Low in vitro uptake of ¹⁷⁷Lu-PSMA-617 in PSMA-positive cell lines (e.g., LNCaP, PC3-PIP). | 1. Low specific activity of the radioligand.[1] 2. Poor cell health or viability. 3. Suboptimal incubation conditions (time, temperature). 4. PSMA expression levels are lower than expected. | 1. Ensure high specific activity of ¹⁷⁷Lu-PSMA-617, as this is critical for high tumor uptake.[1] 2. Confirm cell viability using methods like Trypan Blue exclusion before starting the experiment. 3. Optimize incubation time; uptake can increase over several hours.[2] 4. Verify PSMA expression via flow cytometry or western blot. Consider using cell lines with higher PSMA expression for initial experiments. |
| High variability in tumor growth in xenograft models treated with ¹⁷⁷Lu-PSMA-617. | 1. Heterogeneous PSMA expression within the tumor.[3] 2. Inconsistent administration of the radioligand. 3. Differences in tumor microenvironment. 4. Development of radioresistance.[4][5] | 1. Screen tumors for PSMA expression using PSMA-PET imaging before treatment initiation to ensure homogeneity. 2. Standardize intravenous injection techniques to ensure consistent dosing. 3. Ensure uniform animal housing and health status. 4. Consider fractionated dosing regimens, which may help circumvent resistance.[4] |
| Treated tumors initially respond to ¹⁷⁷Lu-PSMA-617 but then regrow rapidly. | 1. Activation of DNA damage response (DDR) pathways.[6][7][8] 2. Loss or downregulation of PSMA expression post-treatment. 3. Presence of a subpopulation of PSMA-negative or low-expressing cells.[9][10] 4. Development of resistance mediated by signaling pathways like PI3K/AKT or MYC.[6][8] | 1. Combine ¹⁷⁷Lu-PSMA-617 with DDR inhibitors like PARP inhibitors (e.g., Olaparib, Talazoparib) or BET inhibitors.[11] 2. Combine with androgen receptor pathway inhibitors (ARPIs) like enzalutamide, which can upregulate PSMA expression.[5][12][13] 3. Consider a dual-targeting approach or a switch to a PSMA-independent therapy like ATNM-400 for relapsed tumors.[9] 4. Investigate the activity of resistance-associated signaling pathways in relapsed tumors to identify new therapeutic targets. |
| Unexpected off-target toxicity, particularly in salivary glands or kidneys. | 1. Non-specific uptake and retention of the radioligand.[14] 2. High injected activity. | 1. For salivary glands, the uptake mechanism is not fully understood but is a known side effect.[14] For kidneys, ensure adequate hydration of animal models. 2. Titrate the injected activity to find a balance between efficacy and toxicity. Consider next-generation radiopharmaceuticals with improved biodistribution profiles, such as ¹⁷⁷Lu-rhPSMA-10.1, which shows lower kidney uptake in preclinical models.[15] |
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of resistance to ¹⁷⁷Lu-PSMA-617 therapy?
A1: Resistance to ¹⁷⁷Lu-PSMA-617 therapy can arise from several mechanisms:
-
Target-related resistance: This includes the absence, downregulation, or heterogeneous expression of Prostate-Specific Membrane Antigen (PSMA) on cancer cells. A significant number of patients may have low or no detectable PSMA, or PSMA-negative lesions.[9][10]
-
Cellular resistance: Cancer cells can develop resistance to radiation-induced damage. This often involves the activation of DNA damage response (DDR) pathways.[6][7][8] Key signaling pathways implicated in this process include TP53, PI3K/AKT, and MYC.[6][7][8] Studies have shown that loss of TP53 function can make prostate cancer cells less sensitive to PSMA-targeted radioligand therapy.[3][6]
-
Tumor microenvironment: The surrounding microenvironment of the tumor can also influence treatment efficacy.
Q2: How can I model resistance to ¹⁷⁷Lu-PSMA-617 in my preclinical experiments?
A2: You can establish preclinical models of resistance by:
-
Using appropriate cell lines: Cell lines like 22Rv1 are known to be resistant to ¹⁷⁷Lu-PSMA-617.[9] You can also use cell lines with known mutations in key resistance pathways, such as TP53 knockout models (e.g., C4-2 TP53⁻/⁻).[6]
-
In vivo models: Xenograft or syngeneic mouse models using resistant cell lines can be used to study resistance mechanisms and test new therapies.[1][9][16] For example, the RM1-PGLS syngeneic model has been used to establish ¹⁷⁷Lu-PSMA-617 therapy protocols.[17]
Q3: What are the most promising combination strategies to overcome resistance?
A3: Several combination strategies are being investigated:
-
With Androgen Receptor Pathway Inhibitors (ARPIs): Combining ¹⁷⁷Lu-PSMA-617 with ARPIs like enzalutamide has shown significant improvement in progression-free survival and overall survival in clinical trials.[12][13] ARPIs can increase PSMA expression on cancer cells.[5][13]
-
With DNA Damage Response Inhibitors: Combining with PARP inhibitors (e.g., Talazoparib) and BET inhibitors can disrupt the cancer cells' ability to repair DNA damage caused by the radiotherapy, thus enhancing its efficacy.[11]
-
With Chemotherapy: The combination of ¹⁷⁷Lu-PSMA-617 with taxane-based chemotherapies like cabazitaxel is being explored, as cabazitaxel has radiosensitizing properties.[18]
Q4: Are there alternative radiopharmaceuticals to consider for PSMA-617-resistant tumors?
A4: Yes, several novel radiopharmaceuticals are in development:
-
Alpha-emitters: ²²⁵Ac-PSMA-617 is an alpha-emitter that delivers more potent, localized radiation compared to the beta-emitter ¹⁷⁷Lu, potentially overcoming radioresistance.[17][18]
-
PSMA-independent agents: ATNM-400 is a first-in-class antibody-radioconjugate targeting a non-PSMA antigen. It has shown potent activity in preclinical models that are resistant to ¹⁷⁷Lu-PSMA-617 and in tumors with low PSMA expression.[9]
-
Next-generation ¹⁷⁷Lu-based agents: Novel agents like ¹⁷⁷Lu-rhPSMA-10.1 are being developed with potentially more favorable biodistribution and therapeutic efficacy compared to ¹⁷⁷Lu-PSMA-617.[15]
Quantitative Data Summary
The following tables summarize key quantitative data from relevant preclinical and clinical studies.
Table 1: Preclinical Efficacy of Novel Radiopharmaceuticals
| Agent | Model | Comparator | Key Finding | Reference |
| ATNM-400 | 22Rv1 (¹⁷⁷Lu-PSMA-617 resistant) | ¹⁷⁷Lu-PSMA-617 | ~5x longer tumor control and 2x longer overall survival. | [9] |
| ATNM-400 + Enzalutamide | Enzalutamide-resistant model | Enzalutamide alone | Complete tumor regression in 40% of animals. | [9] |
| ¹⁷⁷Lu-rhPSMA-10.1 | 22Rv1 xenograft | ¹⁷⁷Lu-PSMA-617 | Median survival not reached for ¹⁷⁷Lu-rhPSMA-10.1 and ¹⁷⁷Lu-PSMA-617 groups, while it was 33.5 days for the vehicle group. | [15] |
Table 2: Clinical Trial Outcomes for ¹⁷⁷Lu-PSMA-617 and Combination Therapies
| Trial Name | Patient Population | Treatment Arms | Median Overall Survival (OS) | Median Radiographic Progression-Free Survival (rPFS) | Reference |
| VISION | mCRPC (post-ARPI and taxane) | ¹⁷⁷Lu-PSMA-617 + SoC vs. SoC | 15.3 months vs. 11.3 months | 8.7 months vs. 3.4 months | [19][20] |
| TheraP | mCRPC (post-docetaxel) | ¹⁷⁷Lu-PSMA-617 vs. Cabazitaxel | - | - | [12] |
| ENZA-p | mCRPC (ARPI- and chemo-naïve) | ¹⁷⁷Lu-PSMA-617 + Enzalutamide vs. Enzalutamide alone | 34 months vs. 26 months | - | [12] |
| PSMAddition | mHSPC | ¹⁷⁷Lu-PSMA-617 + ADT + ARPI vs. ADT + ARPI | Favorable trend for ¹⁷⁷Lu-PSMA-617 arm | 28% improvement with ¹⁷⁷Lu-PSMA-617 | [5] |
| PR.21 | mCRPC (chemo-naïve, post-ARPI) | ¹⁷⁷Lu-PSMA-617 vs. Docetaxel | - | 8.6 months vs. 10.7 months (no significant difference) | [21] |
SoC: Standard of Care; mCRPC: metastatic Castration-Resistant Prostate Cancer; mHSPC: metastatic Hormone-Sensitive Prostate Cancer; ADT: Androgen Deprivation Therapy; ARPI: Androgen Receptor Pathway Inhibitor.
Experimental Protocols
Protocol 1: In Vitro ¹⁷⁷Lu-PSMA-617 Uptake and Internalization Assay
This protocol is a general guideline for assessing the uptake and internalization of ¹⁷⁷Lu-PSMA-617 in prostate cancer cell lines.
-
Cell Culture: Culture PSMA-positive (e.g., LNCaP, PC3-PIP) and PSMA-negative (e.g., PC-3 flu) prostate cancer cells in appropriate media.
-
Cell Seeding: Seed cells in 24-well plates at a density that allows for adherence and growth.
-
Treatment:
-
Prepare a solution of ¹⁷⁷Lu-PSMA-617 in cell culture media.
-
Add the ¹⁷⁷Lu-PSMA-617 solution to the cells.
-
For blocking experiments (to confirm PSMA-specific uptake), pre-incubate a set of wells with a high concentration of non-radiolabeled PSMA-617 or another PSMA inhibitor before adding the radioligand.
-
-
Incubation: Incubate the plates for various time points (e.g., 1, 2, 4, 6 hours) at 37°C.
-
Uptake Measurement (Total Cell-Associated Radioactivity):
-
After incubation, remove the radioactive media and wash the cells with cold PBS.
-
Lyse the cells with a suitable lysis buffer (e.g., NaOH).
-
Collect the lysate and measure the radioactivity using a gamma counter.
-
-
Internalization Measurement:
-
After the initial incubation, wash the cells with cold PBS.
-
Add an acidic buffer (e.g., glycine buffer, pH 2.8) for a short period to strip off surface-bound radioligand.
-
Collect the acidic buffer (surface-bound fraction).
-
Lyse the cells to collect the internalized fraction.
-
Measure the radioactivity in both the surface-bound and internalized fractions.
-
-
Data Analysis: Express the uptake and internalization as a percentage of the total added radioactivity.
Protocol 2: Xenograft Mouse Model for Efficacy Studies
This protocol outlines a general workflow for evaluating the in vivo efficacy of ¹⁷⁷Lu-PSMA-617.
-
Cell Implantation: Subcutaneously inject PSMA-positive prostate cancer cells (e.g., C4-2, PC3-PIP) into the flank of immunocompromised mice (e.g., NOD-SCID gamma mice).
-
Tumor Growth Monitoring: Monitor tumor growth regularly using caliper measurements.
-
Randomization: When tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Treatment Administration:
-
Administer ¹⁷⁷Lu-PSMA-617 (or vehicle for the control group) via intravenous injection.
-
For combination therapy studies, administer the second agent according to its specific protocol.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume.
-
Monitor animal body weight as a measure of toxicity.
-
At the end of the study, or at predetermined time points, tumors can be excised for further analysis (e.g., histology, proteomics).
-
-
Survival Analysis: Monitor the animals until they reach a predefined endpoint (e.g., maximum tumor size) to determine overall survival.
Visualizations
Caption: Key signaling pathways involved in resistance to PSMA targeted radioligand therapy.
Caption: A general experimental workflow for testing combination therapies with ¹⁷⁷Lu-PSMA-617.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. urotoday.com [urotoday.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Mechanisms of Resistance to Prostate-Specific Membrane Antigen–Targeted Radioligand Therapy in a Mouse Model of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Mechanisms of Resistance to Prostate-Specific Membrane Antigen-Targeted Radioligand Therapy in a Mouse Model of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Actinium Pharmaceuticals Presents New Data Demonstrating Potent and Durable Efficacy of ATNM-400, a First-in-Class Multi-Tumor Actinium-225 Radiotherapy, at the 32nd Annual Prostate Cancer Foundation Scientific Retreat [prnewswire.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. cdn.amegroups.cn [cdn.amegroups.cn]
- 13. Combining [177Lu]Lu-PSMA-617 and enzalutamide in metastatic castration-resistant prostate cancer: promising but with caveats for now - Muniz - AME Clinical Trials Review [actr.amegroups.org]
- 14. Characterization of Non-Specific Uptake and Retention Mechanisms of [177Lu]Lu-PSMA-617 in the Salivary Glands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical Evaluation of 177Lu-rhPSMA-10.1, a Radiopharmaceutical for Prostate Cancer: Biodistribution and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. urotoday.com [urotoday.com]
- 19. Lutetium-177–PSMA-617 for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preclinical investigations using [177Lu]Lu-Ibu-DAB-PSMA toward its clinical translation for radioligand therapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. urologytimes.com [urologytimes.com]
Technical Support Center: Managing Off-Target Effects of PSMA-617 in Salivary Glands
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PSMA-617. The focus is on understanding and managing the common off-target effect of salivary gland toxicity, primarily xerostomia (dry mouth).
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target effect of PSMA-617 in salivary glands?
The most significant off-target effect of PSMA-617 in the salivary glands is radiation-induced damage, leading to xerostomia, or severe dry mouth.[1][2] This occurs because, in addition to prostate cancer cells, the salivary glands also express Prostate-Specific Membrane Antigen (PSMA) on the apical lumen of the acinar epithelium, leading to the uptake of the radioligand in these glands.[2]
Q2: How common and severe is xerostomia following PSMA-617 therapy?
The incidence and severity of xerostomia can vary depending on the radionuclide used and the administered dose. With ¹⁷⁷Lu-PSMA-617, mild to moderate (Grade 1-2) xerostomia is a common side effect.[1] When the more potent alpha-emitter ²²⁵Ac-PSMA-617 is used, the incidence and severity of xerostomia are significantly higher, with some studies reporting that it can be a dose-limiting toxicity.[1]
Q3: What are the known mechanisms of PSMA-617 uptake in the salivary glands?
The uptake of PSMA-617 in the salivary glands is understood to be multifactorial, involving both specific and non-specific mechanisms:
-
PSMA Expression: The primary mechanism is the binding of PSMA-617 to PSMA expressed on the acinar cells of the salivary glands.
-
Non-Specific Uptake: Evidence also suggests a significant component of non-specific uptake and retention of PSMA-617 in the salivary glands.[3][4][5]
-
Glutamate Carboxypeptidase III (GCPIII): Some research indicates that PSMA-617 may also bind to GCPIII, a protein with high similarity to PSMA that is also expressed in the salivary glands.[6][7][8] This cross-reactivity could contribute to the off-target accumulation.
Troubleshooting Guides
Issue: Significant PSMA-617 uptake in the salivary glands observed in preclinical imaging.
Possible Cause: High level of specific and/or non-specific binding of the radioligand in the salivary gland tissue.
Suggested Solutions:
-
Competitive Inhibition with Cold Ligand: Co-administration of a non-radiolabeled ("cold") PSMA ligand, such as PSMA-11, can competitively block the binding sites in the salivary glands, thereby reducing the uptake of the radioactive PSMA-617.[9]
-
Modulation with Glutamate Receptor Antagonists: Preclinical studies have shown that ionotropic and metabotropic glutamate receptor antagonists can reduce the non-specific binding of PSMA-617 in salivary gland tissue.[4][10][11]
Issue: Patient is experiencing significant xerostomia post-¹⁷⁷Lu-PSMA-617 administration.
Immediate Management:
-
Symptomatic Relief: Recommend saliva substitutes, oral lubricants, and sugar-free lozenges to alleviate dryness.
-
Hydration: Encourage adequate fluid intake.
-
Sialogogues: Consider prescribing medications like pilocarpine or cevimeline to stimulate saliva production, if not contraindicated.[12]
Prophylactic Strategies for Future Cycles:
-
External Cooling: Applying ice packs to the parotid and submandibular gland regions before, during, and after PSMA-617 infusion may reduce blood flow and subsequent radioligand uptake.[13]
-
Botulinum Toxin Injection: Intraglandular injection of botulinum toxin can reduce salivary gland function and has been shown to decrease PSMA-617 uptake.[14][15]
-
Sialendoscopy with Steroid Irrigation: This minimally invasive procedure can be used to dilate the salivary ducts and irrigate with saline and steroids to reduce inflammation and improve salivary flow.[16]
Quantitative Data on Mitigation Strategies
The following table summarizes the reported efficacy of various interventions in reducing PSMA-617 uptake in the salivary glands.
| Intervention | Radiotracer | Reduction in Salivary Gland Uptake (Metric) | Reference |
| Botulinum Toxin | ⁶⁸Ga-PSMA-11 | Up to 64% decrease in SUVmean | [17] |
| External Cooling | ⁶⁸Ga-PSMA-11 | 14.5% decrease in SUVmax (parotid) | [13] |
| Monosodium Glutamate (Oral) | ¹⁸F-DCFPyL | 24% (parotid) & 35% (submandibular) decrease in SULmax | [18][19][20] |
| Cold Ligand (PSMA-11) | ¹⁷⁷Lu-PSMA-617 | Significant reduction in %ID/g | [9] |
Experimental Protocols
Protocol 1: External Cooling of Salivary Glands
Objective: To reduce blood flow to the salivary glands during the peak uptake period of PSMA-617, thereby decreasing radioligand accumulation.
Materials:
-
Gel-based ice packs or a specialized cooling collar.
-
Insulating cloth to protect the skin.
Procedure:
-
Begin cooling approximately 30-60 minutes prior to the intravenous injection of PSMA-617.
-
Place the ice packs or cooling collar over the parotid and submandibular gland regions bilaterally.
-
Ensure continuous cooling for at least 4 hours post-injection.[12]
-
Replace ice packs as needed to maintain a consistent low temperature.
-
Monitor the patient for any discomfort or skin irritation.
Protocol 2: Botulinum Toxin A Injection for Salivary Gland Protection
Objective: To temporarily reduce the metabolic activity and secretory function of the salivary glands, leading to decreased uptake of PSMA-617.
Materials:
-
Botulinum toxin A (e.g., IncobotulinumtoxinA).
-
Sterile 0.9% saline for reconstitution.
-
Ultrasound equipment for guided injection.
-
Fine-gauge needles (e.g., 27-30 gauge).
Procedure:
-
This procedure should be performed by a qualified physician experienced in head and neck injections.
-
Reconstitute the botulinum toxin A according to the manufacturer's instructions. A common dilution is 100 units in 1-2 mL of saline.[14]
-
Under ultrasound guidance, inject the botulinum toxin into the parotid and submandibular glands.
-
The total dose and injection sites can be varied. One study reported a total dose of 100 Units, with 30 Units per parotid gland and 20 Units per submandibular gland.[21] Another high-dose protocol used up to 170 units for the parotid and 80 units for the submandibular gland, distributed over multiple injection points.[14][15]
-
Injections are typically performed 1-4 weeks prior to PSMA-617 administration.
Protocol 3: Oral Monosodium Glutamate (MSG) Administration
Objective: To competitively inhibit the uptake of PSMA-617 in the salivary glands.
Materials:
-
Food-grade monosodium glutamate powder.
-
Water or other palatable liquid for dissolution.
Procedure:
-
A prospective study used a dose of 12.7 grams of MSG administered orally.[19][20]
-
The MSG is typically dissolved in water and consumed by the patient approximately 30-60 minutes before the injection of the PSMA radiotracer.
-
Caution: While some studies have shown a reduction in salivary gland uptake, a corresponding decrease in tumor uptake has also been observed, which may limit the clinical utility of this approach.[18][22]
Protocol 4: Sialendoscopy with Saline Irrigation and Steroid Injection
Objective: To mechanically dilate the salivary ducts, remove any obstructions, and reduce inflammation to improve salivary function.
Materials:
-
Sialendoscope and associated instruments.
-
Sterile saline for irrigation.
-
Injectable corticosteroid (e.g., Kenalog-40).
Procedure:
-
This is a specialized procedure performed by an otolaryngologist.
-
Under local or general anesthesia, the sialendoscope is introduced into the salivary duct orifice.
-
The duct is dilated, and any mucus plugs or debris are removed by saline irrigation.
Visualizations
Caption: Potential pathways of PSMA-617 uptake in salivary gland acinar cells.
Caption: Clinical workflow for managing PSMA-617-induced salivary gland toxicity.
References
- 1. Salivary toxicity from PSMA-targeted radiopharmaceuticals: what we have learned and where we are going - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Characterization of Non-Specific Uptake and Retention Mechanisms of [177Lu]Lu-PSMA-617 in the Salivary Glands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Cross-reactivity to glutamate carboxypeptidase III causes undesired salivary gland and kidney uptake of PSMA-targeted small-molecule radionuclide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zora.uzh.ch [zora.uzh.ch]
- 8. Discovery of Glutamate Carboxypeptidase III Ligands to Compete the Uptake of [177Lu]Lu-PSMA-617 in Healthy Organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simple strategy to reduce the salivary gland and kidney uptake of PSMA targeting small molecule radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of Non-Specific Uptake and Retention Mechanisms of [177Lu]Lu-PSMA-617 in the Salivary Glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. urotoday.com [urotoday.com]
- 13. Impact of external cooling with icepacks on 68Ga-PSMA uptake in salivary glands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Sialendoscopy for Patients with Radioiodine-Induced Sialadenitis and Xerostomia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
- 19. The Effects of Monosodium Glutamate on PSMA Radiotracer Uptake in Men with Recurrent Prostate Cancer: A Prospective, Randomized, Double-Blind, Placebo-Controlled Intraindividual Imaging Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. drugs.com [drugs.com]
- 22. jnm.snmjournals.org [jnm.snmjournals.org]
- 23. Sialendoscopy | Iowa Head and Neck Protocols - Carver College of Medicine | The University of Iowa [iowaprotocols.medicine.uiowa.edu]
Technical Support Center: Enhancing PSMA-617 Tumor Penetration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the tumor penetration and efficacy of PSMA-617 in solid tumors.
Troubleshooting Guides
This section addresses common issues encountered during preclinical experiments with PSMA-617 and offers potential solutions.
Issue 1: Low Tumor Uptake of ¹⁷⁷Lu-PSMA-617 in Xenograft Models
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low or heterogeneous PSMA expression in the tumor model. | 1. Screen cell lines for PSMA expression levels (e.g., via flow cytometry, Western blot, or IHC) before xenograft implantation.[1] 2. Consider using cell lines with high and stable PSMA expression (e.g., LNCaP, C4-2).[1][2] 3. If using patient-derived xenografts (PDXs), characterize PSMA expression heterogeneity. | Increased and more uniform tumor uptake of ¹⁷⁷Lu-PSMA-617. |
| Suboptimal timing of imaging or biodistribution studies. | 1. Perform a time-course study to determine the peak tumor uptake time point. Biodistribution studies often show peak uptake at 4 hours post-injection.[2][3] 2. Conduct SPECT/CT imaging at multiple time points (e.g., 4, 24, 48, and 96 hours) to assess radiotracer kinetics.[4] | Identification of the optimal window for measuring tumor accumulation and assessing therapeutic efficacy. |
| Poor radiopharmaceutical quality. | 1. Ensure high radiochemical purity (>98%) and molar activity of ¹⁷⁷Lu-PSMA-617.[2] 2. Perform in vitro cell binding assays to confirm the affinity of the radiolabeled compound for PSMA-positive cells.[2] | Consistent and reliable tumor targeting. |
Issue 2: Rapid Clearance of ¹⁷⁷Lu-PSMA-617 from the Tumor
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Limited internalization of the radiopharmaceutical. | 1. Evaluate the internalization rate of ¹⁷⁷Lu-PSMA-617 in your specific cell model.[2] 2. Consider strategies to enhance internalization, although this is an intrinsic property of the ligand-receptor interaction. | Improved retention of the radiopharmaceutical within the tumor cells. |
| High tumor interstitial fluid pressure. | 1. Investigate combination therapies that may alter the tumor microenvironment, such as agents that reduce stromal density or improve vascular perfusion. | Enhanced delivery and retention of PSMA-617 within the tumor mass. |
Issue 3: Acquired Resistance to ¹⁷⁷Lu-PSMA-617 Therapy in Longitudinal Studies
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Downregulation of PSMA expression. | 1. Monitor PSMA expression levels in tumors over the course of treatment using imaging (e.g., ⁶⁸Ga-PSMA-11 PET) or ex vivo analysis. 2. Consider combination with androgen receptor pathway inhibitors (ARPIs) like enzalutamide, which can upregulate PSMA expression.[5][6] | Maintained or increased tumor uptake of ¹⁷⁷Lu-PSMA-617 in subsequent treatment cycles. |
| Activation of DNA damage repair (DDR) pathways. | 1. Investigate the expression and activation of DDR proteins (e.g., PARP, ATR) in resistant tumors.[1][7] 2. Explore combination therapy with DDR inhibitors (e.g., PARP inhibitors like olaparib) to sensitize tumors to radiation.[1] | Increased therapeutic efficacy and overcoming of resistance. |
Frequently Asked Questions (FAQs)
Q1: What are the most promising combination strategies to enhance ¹⁷⁷Lu-PSMA-617 efficacy?
A1: Several combination strategies are under investigation, including:
-
Radiosensitizers: Agents like idronoxil (NOX66) have been shown to enhance the anti-tumor effects of ¹⁷⁷Lu-PSMA-617.[8][9]
-
Androgen Receptor Pathway Inhibitors (ARPIs): Drugs such as enzalutamide can increase PSMA expression on tumor cells, thereby potentially increasing the uptake of ¹⁷⁷Lu-PSMA-617.[1][5][6]
-
DNA Damage Repair (DDR) Inhibitors: Combining with PARP inhibitors can exploit tumor vulnerabilities induced by the radiation from ¹⁷⁷Lu-PSMA-617.[1]
-
Other Radionuclides: Tandem therapies using alpha-emitters like ²²⁵Ac-PSMA-617 in combination with or following ¹⁷⁷Lu-PSMA-617 have shown promise in patients who are refractory to ¹⁷⁷Lu-PSMA-617 alone.[9][10]
-
Chemotherapy: The combination with taxanes like cabazitaxel is also being evaluated.[10]
Q2: How can I increase PSMA expression in my tumor models?
A2: Androgen receptor pathway inhibitors (ARPIs) have been demonstrated to upregulate PSMA expression. In preclinical models, treating xenografts with enzalutamide has led to a significant increase in PSMA levels and subsequent tumor uptake of PSMA-targeted radiotracers.[1][5]
Q3: What are the key mechanisms of resistance to ¹⁷⁷Lu-PSMA-617 therapy?
A3: Resistance can arise from several factors:
-
Low or Heterogeneous PSMA Expression: Tumors with low or variable PSMA expression may not accumulate a sufficient radiation dose.[11]
-
Activation of DNA Damage Repair Pathways: Tumor cells can upregulate DNA repair mechanisms to survive the radiation-induced damage.[7]
-
Suboptimal Radiation Dose: The type of radiation (beta vs. alpha) and the injected activity can influence the therapeutic outcome.[11]
-
Tumor Microenvironment: Factors within the tumor microenvironment can impact the delivery and penetration of the radiopharmaceutical.[12]
-
Loss of PSMA Expression: Post-treatment, tumors may exhibit a loss of PSMA expression, leading to resistance.[13]
Q4: What is the rationale for using ²²⁵Ac-PSMA-617 in patients who are resistant to ¹⁷⁷Lu-PSMA-617?
A4: ²²⁵Ac is an alpha-emitter, which delivers high-energy radiation over a very short distance. This high linear energy transfer can induce complex DNA double-strand breaks that are more difficult for cancer cells to repair, potentially overcoming the resistance mechanisms developed against the beta-radiation of ¹⁷⁷Lu.[7][10]
Q5: How can I modify PSMA-617 to improve its tumor retention?
A5: One strategy is to conjugate an albumin-binding motif to the PSMA-617 ligand. This can extend the blood retention time, leading to increased tumor accumulation and a higher radiation dose delivered to the tumor. For example, a derivative called ¹⁷⁷Lu-HTK01169 demonstrated an 8.3-fold higher radiation dose to tumors compared to ¹⁷⁷Lu-PSMA-617 in preclinical studies.[14]
Quantitative Data Summary
Table 1: Preclinical Efficacy of ¹⁷⁷Lu-PSMA-617 and Combination Therapies
| Treatment Group | Model | Primary Outcome | Result | Reference |
| ¹⁷⁷Lu-PSMA-617 | LNCaP Xenograft | Median Survival | 34 days (37 MBq), 40 days (111 MBq) vs. 26 days (control) | [3] |
| ¹⁷⁷Lu-HTK01169 | LNCaP Xenograft | Median Survival | >120 days (18.5 MBq) vs. 58 days for ¹⁷⁷Lu-PSMA-617 (18.5 MBq) | [14] |
| ¹⁷⁷Lu-PSMA-617 + Idronoxil | Human Prostate Cancer Xenograft | Tumor Regression | Almost complete tumor regression with combination vs. partial effect with monotherapy | [8] |
Table 2: Clinical Response to ¹⁷⁷Lu-PSMA-617 and Combination Therapies in mCRPC Patients
| Therapy | Patient Cohort | PSA Decline ≥ 50% | Median PFS (months) | Median OS (months) | Reference |
| ¹⁷⁷Lu-PSMA-617 | Post-ARPI & Chemo | 66% | 8.7 | 15.3 | [15][16] |
| ¹⁷⁷Lu-PSMA-617 + ARPI | mCRPC | - | 11.0 | - | [17] |
| ¹⁷⁷Lu-PSMA-617 Monotherapy | mCRPC | - | 5.6 | - | [17] |
| Tandem ²²⁵Ac/¹⁷⁷Lu-PSMA-617 | ¹⁷⁷Lu-PSMA Refractory | 65% | 4.8 | 12.0 | [9] |
| ²²⁵Ac-PSMA-617 | ¹⁷⁷Lu-PSMA Refractory | 26.6% | - | - | [10] |
| ¹⁷⁷Lu-PSMA-617 + Idronoxil | mCRPC | 61% | - | 19.7 | [9] |
Experimental Protocols
Protocol 1: In Vivo Biodistribution of ¹⁷⁷Lu-PSMA-617 in a Xenograft Model
-
Animal Model: Utilize male immunodeficient mice (e.g., NOD-SCID) bearing subcutaneous PSMA-positive prostate cancer xenografts (e.g., LNCaP).
-
Radiopharmaceutical Administration: Inject a known activity of ¹⁷⁷Lu-PSMA-617 (e.g., 10-15 MBq) via the tail vein.
-
Tissue Harvesting: At predetermined time points (e.g., 1, 4, 24, 48, and 96 hours post-injection), euthanize a cohort of mice.[2]
-
Organ Collection and Weighing: Carefully dissect tumors, blood, and major organs (kidneys, liver, spleen, muscle, etc.). Record the wet weight of each tissue sample.
-
Gamma Counting: Measure the radioactivity in each tissue sample using a calibrated gamma counter.
-
Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ and the tumor. This allows for the assessment of tumor uptake and clearance kinetics.[3]
Protocol 2: Upregulation of PSMA Expression with Androgen Receptor Pathway Inhibitors (ARPIs)
-
Cell Culture: Culture PSMA-positive prostate cancer cells (e.g., 22Rv1, C4-2, LNCaP).
-
ARPI Treatment: Treat cells with an ARPI (e.g., enzalutamide) or vehicle control for a specified duration (e.g., one week).[1]
-
PSMA Expression Analysis:
-
Flow Cytometry: Stain cells with a fluorescently labeled anti-PSMA antibody to quantify cell surface PSMA expression.
-
Immunohistochemistry: Perform IHC on cell pellets or xenograft tumor sections to visualize PSMA expression.
-
-
In Vivo Model: For xenograft models, treat tumor-bearing mice with the ARPI for a defined period (e.g., two weeks).
-
PET/CT Imaging: Perform ⁶⁸Ga-PSMA-11 PET/CT imaging to non-invasively assess the change in tumor uptake of the PSMA-targeted radiotracer.[1]
Visualizations
Caption: Signaling pathway of ¹⁷⁷Lu-PSMA-617 induced DNA damage and resistance via DNA Damage Repair (DDR).
Caption: Experimental workflow for evaluating combination therapies with ¹⁷⁷Lu-PSMA-617.
Caption: Logical relationship of ARPI-mediated PSMA upregulation and enhanced ¹⁷⁷Lu-PSMA-617 efficacy.
References
- 1. Combination therapies to enhance the efficacy of PSMA-targeted radioligand therapy in prostate cancer [inis.iaea.org]
- 2. Exploring the Therapeutic Potential of 177Lu-PSMA-617 in a Mouse Model of Prostate Cancer Bone Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Therapeutic Potential of 177Lu-PSMA-617 in a Mouse Model of Prostate Cancer Bone Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dosimetry of 177Lu-PSMA-617 in Metastatic Castration-Resistant Prostate Cancer: Correlations Between Pretherapeutic Imaging and Whole-Body Tumor Dosimetry with Treatment Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancing outcomes in mCRPC: the impact of androgen receptor inhibitor sequencing before 177Lu-PSMA-617 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of Resistance to Prostate-Specific Membrane Antigen–Targeted Radioligand Therapy in a Mouse Model of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. urologytimes.com [urologytimes.com]
- 9. Advances in PSMA-Targeted Radionuclide Therapy for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Towards Improving the Efficacy of PSMA-Targeting Radionuclide Therapy for Late-Stage Prostate Cancer—Combination Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. urotoday.com [urotoday.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. urotoday.com [urotoday.com]
- 14. Enhancing Treatment Efficacy of 177Lu-PSMA-617 with the Conjugation of an Albumin-Binding Motif: Preclinical Dosimetry and Endoradiotherapy Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. snmmi.org [snmmi.org]
- 17. Investigating Combination Therapy: The Role of Lutetium-177 PSMA-617 Radioligand Therapy and Androgen Receptor Pathway Inhibitors in Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Impact of quenchers on the radiochemical purity of 177Lu-PSMA-617
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of quenchers on the radiochemical purity (RCP) of 177Lu-PSMA-617.
Frequently Asked Questions (FAQs)
Q1: What is radiochemical purity (RCP) and why is it critical for 177Lu-PSMA-617?
A1: Radiochemical purity refers to the proportion of the total radioactivity in a sample that is present in the desired chemical form, in this case, 177Lu-PSMA-617. A high RCP is crucial to ensure that the therapeutic dose is delivered specifically to the target prostate-specific membrane antigen (PSMA) expressing cells, minimizing off-target radiation and potential side effects. Regulatory bodies typically require a minimum RCP of ≥ 95% for clinical use.[1][2]
Q2: What is radiolysis and how does it affect the RCP of 177Lu-PSMA-617?
A2: Radiolysis is the process where the radiation emitted by 177Lu itself degrades the PSMA-617 molecule.[3] This degradation leads to the formation of radiochemical impurities, which do not have the same tumor-targeting capabilities and can result in a decrease in the overall efficacy and safety of the treatment. The absence of protective measures against radiolysis can cause a significant drop in RCP over time.
Q3: What are quenchers and what is their role in the formulation of 177Lu-PSMA-617?
A3: Quenchers, also known as radical scavengers or stabilizers, are chemical compounds added to the 177Lu-PSMA-617 formulation to protect it from radiolytic degradation.[4] They work by reacting with and neutralizing the reactive radical species generated by the radiation, thereby preserving the integrity of the 177Lu-PSMA-617 complex and maintaining a high radiochemical purity.[4]
Q4: What are some commonly used quenchers for 177Lu-PSMA-617?
A4: Commonly used quenchers for 177Lu-PSMA-617 include ascorbic acid, gentisic acid, methionine, and ethanol.[1][5] These can be used individually or in combination to achieve optimal stabilization.[1]
Troubleshooting Guide
Issue: Low Radiochemical Purity (<95%) of 177Lu-PSMA-617
This guide will help you troubleshoot potential causes for low RCP in your 177Lu-PSMA-617 preparations.
Caption: Troubleshooting workflow for low radiochemical purity of 177Lu-PSMA-617.
Data on the Impact of Quenchers
The following tables summarize the effect of different quenchers on the radiochemical purity of 177Lu-PSMA-617 over time.
Table 1: Effect of Single and Combined Quenchers on RCP (%) of 177Lu-PSMA-617
| Time after Labeling | No Quencher | Ascorbic Acid (3.5 mM) | Methionine (3.5 mM) | Gentisic Acid (3.5 mM) + Ascorbic Acid (3.5 mM) + Ethanol (7%) | Ethanol (10%) | Methionine (10 mM) |
| 0 hours | ~100% | ~100% | ~100% | ~100% | ~100% | ~100% |
| 2 hours | <95% | ~95% | ~95% | ~95% | >95% | >95% |
| 5 hours | - | ~95% | ~95% | ~95% | - | - |
| 24 hours | ~24% | ~72% | ~72% | ~72% | ~95% | ~95% |
Data compiled from a study by de Zanger et al.[1]
Table 2: Radiochemical Purity Decrease Rate
| Condition | RCP Decrease per Hour |
| Without Quenchers | 2.9% |
Data from a study by de Zanger et al.[1]
Experimental Protocols
Standard Radiolabeling Protocol for 177Lu-PSMA-617 (Downscaled Model)
This protocol is a representative example for research purposes. Therapeutic amounts would require scaling up of all components.
-
Preparation of Reaction Mixture:
-
In a suitable reaction vial, combine 2 µg of DOTA-PSMA-617 with 80 MBq of 177LuCl3.
-
Add the desired quencher or combination of quenchers at the specified final concentrations (see Table 1 for examples).
-
The final volume is adjusted to 140 µL.[1]
-
-
Radiolabeling Reaction:
-
Heat the reaction mixture at 80°C for 20 minutes.[1]
-
-
Quality Control:
Logical Relationship of Factors Affecting RCP
The following diagram illustrates the interplay of factors that influence the final radiochemical purity of 177Lu-PSMA-617.
Caption: Factors influencing the radiochemical purity of 177Lu-PSMA-617.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. researchgate.net [researchgate.net]
- 4. Radiolysis-Associated Decrease in Radiochemical Purity of 177Lu-Radiopharmaceuticals and Comparison of the Effectiveness of Selected Quenchers against This Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extensive preclinical evaluation of lutetium-177-labeled PSMA-specific tracers for prostate cancer radionuclide therapy - PMC [pmc.ncbi.nlm.nih.gov]
PSMA-617 Therapy Response Assessment: Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PSMA-617 therapy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental design and response assessment.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Imaging Acquisition and Interpretation
Q1: What are common sources of artifacts and false positives in 68Ga-PSMA-11 PET/CT imaging?
A: Non-specific uptake of the PSMA tracer can occur in various benign conditions, leading to potential misinterpretation. It is crucial to correlate PET findings with the CT component and clinical history.
-
Physiological Uptake: High tracer accumulation is normally observed in the kidneys, salivary glands, and to a lesser extent, the liver, spleen, and bowel.[1]
-
Inflammatory and Benign Conditions:
-
Post-treatment inflammation in the prostate bed following surgery or radiation can show PSMA uptake, especially within the first two months.[2]
-
Benign prostatic hyperplasia (BPH), prostatitis, and granulomatous diseases can also exhibit moderate PSMA uptake.[2]
-
Other benign conditions like lymphadenitis have been reported to show tracer accumulation.[3]
-
-
Injection-Related Artifacts: Small radioactive blood clots can form at the injection site and embolize to the lungs, appearing as intense focal uptake without a corresponding CT abnormality.[4]
-
Bone Lesions: While bone metastases are a common site of disease, benign bone conditions can also show PSMA uptake. Generally, uptake in metastatic lesions is higher than in benign pathology.[2]
Troubleshooting Workflow: Differentiating True Lesions from Artifacts
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Frontiers | Normal Variants, Pitfalls, and Artifacts in Ga-68 Prostate Specific Membrane Antigen (PSMA) PET/CT Imaging [frontiersin.org]
- 3. Frontiers | Current status of PSMA-targeted imaging and therapy [frontiersin.org]
- 4. All that Glitters on PSMA is Not a Lesion: An Unusual Artifact on PSMA PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PSMA Antigen Loss as a Mechanism of Resistance to ¹⁷⁷Lu-PSMA-617
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating PSMA antigen loss as a mechanism of resistance to ¹⁷⁷Lu-PSMA-617 therapy.
Frequently Asked Questions (FAQs)
Q1: What is PSMA antigen loss and why is it a concern for ¹⁷⁷Lu-PSMA-617 therapy?
Prostate-Specific Membrane Antigen (PSMA) is a protein highly expressed on the surface of most prostate cancer cells and serves as the target for ¹⁷⁷Lu-PSMA-617 radioligand therapy. The therapy works by delivering targeted radiation to PSMA-positive cells. PSMA antigen loss refers to the downregulation or complete disappearance of PSMA expression on tumor cells after treatment. This is a significant concern because it can lead to therapeutic resistance, as the drug can no longer bind to and destroy the cancer cells, potentially resulting in tumor progression despite therapy.[1][2][3]
Q2: What are the primary mechanisms that lead to PSMA antigen loss?
Several mechanisms can contribute to PSMA antigen loss, including:
-
Clonal Selection: The therapy may eliminate PSMA-positive cells, allowing pre-existing PSMA-negative or low-expressing tumor cell clones to proliferate.[4]
-
Neuroendocrine Differentiation (NED): Prostate cancer cells can transform into a neuroendocrine-like phenotype, which is often associated with the suppression of the FOLH1 gene that encodes for PSMA.[5][6][7] This differentiation is a key mechanism of treatment resistance.
-
Signaling Pathway Alterations: Changes in cellular signaling pathways, such as the PI3K/AKT and Wnt pathways, can regulate PSMA expression.
-
Genomic Alterations: Mutations in genes like TP53 and DNA damage repair (DDR) genes may influence PSMA expression and sensitivity to radioligand therapy.[2][8][9][10][11]
Q3: How can I detect PSMA antigen loss in my experimental models (cell lines, xenografts, or patient samples)?
PSMA expression can be assessed using several standard laboratory techniques:
-
Immunohistochemistry (IHC): To visualize PSMA expression in tissue sections.
-
Flow Cytometry: To quantify the percentage of PSMA-positive cells and the intensity of PSMA expression on the cell surface.
-
Western Blot: To measure the total amount of PSMA protein in cell or tissue lysates.
-
PET/CT Imaging: In clinical and preclinical settings, PET imaging with PSMA-targeting radiotracers (e.g., ⁶⁸Ga-PSMA-11) can quantify PSMA expression levels in tumors.[8]
Q4: Are there established biomarkers that correlate with a lack of response to ¹⁷⁷Lu-PSMA-617 due to low PSMA expression?
Yes, several biomarkers are associated with a poor response to ¹⁷⁷Lu-PSMA-617:
-
Low PSMA expression on baseline PET/CT scans: A low standardized uptake value (SUV) on a pre-therapy PSMA PET scan is a predictor of poor response.[12][13]
-
Presence of PSMA-negative metastases: Patients with PSMA-negative lesions at baseline are less likely to respond well to the therapy.[1]
-
High FDG uptake on PET/CT: High uptake of fluorodeoxyglucose (FDG) in tumors, especially in discordant lesions (high FDG, low PSMA), can indicate aggressive disease with a phenotype less dependent on PSMA.
-
Circulating Tumor DNA (ctDNA): Certain genetic alterations detected in ctDNA, such as amplifications in FGFR1 and CCNE1 or mutations in CDK12, have been associated with non-response.[14]
-
Neuroendocrine Markers: Elevated serum levels of neuroendocrine markers like Chromogranin A (CgA) and Neuron-Specific Enolase (NSE) may indicate neuroendocrine differentiation and potential for low PSMA expression.[15]
Troubleshooting Guides
Immunohistochemistry (IHC) for PSMA
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No PSMA Staining | 1. Low/Absent PSMA Expression: The sample may genuinely have low or no PSMA due to resistance mechanisms. 2. Improper Fixation: Over-fixation or under-fixation of the tissue can mask the antigen. 3. Suboptimal Antigen Retrieval: Incorrect pH or heating time for the antigen retrieval buffer. 4. Inactive Primary Antibody: Improper storage or expired antibody. | 1. Correlate with other methods (e.g., Western blot, flow cytometry). Consider staining for neuroendocrine markers (e.g., Synaptophysin, Chromogranin A). 2. Optimize fixation time in 10% neutral buffered formalin (typically 18-24 hours). 3. Test different antigen retrieval buffers (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0) and optimize incubation time and temperature. 4. Use a new, validated antibody and ensure it is stored according to the manufacturer's instructions. Run a positive control (e.g., LNCaP cell pellet) to verify antibody activity. |
| High Background Staining | 1. Excessive Primary Antibody Concentration: Using too much primary antibody can lead to non-specific binding. 2. Inadequate Blocking: Insufficient blocking of endogenous peroxidases or non-specific protein binding sites. 3. Tissue Drying: Allowing the tissue section to dry out during the staining procedure. | 1. Titrate the primary antibody to determine the optimal concentration. 2. Ensure complete inactivation of endogenous peroxidases (e.g., with 3% H₂O₂) and use an appropriate blocking serum (from the same species as the secondary antibody). 3. Keep slides in a humidified chamber during incubations. |
| Cytoplasmic Instead of Membranous Staining | 1. Antibody Specificity: The antibody may recognize an intracellular epitope of PSMA. 2. Internalization of PSMA: Some cellular processes can lead to the internalization of membrane proteins. | 1. Verify the antibody clone is specific for the extracellular domain of PSMA if membrane staining is desired. 2. While some cytoplasmic staining can be normal, predominantly membranous staining is expected for PSMA. If results are unexpected, try a different antibody clone known for strong membrane staining. |
Flow Cytometry for PSMA
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low PSMA Signal | 1. Low PSMA Expression: The cells may have low surface PSMA. 2. Antibody-Antigen Binding Issues: Non-optimal antibody concentration or incubation time. 3. Cell Viability: Low cell viability can affect staining. | 1. Use a positive control cell line with high PSMA expression (e.g., LNCaP) to confirm the assay is working. 2. Titrate the anti-PSMA antibody to find the optimal concentration. Optimize incubation time and temperature (e.g., 30 minutes at 4°C). 3. Use a viability dye to exclude dead cells from the analysis, as they can bind antibodies non-specifically. |
| High Non-Specific Binding | 1. Fc Receptor Binding: The antibody may be binding to Fc receptors on the cell surface. 2. Inappropriate Antibody Concentration: Too high a concentration of the primary antibody. | 1. Block Fc receptors using an Fc blocking reagent before adding the primary antibody. 2. Perform an antibody titration to determine the optimal concentration that maximizes the signal-to-noise ratio. |
Western Blot for PSMA
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Multiple Bands Detected | 1. PSMA Dimerization: PSMA can form SDS-resistant dimers, appearing at a higher molecular weight (approx. 200 kDa) in addition to the monomer at ~100-120 kDa.[16] 2. Protein Degradation: Improper sample handling can lead to protein degradation and smaller bands. 3. Non-Specific Antibody Binding: The antibody may be cross-reacting with other proteins. | 1. This is often an expected result. The presence of both monomeric and dimeric forms can be noted.[1][16] 2. Use fresh samples and add protease inhibitors to the lysis buffer. 3. Optimize blocking conditions and antibody concentrations. Ensure the antibody has been validated for Western blotting. |
| Weak or No PSMA Band | 1. Low PSMA Expression: The sample has very low levels of PSMA protein. 2. Poor Protein Transfer: Inefficient transfer of the protein from the gel to the membrane. 3. Inactive Antibody: The primary or secondary antibody is not working correctly. | 1. Load a higher amount of protein onto the gel. Use a positive control (e.g., LNCaP cell lysate) to confirm the protocol is working. 2. Verify transfer efficiency using a stain like Ponceau S. Optimize transfer time and voltage. 3. Use fresh antibodies and ensure proper storage. Test with a positive control. |
Quantitative Data Summary
Table 1: Association between PSMA Expression (by PET/CT) and Response to ¹⁷⁷Lu-PSMA-617
| Parameter | Patient Cohort | Finding | Reference |
| PSMA-PET SUVmean | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | A higher SUVmean (≥10) was associated with a significantly higher PSA response rate (91% vs. 47% for cabazitaxel). | [12] |
| PSMA-PET SUVmean | mCRPC | Pretreatment SUVmean was associated with improved Progression-Free Survival (PFS) and Overall Survival (OS). | [8] |
| Low PSMA Expression | mCRPC | Patients with low average PSMA expression had significantly shorter overall survival (5.3 vs. 15.1 months). | |
| PSMA-Negative Lesions | mCRPC | Patients with PSMA-negative lesions at baseline had poorer outcomes, including shorter PSA progression-free survival. | [13] |
Table 2: Impact of Genetic Alterations on Response to ¹⁷⁷Lu-PSMA-617
| Gene(s) Altered | Patient Cohort | Finding | Reference |
| DNA Damage Repair (DDR) genes | mCRPC | Patients with DDR mutations had a higher PSA₅₀ response rate (52%) compared to those without (21%). | [2][11] |
| ATM | mCRPC | Patients with an ATM alteration had a significantly higher PSA₅₀ response rate (86%) compared to those without (46%). | |
| TP53, RB1, PTEN | mCRPC | The presence of mutations in one or more of these tumor suppressor genes was associated with shorter PSA progression-free survival and overall survival. | |
| CDK12 | mCRPC | Patients with CDK12 alterations had inferior outcomes, with only 23% achieving a PSA₅₀ response compared to 54% for others. |
Experimental Protocols
Protocol 1: Immunohistochemistry (IHC) for PSMA in Formalin-Fixed Paraffin-Embedded (FFPE) Tissue
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse in 100% ethanol (2 x 5 minutes).
-
Immerse in 95% ethanol (1 x 5 minutes).
-
Immerse in 70% ethanol (1 x 5 minutes).
-
Rinse in deionized water (1 x 5 minutes).[17]
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a sodium citrate buffer (10mM, pH 6.0).[17]
-
Heat to 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Block:
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[17]
-
Rinse with PBS.
-
-
Blocking:
-
Incubate with a blocking serum (e.g., 10% normal goat serum) for 1 hour at room temperature to prevent non-specific antibody binding.[17]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-PSMA antibody (e.g., clone 1D6) in blocking buffer.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides with PBS.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes.
-
Wash with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent.
-
Wash with PBS.
-
-
Visualization and Counterstaining:
-
Develop the signal with a DAB substrate kit until a brown precipitate is visible.[17]
-
Wash with deionized water.
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and xylene, and mount with a coverslip.
-
Protocol 2: Flow Cytometry for Surface PSMA Expression
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension.
-
Wash cells with ice-cold FACS buffer (e.g., PBS with 2% FBS).
-
Count cells and adjust the concentration to 1x10⁶ cells/mL.
-
-
Fc Receptor Blocking:
-
(Optional but recommended) Incubate cells with an Fc blocking reagent for 10-15 minutes at 4°C.
-
-
Primary Antibody Staining:
-
Add the PE-conjugated anti-human PSMA antibody (e.g., clone 107-1A4) at a pre-titrated optimal concentration.[18]
-
Incubate for 30 minutes at 4°C, protected from light.
-
-
Washing:
-
Wash the cells twice with cold FACS buffer by centrifugation.
-
-
Viability Staining:
-
Resuspend cells in FACS buffer containing a viability dye (e.g., DAPI or 7-AAD) to exclude dead cells.
-
-
Data Acquisition:
-
Acquire data on a flow cytometer. Be sure to include an unstained control and an isotype control to set gates correctly.
-
Protocol 3: Western Blot for Total PSMA Protein
-
Protein Extraction:
-
Lyse cells or tissue in RIPA buffer supplemented with protease inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein extract by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency with Ponceau S staining.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Visualizations
References
- 1. Prostate Specific Membrane Antigen (D4S1F) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. urotoday.com [urotoday.com]
- 4. biocompare.com [biocompare.com]
- 5. 2024 Spring Clinical Meeting [aapm.confex.com]
- 6. PSMA Expression Predicts Early Biochemical Response in Patients with Metastatic Castration-Resistant Prostate Cancer under 177Lu-PSMA-617 Radioligand Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. Flow cytometric detection of prostate tumor cells using chemoaffinity labels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-PSMA Antibody [YPSMA-1] (A32922) | Antibodies.com [antibodies.com]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Histology and PSMA Expression on Immunohistochemistry in High-Risk Prostate Cancer Patients: Comparison with 68Ga-PSMA PET/CT Features in Primary Staging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PSMA Monoclonal Antibody (GCP-05), PE (MA1-10336) [thermofisher.com]
- 16. Detection and characterization of the prostate-specific membrane antigen (PSMA) in tissue extracts and body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - UK [thermofisher.com]
- 18. PE Mouse Anti-Human PSMA [bdbiosciences.com]
Validation & Comparative
A Head-to-Head Comparison of PSMA-617 and PSMA-11 for PET Imaging of Prostate Cancer
For Immediate Release
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides an in-depth, objective comparison of two prominent radiotracers, PSMA-617 and PSMA-11, for Positron Emission Tomography (PET) imaging in prostate cancer. Both ligands target the Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein significantly overexpressed in the majority of prostate adenocarcinomas.[1] This document summarizes key performance differences based on available experimental data, details relevant experimental protocols, and visualizes essential workflows to aid researchers, scientists, and drug development professionals in their understanding and application of these imaging agents.
Executive Summary
PSMA-617 and PSMA-11 are both highly effective for PET imaging of prostate cancer, typically labeled with Gallium-68 (⁶⁸Ga). Preclinical data demonstrates that PSMA-617 has a significantly higher binding affinity to the PSMA receptor and a greater rate of internalization into cancer cells compared to PSMA-11.[1] Clinically, this translates to high-contrast images for both tracers. Notably, ⁶⁸Ga-PSMA-617 exhibits lower uptake in the kidneys, a potential advantage in reducing radiation dose to this organ.[1] Conversely, ⁶⁸Ga-PSMA-11 shows higher liver uptake. While both tracers are excellent diagnostic tools, PSMA-617's chemical structure, which incorporates a DOTA chelator, also allows for labeling with therapeutic radionuclides like Lutetium-177 (¹⁷⁷Lu), establishing it as a key agent in the field of theranostics.[1]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative differences between PSMA-617 and PSMA-11 based on published preclinical and clinical data.
Table 1: Molecular and Binding Characteristics
| Parameter | PSMA-617 | PSMA-11 | Source(s) |
| Binding Affinity (Ki) | 2.3 ± 2.9 nM | 12.0 ± 2.8 nM | [1] |
| Internalization (in LNCaP cells) | 17.67% ± 4.34% ID/10⁶ cells | 9.47% ± 2.56% ID/10⁶ cells | [1] |
| Chelator | DOTA | HBED-CC | [2] |
| Theranostic Capability | Yes (e.g., with ¹⁷⁷Lu) | No | [1] |
Table 2: Preclinical Tumor and Organ Uptake in Mice (⁶⁸Ga-labeled)
| Tissue | PSMA-617 (%ID/g) | PSMA-11 (%ID/g) | Source(s) |
| Tumor | 15.46 | 8.92 | [3] |
| Kidney | Significantly lower than PSMA-11 | Higher than PSMA-617 | [1] |
Table 3: Clinical Biodistribution in Healthy Organs (⁶⁸Ga-labeled, SUVmean)
| Organ | PSMA-617 | PSMA-11 | Source(s) |
| Kidneys | Significantly Lower | Higher | [1] |
| Liver | Lower | 5.4 ± 1.7 | [4] |
| Spleen | Lower | 8.1 ± 3.5 | [4] |
| Salivary Glands (Parotid) | High | 15.2 ± 5.4 (SUVmax) | [5] |
| Blood Pool | Higher | 1.0 | [3] |
| Bone | Higher | Lower | |
| Muscle | Higher | Lower |
Note: Direct head-to-head clinical studies providing SUV values for all organs with both tracers are limited. The data presented is compiled from various studies and indicates general trends.
Table 4: Clinical Tumor Uptake in Prostate Cancer Lesions (⁶⁸Ga-labeled, SUVmax)
| Lesion Type | PSMA-617 | PSMA-11 | Source(s) |
| Local Recurrence | 16.2 ± 20.6 | 10.6 ± 8.0 | |
| Lymph Node Metastases | No significant difference reported in a comparative study. | No significant difference reported in a comparative study. | |
| Bone Metastases | No significant difference reported in a comparative study. | No significant difference reported in a comparative study. |
Note: One retrospective study found no significant difference in tumor uptake between ⁶⁸Ga-PSMA-617, ⁶⁸Ga-PSMA-I&T, and ⁶⁸Ga-PSMA-11 in various lesions.
Experimental Protocols
Radiolabeling of PSMA-11 and PSMA-617 with Gallium-68
The following is a generalized, automated protocol for the GMP-compliant radiolabeling of PSMA ligands with ⁶⁸Ga. Specific adjustments for PSMA-617 are noted.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
Automated synthesis module (e.g., GAIA®)
-
PSMA-11 or PSMA-617 precursor
-
Reaction buffer (e.g., Ammonium Acetate 0.08 M for PSMA-11, HEPES 2.7 M for other ligands may be used)
-
Solid Phase Extraction (SPE) cartridge (e.g., Sep-Pak® C18)
-
Ethanol (60%)
-
Sodium Chloride (0.9%)
-
Water for Injection (WFI)
-
Sterile filters
Procedure:
-
Elution: Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
Purification of ⁶⁸Ga: The eluate is passed through a cationic filter to purify the ⁶⁸Ga.
-
Reaction: The purified ⁶⁸Ga is eluted into a reaction vial containing the PSMA ligand (e.g., 40 µg of PSMA-617) dissolved in the reaction buffer.
-
Heating: The reaction mixture is heated at a controlled temperature (e.g., 97°C) for a specified duration (e.g., 8 minutes).
-
Purification of the Radiotracer: The reaction mixture is transferred onto an SPE cartridge.
-
For PSMA-617: A Sep-Pak® lite C18 SPE cartridge is recommended for improved purification.
-
-
Washing: The reaction vial and the SPE cartridge are washed with WFI to remove impurities.
-
Elution of the Final Product: The radiolabeled PSMA ligand is eluted from the SPE cartridge using a mixture of ethanol and saline.
-
Formulation: The final product is formulated with 0.9% NaCl to ensure it is isotonic and suitable for injection.
-
Quality Control: The final product undergoes quality control tests, including radiochemical purity (RCP) assessment by radio-TLC and radio-HPLC, pH measurement, and sterility testing.
PET/CT Imaging Protocol for Prostate Cancer
The following is a standardized protocol for ⁶⁸Ga-PSMA PET/CT imaging based on joint EANM/SNMMI guidelines.
Patient Preparation:
-
No fasting is required.
-
Patients should be well-hydrated (e.g., oral intake of 500 mL of water over 2 hours before the scan).
-
Patients should void immediately before the imaging acquisition to reduce urinary activity in the bladder.
Radiotracer Administration and Uptake:
-
An intravenous injection of ⁶⁸Ga-PSMA-11 or ⁶⁸Ga-PSMA-617 is administered. The typical injected activity is around 150-200 MBq.
-
The recommended uptake period is approximately 60 minutes.
Image Acquisition:
-
A whole-body PET/CT scan is performed from the vertex to the mid-thigh.
-
A low-dose CT scan is acquired for attenuation correction and anatomical localization. A diagnostic-quality CT with or without contrast may also be performed.
-
For ⁶⁸Ga-PSMA-617, imaging at later time points (e.g., 2-3 hours post-injection) may show improved tumor-to-background contrast.
Image Analysis:
-
PET images are reconstructed and reviewed alongside the CT images.
-
Tracer uptake in lesions is quantified using the Standardized Uptake Value (SUV), typically SUVmax.
Mandatory Visualization
Caption: Workflow for ⁶⁸Ga-PSMA PET/CT from radiolabeling to image analysis.
Caption: Theranostic use of PSMA ligands for diagnosis and therapy.
Signaling Pathways and Mechanism of Action
Both PSMA-617 and PSMA-11 are small molecules that bind with high affinity to the extracellular enzymatic pocket of the PSMA protein.[6] This binding is followed by internalization of the radioligand-PSMA complex into the prostate cancer cell.[1] For diagnostic imaging with ⁶⁸Ga, this internalization and subsequent retention of the radiotracer within the tumor cells is crucial for generating a strong and lasting signal for PET scanning.
For the theranostic agent ¹⁷⁷Lu-PSMA-617, the mechanism extends beyond simple retention. Once internalized, the beta-emitting radionuclide ¹⁷⁷Lu is positioned in close proximity to the cell's nucleus. The emitted beta particles have a short path length in tissue, leading to localized DNA damage and ultimately, apoptosis of the cancer cell. The high specificity of PSMA-617 for prostate cancer cells helps to concentrate this therapeutic radiation dose at the tumor site while minimizing exposure to surrounding healthy tissues. The non-specific uptake in organs like the salivary glands is a known side effect and is an area of ongoing research to further improve the safety profile of PSMA-targeted therapies.[6]
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of PSMA-TO-1 and PSMA-617 labeled with gallium-68, lutetium-177 and actinium-225 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating the biodistribution for [68Ga]Ga-PSMA-11 and [18F]F-PSMA-1007 PET/CT with an inter- and intrapatient based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Characterization of Non-Specific Uptake and Retention Mechanisms of [177Lu]Lu-PSMA-617 in the Salivary Glands - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Comparative Biodistribution of PSMA-617 and PSMA-I&T in Prostate Cancer Imaging and Therapy
For researchers, scientists, and drug development professionals, the choice of a radioligand for targeting Prostate-Specific Membrane Antigen (PSMA) is a critical decision in the landscape of prostate cancer diagnostics and therapeutics. This guide provides an objective comparison of two prominent PSMA-targeting radioligands, PSMA-617 and PSMA-I&T, focusing on their biodistribution profiles as supported by experimental data.
This comparative analysis delves into the nuances of their uptake in tumor tissues versus healthy organs, offering a data-driven perspective to inform preclinical and clinical research. The following sections present a detailed examination of their performance, methodologies for assessment, and a visual representation of the experimental workflow and the intricate PSMA signaling pathway.
Quantitative Biodistribution and Dosimetry
The biodistribution of a radioligand is a key determinant of its efficacy and safety. An ideal agent exhibits high uptake and retention in tumor tissues while demonstrating rapid clearance from non-target organs to minimize off-target radiation exposure. The following tables summarize the comparative biodistribution and dosimetry data for ¹⁷⁷Lu-PSMA-617 and ¹⁷⁷Lu-PSMA-I&T from human studies.
| Organ/Tissue | ¹⁷⁷Lu-PSMA-617 (Absorbed Dose in Gy/GBq) | ¹⁷⁷Lu-PSMA-I&T (Absorbed Dose in Gy/GBq) | Key Observations |
| Whole Body | 0.04[1][2] | 0.03[1][2] | ¹⁷⁷Lu-PSMA-617 exhibits a higher whole-body dose, with a longer half-life of 42 hours compared to 35 hours for ¹⁷⁷Lu-PSMA-I&T.[1] |
| Kidneys | 0.77[1][2] | 0.92[1][2] | Despite its longer whole-body retention, ¹⁷⁷Lu-PSMA-617 shows a lower renal dose than ¹⁷⁷Lu-PSMA-I&T.[1][2] |
| Parotid Glands | 0.5[1] | 0.5[1] | The absorbed dose to the parotid glands is comparable for both radioligands.[1] |
| Lacrimal Glands | 5.1[1] | 3.7[1] | The lacrimal glands receive the highest absorbed dose among normal organs for both agents, with ¹⁷⁷Lu-PSMA-617 showing a significantly higher dose.[1] |
| Tumor Metastases | 5.9[1] | 5.8[1] | While ¹⁷⁷Lu-PSMA-I&T demonstrates a higher initial uptake in tumor metastases, the mean absorbed tumor doses are comparable between the two ligands.[1] |
Note: Data is derived from studies on patients with metastatic castration-resistant prostate cancer. There is a large inter-patient variability in the dosimetry parameters.[1][2]
Experimental Protocols
The biodistribution and dosimetry data presented are typically acquired through a standardized series of imaging and analysis procedures. The following outlines a general experimental protocol for such studies in a clinical setting.
Patient Population: Patients with metastatic castration-resistant prostate cancer (mCRPC) who are candidates for PSMA-targeted radioligand therapy.
Radiopharmaceutical Administration:
-
A therapeutic activity of the ¹⁷⁷Lu-labeled PSMA ligand (e.g., 6 GBq) is administered intravenously.[1]
-
Patients are well-hydrated before and after the infusion to promote clearance of the radiopharmaceutical.
Imaging Protocol:
-
Whole-body planar scintigraphy is performed at multiple time points post-injection to measure the distribution and clearance of the radiotracer. Typical time points include 0.5, 24, 48, and 68 hours after injection.[1]
-
Single-Photon Emission Computed Tomography combined with Computed Tomography (SPECT/CT) imaging may also be performed for more accurate localization and quantification of activity in specific organs and tumor lesions.
-
A dual-head gamma camera with a medium-energy general-purpose collimator is commonly used, with an energy window centered at 208 keV for ¹⁷⁷Lu.[1]
Dosimetry Analysis:
-
Regions of interest (ROIs) are drawn around source organs (e.g., kidneys, salivary glands, liver) and tumor lesions on the sequential images.
-
Time-activity curves are generated for each source organ to determine the residence time of the radiopharmaceutical.
-
Absorbed doses are calculated using medical internal radiation dose (MIRD) formalism, often employing software such as OLINDA/EXM.
Visualizing the Process and Pathway
To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.
References
Head-to-Head Comparison: ¹⁷⁷Lu-PSMA-617 vs. ¹⁷⁷Lu-PSMA-I&T in Prostate Cancer Therapy
A detailed guide for researchers and drug development professionals on the preclinical and clinical performance of two leading radioligands for metastatic castration-resistant prostate cancer.
This guide provides a comprehensive, data-driven comparison of ¹⁷⁷Lu-PSMA-617 and ¹⁷⁷Lu-PSMA-I&T, two prominent radiopharmaceuticals for the treatment of metastatic castration-resistant prostate cancer (mCRPC). By summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways, this document aims to equip researchers, scientists, and drug development professionals with the information needed to make informed decisions in their work.
Overview and Mechanism of Action
Both ¹⁷⁷Lu-PSMA-617 and ¹⁷⁷Lu-PSMA-I&T are radioligand therapies that target the prostate-specific membrane antigen (PSMA), a transmembrane protein highly overexpressed on the surface of prostate cancer cells. The fundamental therapeutic principle involves a PSMA-targeting ligand (PSMA-617 or PSMA-I&T) coupled to a chelator (DOTA or DOTAGA, respectively) that securely binds the beta-emitting radionuclide, Lutetium-177 (¹⁷⁷Lu). Upon administration, the radioligand selectively binds to PSMA-expressing tumor cells, where the localized emission of beta radiation induces DNA damage and subsequent cell death.
Figure 1: General Mechanism of Action for ¹⁷⁷Lu-PSMA Radioligands.
Preclinical Performance
Preclinical studies in cell lines and animal models have been crucial in elucidating the fundamental differences in binding affinity, biodistribution, and anti-tumor efficacy between ¹⁷⁷Lu-PSMA-617 and ¹⁷⁷Lu-PSMA-I&T.
Comparative Preclinical Data
| Parameter | ¹⁷⁷Lu-PSMA-617 | ¹⁷⁷Lu-PSMA-I&T | Key Findings |
| Binding Affinity (IC₅₀) | Nanomolar range | Nanomolar range | Both tracers exhibit high and specific binding affinity to PSMA-expressing cells.[1] |
| Tumor Uptake (in vivo) | Comparable to ¹⁷⁷Lu-PSMA-I&T at all timepoints.[1] | Comparable to ¹⁷⁷Lu-PSMA-617 at all timepoints.[1] | Both radioligands show similar and effective tumor targeting.[1] |
| Renal Uptake (in vivo, mice) | Significantly lower | Approximately 40-fold higher at 4 and 8 hours post-injection.[1] | ¹⁷⁷Lu-PSMA-617 demonstrates a more favorable tumor-to-kidney ratio in preclinical mouse models.[1][2] |
| Salivary Gland Binding | Lowest binding to healthy human salivary gland tissue.[1] | Higher binding compared to ¹⁷⁷Lu-PSMA-617.[1] | Preclinical data suggests a potential for lower salivary gland toxicity with ¹⁷⁷Lu-PSMA-617.[1][2] |
| DNA Damage Induction | Similar levels of DNA double-strand breaks in tumors.[1] | Similar levels of DNA double-strand breaks in tumors.[1] | Both agents are equally effective at inducing DNA damage within the tumor.[1] |
Clinical Head-to-Head Comparison: Dosimetry and Biodistribution
A key comparative study involving 138 mCRPC patients provided critical insights into the differing pharmacokinetic profiles of the two radioligands in humans.[3][4]
Comparative Dosimetry and Pharmacokinetics in Patients
| Parameter | ¹⁷⁷Lu-PSMA-617 | ¹⁷⁷Lu-PSMA-I&T | P-value |
| Whole-Body Half-Life | 42 hours[3][5] | 35 hours[3][5] | <0.00001[3][5] |
| Mean Whole-Body Absorbed Dose (Gy/GBq) | 0.04[3][5] | 0.03[3][5] | <0.00001[3][5] |
| Mean Renal Absorbed Dose (Gy/GBq) | 0.77[3][5] | 0.92[3][5] | 0.0015[3][5] |
| Mean Parotid Gland Absorbed Dose (Gy/GBq) | 0.5[3][5] | 0.5[3][5] | 0.27[3][5] |
| Mean Lacrimal Gland Absorbed Dose (Gy/GBq) | 5.1[3][5] | 3.7[3][5] | 0.000617[6] |
| Mean Absorbed Tumor Dose (Gy/GBq) | 5.9[5] | 5.8[5] | 0.96[5] |
| Initial Tumor Uptake | Lower | Higher | <0.00001[5] |
| Tumor Half-Life | Longer | Shorter | <0.00001[5] |
Data sourced from a comparative study by Kabasakal et al. (2022).[3][5]
Clinical Efficacy and Safety
Both radioligands have demonstrated significant anti-tumor activity and a manageable safety profile in clinical trials, though direct head-to-head efficacy trials are limited.
Clinical Efficacy
| Endpoint | ¹⁷⁷Lu-PSMA-617 (VISION & PSMAfore Trials) | ¹⁷⁷Lu-PSMA-I&T (ECLIPSE & other studies) |
| PSA Response (≥50% decline) | 36-57%[7][8] | 33-41%[9][10] |
| Radiographic Progression-Free Survival (rPFS) | Significantly prolonged vs. standard of care.[11][12][13] | Statistically significant and clinically meaningful improvement in rPFS vs. hormonal therapy.[14][15] |
| Overall Survival (OS) | Significantly prolonged vs. standard of care.[12][13] Median OS of 12-13 months in matched-pair analysis.[16] | Median OS of 13 months in a multicenter registry.[10] Median OS of 12 months in matched-pair analysis.[16] |
Safety and Tolerability
Both ¹⁷⁷Lu-PSMA-617 and ¹⁷⁷Lu-PSMA-I&T are generally well-tolerated.[3][5][13] Common treatment-related adverse events are typically mild to moderate and include fatigue, dry mouth, nausea, and transient hematologic toxicity.[5][16][17] No significant difference in the decline of leukocytes, hemoglobin, or platelets was observed between the two agents in a matched-pair analysis.[16] Similarly, no significant difference in renal toxicity was reported.[5][16]
Experimental Protocols
Radiolabeling of PSMA Ligands
The following provides a generalized protocol for the radiolabeling of PSMA-617 and PSMA-I&T with ¹⁷⁷Lu. Specific parameters may vary based on institutional or kit-based procedures.
References
- 1. Extensive preclinical evaluation of lutetium-177-labeled PSMA-specific tracers for prostate cancer radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Prostate-Specific Membrane Antigen Radioligand Therapy Using 177Lu-PSMA I&T and 177Lu-PSMA-617 in Patients with Metastatic Castration-Resistant Prostate Cancer: Comparison of Safety, Biodistribution, and Dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostate-Specific Membrane Antigen Radioligand Therapy Using 177Lu-PSMA I&T and 177Lu-PSMA-617 in Patients with Metastatic Castration-Resistant Prostate Cancer: Comparison of Safety, Biodistribution, and Dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical outcome of standardized 177Lu-PSMA-617 therapy in metastatic prostate cancer patients receiving 7400 MBq every 4 weeks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Results of a Prospective Phase 2 Pilot Trial of 177Lu-PSMA-617 Therapy for Metastatic Castration-Resistant Prostate Cancer Including Imaging Predictors of Treatment Response and Patterns of Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. urologytimes.com [urologytimes.com]
- 10. ascopubs.org [ascopubs.org]
- 11. Lutetium-177 shows significant rPFS benefit for metastatic prostate cancer - Mayo Clinic [mayoclinic.org]
- 12. novartis.com [novartis.com]
- 13. mdpi.com [mdpi.com]
- 14. targetedonc.com [targetedonc.com]
- 15. onclive.com [onclive.com]
- 16. Matched-pair analysis of [177Lu]Lu-PSMA I&T and [177Lu]Lu-PSMA-617 in patients with metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cancernetwork.com [cancernetwork.com]
In Vivo Performance of PSMA-617 Derivatives: A Comparative Analysis of Modified Linkers
For Researchers, Scientists, and Drug Development Professionals
The landscape of prostate-specific membrane antigen (PSMA)-targeted radiopharmaceuticals is rapidly evolving, with extensive research focused on optimizing the pioneering molecule, PSMA-617. A critical component of this optimization lies in the modification of the linker region, which connects the PSMA-targeting pharmacophore to the chelator responsible for sequestering a diagnostic or therapeutic radionuclide. These modifications significantly influence the agent's pharmacokinetic and pharmacodynamic properties, including affinity, internalization, tumor uptake, and clearance from non-target organs. This guide provides an objective comparison of various PSMA-617 derivatives with modified linkers, supported by preclinical in vivo experimental data.
Comparative Performance Data
The following tables summarize the in vivo and in vitro performance of several PSMA-617 derivatives with modified linkers, benchmarked against the parent compound.
Table 1: In Vitro Binding Affinity and Internalization
| Compound | Linker Modification | Cell Line | Binding Affinity (Ki, nM) | Internalization (% Added Activity) |
| PSMA-617 (Reference) | 2-naphthyl-L-alanine and tranexamic acid | LNCaP | 1.23 ± 0.08[1][2] | 8.2 ± 2.4[3] |
| P17 | 3-styryl-L-Ala and trans-(aminomethyl)cyclohexyl | LNCaP / C4-2 | ~15[3] | 8.5 ± 2.4[3] |
| P18 | 3-styryl-L-Ala and 4-(aminomethyl)benzoic acid | LNCaP / C4-2 | ~10[3] | 8.7 ± 2.9[3] |
| HTK01166 | 2-indanylglycine (Igl) replaces 2-Nal | LNCaP | 5.74 ± 2.48[1][2] | Not Reported |
| HTK01167 | 3,3-diphenylalanine (Dip) replaces 2-Nal | LNCaP | 25.7 ± 9.84[1][2] | Not Reported |
| BQ7876 | Optimized linker (details not specified) | PC3-pip | IC50: 59 nM (natLu-BQ7876) vs 61 nM (natLu-PSMA-617)[4] | Slow internalization, similar to PSMA-617[4] |
| [111In]In-30 (Dimer) | Dimer with modified linker | LS174T | IC50: 1.05 ± 0.30 nM | 92.6%[5] |
| Charged-Linker Derivatives | Addition of glutamic acid and/or histidine | LNCaP | 9.97 ± 2.82 to 75.4 ± 42.3 | Significantly improved vs PSMA-617[6] |
Table 2: In Vivo Biodistribution of 68Ga-labeled Derivatives in LNCaP Xenograft Mice (1 h p.i.)
| Compound | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Tumor-to-Kidney Ratio |
| 68Ga-PSMA-11 (Reference) | 8.91 ± 0.86[1][2] | 204 ± 70.6[1][2] | 0.05 ± 0.02[1][2] |
| 68Ga-PSMA-617 (Reference) | 16.7 ± 2.30[1][2] | 29.2 ± 5.14[1][2] | 0.63 ± 0.10[1][2] |
| 68Ga-HTK01166 | 14.1 ± 4.40[1][2] | 147 ± 59.6[1][2] | 0.10 ± 0.02[1][2] |
| 68Ga-HTK01167 | 7.79 ± 1.65[1][2] | 4.30 ± 1.80[1][2] | 1.98 ± 0.63[1][2] |
Table 3: In Vivo Biodistribution of 177Lu-labeled Derivatives in PC-3 PIP Xenograft Mice
| Compound | Time p.i. | Tumor Uptake (%IA/g) | Blood Uptake (%IA/g) | Kidney Uptake (%IA/g) | Tumor-to-Blood Ratio |
| [177Lu]Lu-PSMA-617 | 1 h | 24.5 ± 13.0[7] | Not Reported | Not Reported | Not Reported |
| 24 h | 22.3 ± 3.5[3][7] | Not Reported | Not Reported | 1306[7] | |
| [177Lu]Lu-P17 | 1 h | 14.1 ± 0.6[3][7] | Not Reported | Not Reported | Not Reported |
| 24 h | 10.5 ± 0.3[3][7] | Not Reported | Not Reported | 619[7] | |
| [177Lu]Lu-P18 | 1 h | 19.8 ± 2.3[3][7] | Not Reported | Not Reported | Not Reported |
| 24 h | 17.7 ± 3.2[3][7] | Not Reported | Not Reported | 2351[7] |
Experimental Workflows and Logical Relationships
The preclinical evaluation of novel PSMA-617 derivatives follows a standardized workflow designed to characterize their chemical and biological properties before potential clinical translation.
Caption: Preclinical evaluation workflow for novel PSMA-617 derivatives.
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key protocols employed in the cited studies.
Radiolabeling and Quality Control
-
68Ga-Labeling: Precursors of PSMA-11, PSMA-617, HTK01166, and HTK01167 were radiolabeled with 68Ga in a HEPES buffer solution with microwave heating.[1][2] The final products were obtained with decay-corrected radiochemical yields of 46-69% and a radiochemical purity greater than 99%.[1][2]
-
177Lu-Labeling: Radiolabeling of PSMA-617, P17, and P18 with 177LuCl3 was performed in a sodium acetate buffer at elevated temperatures. The radiolabeling efficiency for all three ligands exceeded 96.5%, and the products were used for in vitro and in vivo experiments without further purification.[7]
-
Quality Control: Radiochemical purity is typically assessed using radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC).
In Vitro Cell-Based Assays
-
Cell Lines: PSMA-positive prostate cancer cell lines, such as LNCaP, C4-2, and PC-3 PIP (PC-3 cells transfected to express PSMA), are commonly used.[3][4][5][6][7]
-
Competitive Binding Assays: To determine the binding affinity (IC50 or Ki values), a constant concentration of a known radioligand (e.g., [177Lu]Lu-PSMA-617 or [18F]DCFPyL) is incubated with PSMA-expressing cells in the presence of increasing concentrations of the non-radiolabeled test compound.[1][3] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.[3]
-
Internalization Assays: PSMA-expressing cells are incubated with the radiolabeled compound at 37°C for various time points. Surface-bound and internalized radioactivity are separated by washing the cells with an acidic buffer (e.g., glycine buffer) which strips the surface-bound ligands. The radioactivity in the acid wash (surface-bound) and the cell pellet (internalized) is then measured.
In Vivo Animal Studies
-
Animal Models: Studies are typically conducted in immunodeficient mice (e.g., BALB/c nu/nu) bearing subcutaneous xenografts of PSMA-expressing human prostate cancer cells (e.g., LNCaP or PC-3 PIP).[1][2][6]
-
Biodistribution Studies: The radiolabeled compound is administered to tumor-bearing mice, typically via intravenous injection. At selected time points post-injection (p.i.), the animals are euthanized, and various tissues and organs (including the tumor, blood, kidneys, liver, spleen, etc.) are harvested, weighed, and their radioactivity is measured using a gamma counter. The uptake in each organ is then calculated and expressed as a percentage of the injected dose or activity per gram of tissue (%ID/g or %IA/g).[1][2][3][7]
-
Small Animal PET/CT Imaging: For diagnostic derivatives (e.g., 68Ga-labeled), mice are anesthetized and imaged using a micro-PET/CT scanner at different time points after injection of the radiotracer to visualize the in vivo distribution and tumor targeting.[1][2][6]
The following diagram illustrates the typical workflow for an in vivo biodistribution study.
Caption: Standard workflow for in vivo biodistribution studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Linker Modification on Tumor-to-Kidney Contrast of 68Ga-Labeled PSMA-Targeted Imaging Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 177Lu-labeled PSMA targeting therapeutic with optimized linker for treatment of disseminated prostate cancer; evaluation of biodistribution and dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Evaluation of a PSMA-Targeting Homodimer with an Optimized Linker for Imaging of Prostate Cancer [mdpi.com]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Showdown: 225Ac-PSMA-617 vs. 177Lu-PSMA-617 in Prostate Cancer Therapy
A comprehensive review of preclinical data highlights the superior potency of the alpha-emitter 225Ac-PSMA-617 over the beta-emitter 177Lu-PSMA-617 in targeted radionuclide therapy for prostate cancer, particularly against microscopic disease. Dosimetry studies reveal a significantly higher radiation dose delivered to cancer cells by 225Ac-PSMA-617, which translates to enhanced tumor growth inhibition and improved survival in animal models.
This guide provides a detailed comparison of the preclinical efficacy of 225Ac-PSMA-617 and 177Lu-PSMA-617, summarizing key experimental findings for researchers, scientists, and drug development professionals.
In Vitro Efficacy: Cellular Response to Alpha vs. Beta Radiation
Cell-based assays consistently demonstrate the higher cytotoxic potential of 225Ac-PSMA-617 in prostate-specific membrane antigen (PSMA)-positive prostate cancer cell lines.
Data Summary: In Vitro Studies
| Cell Line | Radiopharmaceutical | Parameter | Value |
| LNCaP (PSMA+) | [225Ac]Ac-PSMA-617 | IC50 | 0.14 KBq/mL[1] |
| PC3 (PSMA-) | [225Ac]Ac-PSMA-617 | IC50 | 15.5 KBq/mL[1] |
The significantly lower IC50 value in LNCaP cells, which express PSMA, underscores the target-specific cytotoxicity of [225Ac]Ac-PSMA-617.[1] Further studies have shown that the percentage of colony survival is significantly decreased in LNCaP cells treated with 225Ac-PSMA-617 compared to PSMA-negative PC3 cells.[1]
In Vivo Efficacy: Tumor Growth Inhibition and Survival
Preclinical studies using murine models of prostate cancer have consistently shown the superior therapeutic efficacy of 225Ac-PSMA-617.
In a disseminated model of prostate cancer, 177Lu-PSMA-617 as a single agent was found to be ineffective against microscopic lesions, with disease burden not significantly different from untreated mice.[2] In contrast, 225Ac-PSMA-617, both as a monotherapy and in combination with 177Lu-PSMA-617, resulted in significant tumor growth retardation.[2] For mice with microscopic disease, treatment with 225Ac-PSMA-617 alone or in tandem with 177Lu-PSMA-617 led to a significant survival benefit, with median overall survival of 15.3 weeks and 14.1 weeks, respectively, compared to 9.4 weeks for 177Lu-PSMA-617 and 8.3 weeks for the untreated group.[2]
In a separate study with a murine model of disseminated prostate cancer, mice treated with a single cycle of 225Ac-PSMA-TO-1, a similar PSMA ligand, survived longer than those treated with 225Ac-PSMA-617 and untreated mice (17.8, 14.5, and 7.7 weeks, respectively).[3][4]
Data Summary: In Vivo Survival Studies
| Animal Model | Treatment Group | Median Overall Survival (weeks) |
| Disseminated Prostate Cancer (C4-2 cells) | Untreated | 8.3[2] |
| 177Lu-PSMA-617 | 9.4[2] | |
| 225Ac-PSMA-617 | 15.3[2] | |
| Tandem 177Lu/225Ac-PSMA-617 | 14.1[2] | |
| Disseminated Prostate Cancer | Untreated | 7.7[3] |
| 225Ac-PSMA-617 | 14.5 | |
| 225Ac-PSMA-TO-1 | 17.8[4] |
Dosimetry: Quantifying the Radiation Dose
Dosimetry studies, which calculate the absorbed radiation dose in tissues, provide a physical basis for the observed differences in efficacy. Subcellular dosimetry models have shown that for each decay event, 225Ac-PSMA-617 deposits a significantly higher absorbed dose in the cell nucleus compared to 177Lu-PSMA-617.[5][6]
Data Summary: Subcellular Dosimetry per Decay Event
| Tumor Model | Parameter | 225Ac-PSMA-617 | 177Lu-PSMA-617 | Fold Difference |
| Single Cell | Absorbed Dose (Gy) | 0.129 | 2.78 x 10-4 | 464-fold[5][6] |
| Equivalent Dose (Gy, RBE=5) | 0.645 | 2.78 x 10-4 | 2,320-fold[5][6] | |
| Macroscopic Tumor | Absorbed Dose (Gy) | 2.25 | 1.26 x 10-2 | 178-fold[5] |
| Equivalent Dose (Gy, RBE=5) | 11.25 | 1.26 x 10-2 | 892-fold[5] |
When considering the administered activity, the relative efficacy of 225Ac-PSMA-617 is thousands of times higher than that of 177Lu-PSMA-617, especially for single cells and micrometastases.[5][6][7][8][9][10] This is attributed to the high linear energy transfer and short range of the alpha particles emitted by 225Ac and its decay daughters.[6]
Biodistribution: Tumor Uptake and Off-Target Effects
Biodistribution studies are crucial for assessing tumor targeting and potential toxicity to healthy organs. Ex vivo biodistribution studies in a subcutaneous C4-2 tumor model were conducted to determine the injected activities of 177Lu- and 225Ac-PSMA-617 that would yield equivalent absorbed tumor doses.[2] These studies revealed that the tumor-absorbed dose for 225Ac-PSMA-617 was approximately 850 times greater than for 177Lu-PSMA-617 per unit of injected activity.[2]
While effective at targeting tumors, a key concern with PSMA-targeted therapies is uptake in other PSMA-expressing tissues, such as the salivary glands and kidneys.[11] Some studies have reported higher kidney uptake with 225Ac-PSMA-617 at early time points compared to 177Lu-PSMA-617, though no significant difference was observed at later stages.[2] However, other biodistribution studies have shown no significant differences in submandibular gland uptake between the two radiopharmaceuticals in mice.[2]
Experimental Protocols
In Vitro Cell Studies
-
Cell Lines: LNCaP (PSMA-positive) and PC3 (PSMA-negative) human prostate cancer cell lines were used.[1]
-
Antiproliferative Assay: The specific dose-dependent inhibition of proliferation by [225Ac]Ac-PSMA-617 was determined to calculate the IC50 values.[1]
-
Binding and Cytotoxicity: Autoradiography binding studies were performed to assess the affinity of [225Ac]Ac-PSMA-617 to the cell lines. Cytotoxicity assays were conducted to compare the toxicity between the PSMA-positive and PSMA-negative cells.[1]
-
Clonogenic Assay: The long-term survival of cells after treatment was evaluated by assessing their ability to form colonies.[1]
In Vivo Animal Studies
-
Animal Models: Immunodeficient mice, such as NOD SCID γ (NSG) mice, were used.[2]
-
Tumor Inoculation: For subcutaneous models, mice were inoculated with PSMA-expressing human prostate cancer cells (e.g., C4-2) mixed with Matrigel.[2] For disseminated disease models, cells were inoculated via intracardiac injection.[2]
-
Treatment: Mice were treated with either 177Lu-PSMA-617, 225Ac-PSMA-617, a combination of both, or remained untreated.[2] In one study, activities of 35 MBq of 177Lu and 40 kBq of 225Ac were determined to yield similar absorbed tumor doses.[2]
-
Efficacy Assessment: Tumor growth was monitored through weekly bioluminescence imaging and/or external caliper measurements.[1][2] Treatment efficacy was evaluated based on whole-body tumor burden and overall survival.[2]
-
Biodistribution and Dosimetry: Ex vivo biodistribution studies were performed at various time points after treatment by harvesting tumors and organs to measure radioactivity.[2] This data was used to calculate the cumulated activities and absorbed doses.[2]
Visualizing the Experimental Workflow
Caption: Generalized workflow for preclinical comparison of radiopharmaceuticals.
Conclusion
The preclinical evidence strongly supports the superior efficacy of 225Ac-PSMA-617 over 177Lu-PSMA-617 for the treatment of prostate cancer, particularly for micrometastatic disease. The higher absorbed dose delivered by the alpha particles from 225Ac results in more potent tumor cell killing, leading to improved tumor growth inhibition and survival in animal models. While promising, further research is needed to optimize dosing strategies to maximize therapeutic efficacy while minimizing potential off-target toxicity, especially to the kidneys and salivary glands. The combination of alpha and beta emitters also presents an intriguing avenue for future investigation.
References
- 1. Preclinical evaluation of [225Ac]Ac-PSMA-617 and in vivo effect comparison in combination with [177Lu]Lu-PSMA-617 for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. researchgate.net [researchgate.net]
- 5. mirt.tsnmjournals.org [mirt.tsnmjournals.org]
- 6. Relative Efficacy of 225Ac-PSMA-617 and 177Lu-PSMA-617 in Prostate Cancer Based on Subcellular Dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mirt.tsnmjournals.org [mirt.tsnmjournals.org]
- 10. Relative efficacy of 225Ac-PSMA-617 and 177Lu-PSMA-617 in prostate cancer based on subcellular dosimetry [] [jag.journalagent.com]
- 11. Extensive preclinical evaluation of lutetium-177-labeled PSMA-specific tracers for prostate cancer radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating PSMA-617 Targeting Specificity in PSMA-Negative Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PSMA-617's targeting specificity, particularly in PSMA-negative cell lines, with supporting experimental data and protocols. The information compiled from recent studies demonstrates the high specificity of PSMA-617 for its intended target.
Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical target for the diagnosis and therapy of prostate cancer. PSMA-617, a urea-based small molecule, is a highly specific ligand that binds to the extracellular domain of PSMA. When labeled with radionuclides such as Gallium-68 (⁶⁸Ga) for imaging or Lutetium-177 (¹⁷⁷Lu) for therapy, PSMA-617 allows for targeted delivery of radiation to cancer cells. Validating the specificity of this targeting is crucial to minimize off-target effects and maximize therapeutic efficacy. This is typically achieved by comparing its binding and uptake in PSMA-positive versus PSMA-negative cell lines.
In Vitro Specificity of PSMA-617
In vitro studies consistently demonstrate the high specificity of PSMA-617 for PSMA-expressing cells. The most commonly used cell lines for this validation are the PSMA-positive LNCaP human prostate adenocarcinoma cells and the PSMA-negative PC-3 human prostate cancer cells.
Live cell confocal imaging has shown PSMA-specific binding and rapid internalization of PSMA-617 derivatives in PSMA-positive LNCaP cells, with no significant fluorescence signal increase detected in PSMA-negative PC-3 cells[1]. In vitro cell uptake assays have further confirmed selective binding and internalization in PSMA-positive LNCaP cells, with negligible uptake observed in PSMA-negative PC-3 cells[2].
The following table summarizes the comparative uptake of radiolabeled PSMA-617 in PSMA-positive and PSMA-negative cell lines from a representative study.
| Cell Line | PSMA Expression | Compound | Uptake (% of applied radioactivity) | Reference |
| LNCaP | Positive | [⁶⁴Cu]PSMA-617 | ~14% | [3] |
| PC-3 | Negative | [⁶⁴Cu]PSMA-617 | <1% | [3] |
In Vivo Specificity of PSMA-617
Animal models bearing tumors from both PSMA-positive and PSMA-negative cell lines are instrumental in validating targeting specificity in a physiological context. Biodistribution studies in mice with LNCaP (PSMA-positive) and PC-3 (PSMA-negative) tumor xenografts have shown high and specific uptake of radiolabeled PSMA-617 in the PSMA-positive tumors.
For instance, small animal PET/MRI studies with [⁶⁸Ga]Ga-PSMA-927, a derivative of PSMA-617, demonstrated strong and specific tumor uptake in a PSMA-positive LNCaP xenograft mouse model, while there was a lack of measurable uptake in PSMA-negative PC-3 tumor xenografts[1]. Similarly, preclinical evaluations of both ⁶⁸Ga and ¹⁷⁷Lu labeled PSMA-617 in LNCaP-bearing nude mice revealed high specific uptake in the tumors[4].
The following table presents in vivo tumor uptake data for radiolabeled PSMA-617 in mouse models.
| Tumor Model (Cell Line) | PSMA Expression | Compound | Tumor Uptake (%ID/g at 1h p.i.) | Reference |
| LNCaP Xenograft | Positive | [⁶⁸Ga]Ga-PSMA-617 | 8.47 ± 4.09 | [4] |
| PC-3 Xenograft | Negative | [⁶⁸Ga]Ga-PSMA-927 | Not measurable | [1] |
Comparison with Alternative Targeting Agents
While PSMA-617 is a leading agent, other PSMA-targeting molecules and alternative targets are also under investigation.
-
PSMA-I&T: Another widely used PSMA ligand, PSMA-I&T, also demonstrates high affinity and specificity for PSMA-positive cells. Comparative studies with PSMA-617 are ongoing to determine subtle differences in their pharmacokinetic profiles[5].
-
Charged-Linker Modifications of PSMA-617: Researchers have synthesized modified versions of PSMA-617 with charged linkers to alter their pharmacokinetic properties. While these modifications influenced tissue distribution, none have shown a clear advantage over the parent PSMA-617 in terms of overall targeting and clearance profiles[6].
-
Non-PSMA Targeting Agents: For patients with low or no PSMA expression, alternative targets are being explored. For example, ATNM-400 is a first-in-class antibody-radioconjugate targeting a non-PSMA antigen and has shown potent anti-tumor activity in low-PSMA expressing models[7]. This highlights the importance of patient selection based on PSMA expression for PSMA-targeted therapies.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summarized protocols for key experiments used to validate PSMA-617 specificity.
Competitive Cell Binding Assay
This assay determines the binding affinity of a compound to its target receptor.
-
Cell Culture: PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) cells are cultured in appropriate media and seeded in multi-well plates.
-
Incubation: Cells are incubated with a constant concentration of a radiolabeled PSMA ligand (e.g., [¹²⁵I]IBA)KuE) and increasing concentrations of the unlabeled test compound (e.g., PSMA-617) for a defined period at a specific temperature (e.g., 1 hour at 37°C)[5].
-
Washing: After incubation, the cells are washed with ice-cold buffer to remove unbound ligand.
-
Lysis and Measurement: Cells are lysed, and the radioactivity in the lysate is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The inhibition constant (Ki) can then be determined from the IC₅₀ value.
Internalization Assay
This experiment quantifies the amount of ligand that is actively transported into the cell.
-
Cell Culture: As in the binding assay, PSMA-positive and PSMA-negative cells are seeded in multi-well plates.
-
Incubation: Cells are incubated with the radiolabeled test compound (e.g., [¹⁷⁷Lu]Lu-PSMA-617) for various time points at 37°C[5].
-
Acid Wash: To differentiate between membrane-bound and internalized ligand, the cells are treated with an acidic buffer (e.g., glycine buffer, pH 2.8) to strip off surface-bound radioactivity.
-
Lysis and Measurement: The radioactivity in the acid wash fraction (membrane-bound) and the cell lysate (internalized) is measured separately.
-
Data Analysis: The percentage of internalized radioactivity relative to the total cell-associated radioactivity is calculated.
In Vivo Biodistribution Studies
These studies assess the distribution and accumulation of a radiolabeled compound in a living organism.
-
Animal Model: Tumor xenografts are established in immunocompromised mice by subcutaneously injecting PSMA-positive (LNCaP) and PSMA-negative (PC-3) cells[5].
-
Injection: The radiolabeled compound (e.g., [¹⁷⁷Lu]Lu-PSMA-617) is injected intravenously into the tumor-bearing mice[5].
-
Euthanasia and Organ Harvesting: At various time points post-injection, the mice are euthanized, and major organs and tumors are harvested and weighed[5].
-
Radioactivity Measurement: The radioactivity in each organ and tumor is measured using a gamma counter.
-
Data Analysis: The uptake in each tissue is calculated as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizing Experimental Workflows
To better understand the experimental processes involved in validating PSMA-617 specificity, the following diagrams illustrate the workflows for in vitro and in vivo studies.
References
- 1. A New Class of PSMA-617-Based Hybrid Molecules for Preoperative Imaging and Intraoperative Fluorescence Navigation of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Actinium Pharmaceuticals Presents New Data Demonstrating Potent and Durable Efficacy of ATNM-400, a First-in-Class Multi-Tumor Actinium-225 Radiotherapy, at the 32nd Annual Prostate Cancer Foundation Scientific Retreat [prnewswire.com]
Cross-Reactivity of PSMA-617 with Murine PSMA: A Comparative Guide for Preclinical Research
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of therapeutic agents with preclinical models is paramount for accurate translation to clinical settings. This guide provides a comprehensive comparison of PSMA-617's interaction with murine prostate-specific membrane antigen (PSMA) versus human PSMA, supported by experimental data and protocols.
PSMA-617, a urea-based small molecule, is a cornerstone in the targeted therapy of prostate cancer. Its efficacy relies on its high affinity and specificity for PSMA, a transmembrane protein overexpressed on prostate cancer cells. Preclinical evaluation of PSMA-617 and novel derivatives heavily relies on murine models. Therefore, a clear understanding of its cross-reactivity with the murine ortholog of PSMA is critical for the interpretation of in vivo data.
Quantitative Comparison of Binding Affinity
The binding affinity of PSMA-617 to human and murine PSMA has been directly compared using biolayer interferometry. The data reveals a significantly lower affinity of PSMA-617 for murine PSMA compared to human PSMA.
| Compound | Target Protein | K_D (nM) | k_on (1/Ms) | k_off (1/s) |
| PSMA-617 | Human PSMA | 2.33 | 1.16 x 10^5 | 2.71 x 10^-4 |
| PSMA-617 | Mouse PSMA | 138 | 2.52 x 10^4 | 3.48 x 10^-3 |
| EB-PSMA-617 | Human PSMA | 1.63 | 1.34 x 10^5 | 2.19 x 10^-4 |
| EB-PSMA-617 | Mouse PSMA | 4.88 | 1.01 x 10^5 | 4.93 x 10^-4 |
Data from a study evaluating an Evans blue-modified PSMA-617 (EB-PSMA-617) for enhanced pharmacokinetics.[1]
This approximate 60-fold difference in binding affinity underscores a critical consideration for preclinical study design. While PSMA-617 is effective in xenograft models bearing human PSMA-expressing tumors, its direct therapeutic efficacy on cells expressing only murine PSMA would be expected to be considerably lower. This has led to the common use of human cancer cell lines in immunodeficient mice for in vivo studies.
Performance in Preclinical Murine Models
Despite the lower affinity for murine PSMA, PSMA-617 has demonstrated significant efficacy in numerous preclinical studies using mouse models xenografted with human prostate cancer cells. These studies provide valuable insights into its in vivo behavior, biodistribution, and anti-tumor activity.
Tumor Uptake and Biodistribution
Biodistribution studies in mice bearing PSMA-positive human tumor xenografts consistently show high and specific uptake of radiolabeled PSMA-617 in the tumors.
| Radiotracer | Mouse Model | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) |
| [¹⁷⁷Lu]Lu-PSMA-617 | Nude Mice | LNCaP Xenografts | 4 h | 23.31 ± 0.94[2][3] |
| [¹⁷⁷Lu]Lu-PSMA-617 | Nude Mice | LNCaP Xenografts | 1 h | 15.1[4] |
| [⁶⁸Ga]Ga-PSMA-617 | Nude Mice | C4-2 Xenografts | 1 h | 15.46[5] |
| [¹⁷⁷Lu]Lu-HTK01169 | Nude Mice | LNCaP Xenografts | 24 h | 55.9[4] |
| [¹⁷⁷Lu]Lu-PSMA-TO-1 | Nude Mice | C4-2 Xenografts | 24 h | ~10[5] |
It is important to note that newer derivatives, such as [¹⁷⁷Lu]Lu-HTK01169 with an albumin-binding motif, have shown significantly enhanced tumor uptake compared to PSMA-617 in murine models.[4]
Therapeutic Efficacy
In therapeutic studies, [¹⁷⁷Lu]Lu-PSMA-617 has been shown to effectively inhibit tumor growth and improve survival in mouse models of prostate cancer.
| Treatment | Mouse Model | Tumor Model | Key Findings |
| [¹⁷⁷Lu]Lu-PSMA-617 | Nude Mice | LNCaP Bone Metastases | Significant survival extension (median survival of 40 days for 111 MBq vs. 26 days for control)[2][3] |
| [²²⁵Ac]Ac-PSMA-617 | NSG Mice | C4-2 Subcutaneous | Significant tumor growth retardation; 75% overall survival in the 40 kBq group at 6 months[6] |
| [¹⁷⁷Lu]Lu-PSMA-617 | C57Bl6 Mice | Syngeneic RM1-PSMA | High specific activity (120 MBq) induced superior tumor growth inhibition[7] |
| [²²⁵Ac]Ac-PSMA-TO-1 vs. [²²⁵Ac]Ac-PSMA-617 | Nude Mice | Disseminated C4-2 | [²²⁵Ac]Ac-PSMA-TO-1 showed a significant survival benefit over [²²⁵Ac]Ac-PSMA-617 (median survival 17.8 vs. 14.5 weeks)[5][8][9][10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of preclinical findings. Below are summarized protocols for key experiments involving PSMA-617 in murine models.
Cell Culture for Xenografts
-
Cell Lines: PSMA-positive human prostate cancer cell lines such as LNCaP[2][3][11][12][13], C4-2[5][6], and PC-3 PIP[14] are commonly used. PSMA-negative cell lines like PC-3 are used as controls.[2][3]
-
Culture Conditions: Cells are typically cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.[12]
Murine Models and Tumor Implantation
-
Animal Strains: Immunodeficient mouse strains such as nude mice (BALB/c nude or others)[11][15] and NOD scid gamma (NSG) mice[6] are standard to prevent rejection of human tumor xenografts. For studies investigating immune responses, syngeneic models with murine prostate cancer cells engineered to express human PSMA in immunocompetent mice (e.g., C57Bl6) are used.[7]
-
Tumor Implantation:
-
Subcutaneous: 0.1 x 10⁶ to 5 x 10⁶ cells are suspended in a solution of media and Matrigel and injected subcutaneously into the flank of the mice.[6][7]
-
Orthotopic/Metastatic: For bone metastasis models, cells can be injected into the tibia.[2][3] For disseminated models, intracardiac injection into the left ventricle is performed.[5][6]
-
Radiolabeling of PSMA-617
-
¹⁷⁷Lu-PSMA-617: PSMA-617 is incubated with ¹⁷⁷LuCl₃ in an acetate or gentisate buffer at a pH of 4.5-5.0 at 95-100°C for 10-30 minutes.[14]
-
⁶⁸Ga-PSMA-617: Labeling with ⁶⁸Ga is typically performed using a ⁶⁸Ge/⁶⁸Ga generator eluate in a buffered solution, often at room temperature or with gentle heating.
-
Quality Control: Radiochemical purity is assessed by radio-HPLC or radio-TLC.
In Vivo Studies
-
Biodistribution: Radiolabeled PSMA-617 is administered intravenously via the tail vein. At various time points (e.g., 1, 4, 24, 48, 168 hours), mice are euthanized, and organs of interest are harvested, weighed, and the radioactivity is measured using a gamma counter.[5][8][9][10]
-
Imaging: PET/CT (for ⁶⁸Ga) or SPECT/CT (for ¹⁷⁷Lu) imaging is performed at specified time points post-injection to visualize tumor uptake and biodistribution.[5]
-
Therapy Studies: Mice with established tumors are treated with therapeutic doses of radiolabeled PSMA-617. Tumor volume is monitored over time using calipers or imaging, and survival is recorded.[2][3][5][6]
Visualizing Experimental Workflows and Pathways
To further clarify the processes involved in preclinical evaluation and the mechanism of action of PSMA-617, the following diagrams are provided.
Caption: A typical experimental workflow for preclinical evaluation of PSMA-617 in murine models.
Caption: Mechanism of action for ¹⁷⁷Lu-PSMA-617 leading to targeted cancer cell death.
Conclusion and Future Directions
While PSMA-617 exhibits lower binding affinity to murine PSMA compared to human PSMA, it remains a valuable tool for preclinical research when utilized in appropriate xenograft models. The wealth of data from these studies has been instrumental in its clinical development. For studies where interaction with the murine tumor microenvironment or murine PSMA itself is of interest, the use of syngeneic models with cells engineered to express human PSMA is a robust strategy.
Future research will likely focus on developing PSMA-targeting ligands with improved affinity for both human and murine PSMA to enable more versatile preclinical models. Additionally, continued exploration of novel derivatives with enhanced tumor uptake and modified pharmacokinetic profiles, such as those with albumin binders, will be crucial for advancing the therapeutic potential of PSMA-targeted radioligand therapy. The off-target binding to murine glutamate carboxypeptidase III (GCPIII) also warrants further investigation to fully understand and mitigate potential toxicities.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the Therapeutic Potential of 177Lu-PSMA-617 in a Mouse Model of Prostate Cancer Bone Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the Therapeutic Potential of 177Lu-PSMA-617 in a Mouse Model of Prostate Cancer Bone Metastases [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparison of PSMA-TO-1 and PSMA-617 labeled with gallium-68, lutetium-177 and actinium-225 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Establishing 177Lu-PSMA-617 Radioligand Therapy in a Syngeneic Model of Murine Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparing PSMA-TO-1 With PSMA-617 | GU Oncology Now [guoncologynow.com]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. researchgate.net [researchgate.net]
- 11. 177Lu-PSMA-617 Therapy in Mice, with or without the Antioxidant α1-Microglobulin (A1M), Including Kidney Damage Assessment Using 99mTc-MAG3 Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo comparative study of a novel 68Ga-labeled PSMA-targeted inhibitor and 68Ga-PSMA-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PSMA-617 inhibits proliferation and potentiates the 177Lu-PSMA-617-induced death of human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mediso - Hematological and renal toxicity in mice after three cycles of high activity [177Lu]Lu PSMA 617 with or without human α1 microglobulin [mediso.com]
- 16. Cross-reactivity to glutamate carboxypeptidase III causes undesired salivary gland and kidney uptake of PSMA-targeted small-molecule radionuclide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Automated Versus Manual Synthesis of ⁶⁸Ga-PSMA-617 for Prostate Cancer Imaging
A comprehensive guide for researchers and drug development professionals on the comparative performance of automated and manual radiolabeling of the theranostic agent ⁶⁸Ga-PSMA-617.
The synthesis of Gallium-68 (⁶⁸Ga) labeled Prostate-Specific Membrane Antigen (PSMA)-617, a key radiopharmaceutical for PET imaging in prostate cancer, can be achieved through either manual or automated methods. The choice of synthesis route carries significant implications for radiochemical yield, purity, synthesis time, and operator radiation exposure. This guide provides an objective comparison of these two methodologies, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their clinical and research needs.
Quantitative Performance Metrics: A Comparative Analysis
The following table summarizes the key performance indicators for the automated and manual synthesis of ⁶⁸Ga-PSMA-617. Data for ⁶⁸Ga-PSMA-11 is also included as a close surrogate due to the extensive overlap in synthesis chemistry and the larger volume of comparative data available for this compound.
| Parameter | Automated Synthesis | Manual/Kit-Based Synthesis | Key Observations |
| Radiochemical Yield (RCY) | 76% ± 3% (decay-corrected for ⁶⁸Ga-PSMA-11)[1][2][3] | Generally >90% (for ⁶⁸Ga-PSMA-11)[1] | While manual methods can achieve very high yields under optimized conditions, automated systems provide consistent and reliable yields. |
| Radiochemical Purity (RCP) | >95%[1][2][3] | >98%[4] | Both methods consistently produce high-purity ⁶⁸Ga-PSMA-617 suitable for clinical use. |
| Synthesis Time | 17 - 27 minutes[1][2][3] | ~21 minutes (for ⁶⁸Ga-PSMA-11)[5] | Automated systems generally offer a faster and more standardized synthesis time.[5] |
| Apparent Molar Activity | >792 ± 100 GBq/µmol (for ⁶⁸Ga-PSMA-11)[1][2][3] | Significant differences observed compared to automated methods.[6][7] | Automated methods tend to yield higher apparent molar activity.[6][7] |
| Operator Radiation Exposure | Significantly lower (e.g., 2.05 ± 0.99 µSv)[6][7][8] | Higher (e.g., 14.5 ± µSv for kit-based)[6][7][8] | Automation offers a substantial advantage in radiation safety for the operator.[6][7][8] |
Experimental Protocols: A Step-by-Step Overview
Automated Synthesis of ⁶⁸Ga-PSMA-617
Automated synthesis is typically performed using a commercially available synthesis module. The following is a generalized protocol based on common procedures.[1][9]
Materials:
-
Automated synthesis module (e.g., iPHASE MultiSyn, GAIA)[1][10]
-
⁶⁸Ge/⁶⁸Ga generator
-
PSMA-617 precursor
-
Reagents and consumables kit for the specific module
-
0.1 M HCl
-
Sodium acetate buffer
-
Ethanol
-
Saline solution
-
Sterile filters
Procedure:
-
Preparation: The synthesis module is prepared with the necessary reagents and a sterile cassette. The PSMA-617 precursor is placed in the reaction vessel.
-
Elution: The ⁶⁸Ge/⁶⁸Ga generator is eluted with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
Radiolabeling: The ⁶⁸GaCl₃ eluate is transferred to the reaction vessel containing the PSMA-617 precursor and a buffer solution (e.g., sodium acetate) to adjust the pH. The reaction mixture is heated (e.g., at 95°C for 5-15 minutes).[1]
-
Purification: The reaction mixture is passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to trap the ⁶⁸Ga-PSMA-617. The cartridge is washed to remove unreacted ⁶⁸Ga and other impurities.
-
Elution and Formulation: The purified ⁶⁸Ga-PSMA-617 is eluted from the SPE cartridge with an ethanol/water mixture and collected in a sterile vial. The final product is formulated with saline for injection.
-
Sterilization: The final product is passed through a sterile filter into the final product vial.
Manual Synthesis of ⁶⁸Ga-PSMA-617
Manual synthesis requires careful handling within a shielded environment (hot cell). The following is a representative protocol compiled from various sources.[11]
Materials:
-
Shielded hot cell
-
Manipulators
-
⁶⁸Ge/⁶⁸Ga generator
-
PSMA-617 precursor (e.g., 20 µg)[11]
-
0.05N HCl[11]
-
0.25 M Sodium acetate buffer[11]
-
Heating block
-
C18 SPE cartridge
-
Ethanol
-
Water for injection
-
Saline solution
-
Sterile vials and filters
Procedure:
-
Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with approximately 4 mL of 0.05N HCl to obtain ⁶⁸GaCl₃.[11]
-
Reaction Setup: In a sterile reaction vial, combine the PSMA-617 precursor with 1 mL of 0.25 M sodium acetate buffer.[11]
-
Radiolabeling: Add the ⁶⁸GaCl₃ eluate to the reaction vial. Heat the mixture at approximately 105°C for 5 minutes.[11]
-
Purification: Pre-condition a C18 SPE cartridge with ethanol and then water. Pass the reaction mixture through the C18 cartridge. Wash the cartridge with water to remove impurities.
-
Elution: Elute the ⁶⁸Ga-PSMA-617 from the cartridge using a small volume of 50% ethanol.
-
Formulation and Sterilization: Dilute the eluted product with saline for injection to the desired concentration and pass it through a 0.22 µm sterile filter into a sterile final product vial.
Visualizing the Processes and Pathways
To further elucidate the methodologies and the biological context of ⁶⁸Ga-PSMA-617, the following diagrams are provided.
Caption: Automated synthesis workflow for ⁶⁸Ga-PSMA-617.
Caption: Manual synthesis workflow for ⁶⁸Ga-PSMA-617.
Caption: Simplified PSMA signaling pathway in prostate cancer.
Conclusion: Choosing the Optimal Synthesis Strategy
The decision between automated and manual synthesis of ⁶⁸Ga-PSMA-617 hinges on several factors, including production scale, budget, and institutional infrastructure.
Automated synthesis excels in terms of:
-
Consistency and Reproducibility: Automated systems minimize human error, leading to more consistent product quality.
-
Radiation Safety: A significant reduction in operator radiation dose is a major advantage.[6][7][8]
-
Efficiency: Faster synthesis times can be crucial in a busy clinical setting.[5]
Manual synthesis , on the other hand, offers:
-
Lower Initial Cost: The initial investment for manual setup is considerably less than for an automated synthesizer.
-
Flexibility: Manual methods can be more easily adapted for research and development purposes with small batches.
-
High Potential Yields: In the hands of a skilled operator, manual synthesis can achieve very high radiochemical yields.[1]
For large-scale, routine clinical production, the benefits of automation in terms of safety, consistency, and efficiency often outweigh the higher initial cost. For smaller research laboratories or institutions with limited budgets, manual synthesis remains a viable and effective option, provided that stringent safety protocols and operator training are in place. Ultimately, both methods are capable of producing high-quality ⁶⁸Ga-PSMA-617 for clinical and research applications.
References
- 1. Automated radiosynthesis of [68Ga]Ga‐PSMA‐11 and [177Lu]Lu‐PSMA‐617 on the iPHASE MultiSyn module for clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Item - Automated radiosynthesis of [68Ga]Ga-PSMA-11 and [177Lu] Lu-PSMA-617 on the iPHASE MultiSyn module for clinical applications - La Trobe - Figshare [opal.latrobe.edu.au]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Production of [68 Ga]Ga-PSMA: Comparing a manual kit-based method with a module-based automated synthesis approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Production of [<sup>68</sup>Ga]Ga‐PSMA: Comparing a manual kit‐based method with a module‐based automated synthesis app… [ouci.dntb.gov.ua]
- 9. Quality control and GMP synthesis of 68Ga-prostate-specific membrane antigen-11 for detection of low- and high-grade prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Novel PSMA Ligands Against the Benchmark PSMA-617 for Prostate Cancer Theranostics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of emerging Prostate-Specific Membrane Antigen (PSMA) targeted ligands, benchmarked against the clinically established PSMA-617. The following sections detail comparative quantitative data, in-depth experimental methodologies, and visual representations of key biological and experimental processes to aid in the rational design and selection of next-generation theranostic agents for prostate cancer.
Quantitative Performance Data
The following tables summarize the in vitro and in vivo performance of several novel PSMA ligands in comparison to PSMA-617. These ligands have been selected based on the availability of robust, peer-reviewed data.
Table 1: In Vitro Binding Affinity and Cellular Uptake
| Ligand | Cell Line | IC50 (nM) | Cellular Uptake (%ID/g or %IA/10^6 cells) | Internalization (% of total uptake) | Citation |
| PSMA-617 (Benchmark) | LNCaP | 2.34 ± 2.94 | 17.51 ± 3.99 (%IA/10^6 cells) | - | [1] |
| PC-3 PIP | ~55-70% | ~10-15% | [2] | ||
| [177Lu]Lu-PSMA-Q | 22Rv1 | High Affinity (qualitative) | Higher than [177Lu]Lu-PSMA-617 | - | [3][4] |
| [177Lu]Lu-PSMA-ALB-56 | PC-3 PIP | - | - | - | [5] |
| DOTAGA.SA.PSMA | LNCaP | - | 5.6 ± 0.3 (%ID/g) | - | [5] |
| [64Cu]Cu-CA003 | C4-2 | Low nanomolar range | 30.8 ± 12.6 (%ID/g) | 34.6 ± 2.8% | [6][7] |
| [177Lu]Lu-Ibu-DAB-PSMA | PC-3 PIP / LNCaP | Concentration-dependent uptake | - | - | [8] |
| ATNM-400 | LNCaP / 22Rv1 | - | Equal to or greater than 177Lu-PSMA-617 | - | [9] |
IC50: Half-maximal inhibitory concentration, a measure of binding affinity (lower values indicate higher affinity). %ID/g: Percentage of injected dose per gram of tissue. %IA/10^6 cells: Percentage of injected activity per million cells.
Table 2: In Vivo Biodistribution (Tumor-to-Organ Ratios)
| Ligand | Animal Model | Time Post-Injection | Tumor-to-Kidney Ratio | Tumor-to-Blood Ratio | Citation |
| [177Lu]Lu-PSMA-617 (Benchmark) | LNCaP xenograft mice | - | - | - | |
| [177Lu]Lu-PSMA-Q | 22Rv1 xenograft mice | - | Higher than [177Lu]Lu-PSMA-617 | Higher than [177Lu]Lu-PSMA-617 | [3][4] |
| [177Lu]Lu-PSMA-ALB-56 | PC-3 PIP xenograft mice | - | Improved with 2-PMPA | - | [5] |
| [68Ga]Ga-DOTAGA.SA.PSMA | LNCaP xenograft mice | 60 min | Significantly higher than [68Ga]Ga-PSMA-617 | - | [5] |
| [64Cu]Cu-CA003 | C4-2 xenograft mice | 1 h | Lower than [64Cu]Cu-PSMA-617 | Higher than [64Cu]Cu-PSMA-617 | [6][7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the quantitative data tables.
Competitive Binding Assay (IC50 Determination)
Objective: To determine the binding affinity of novel PSMA ligands relative to a known standard, typically by measuring the concentration of the ligand required to inhibit 50% of the binding of a radiolabeled competitor.
Materials:
-
PSMA-positive prostate cancer cell lines (e.g., LNCaP, PC-3 PIP).
-
Cell culture medium (e.g., RPMI-1640) with supplements.
-
Radiolabeled competitor ligand (e.g., [177Lu]Lu-PSMA-617).
-
Unlabeled novel ligands and PSMA-617 standard.
-
Binding buffer (e.g., Tris-buffered saline with 1 mM MgCl2, 2 mM CaCl2, and 0.1% BSA).
-
Multi-well plates (e.g., 24-well or 96-well).
-
Gamma counter or scintillation counter.
Procedure:
-
Cell Seeding: Seed PSMA-positive cells in multi-well plates and allow them to adhere and grow to a confluent monolayer.
-
Preparation of Ligands: Prepare serial dilutions of the unlabeled novel ligands and the PSMA-617 standard in binding buffer.
-
Competition Reaction:
-
Wash the cell monolayers with binding buffer.
-
Add a fixed concentration of the radiolabeled competitor to all wells.
-
Add the varying concentrations of the unlabeled ligands (novel and standard) to the respective wells.
-
Incubate the plates at a controlled temperature (e.g., 4°C or 37°C) for a defined period (e.g., 1-2 hours) to reach binding equilibrium.
-
-
Washing: After incubation, aspirate the binding buffer and wash the cell monolayers multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Cell Lysis and Counting: Lyse the cells using a suitable lysis buffer (e.g., 1N NaOH). Collect the lysate and measure the radioactivity using a gamma or scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the unlabeled ligand.
-
Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Cell Uptake and Internalization Assay
Objective: To quantify the total cellular uptake and the internalized fraction of a radiolabeled PSMA ligand.
Materials:
-
PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) prostate cancer cell lines.
-
Radiolabeled novel ligands and [177Lu]Lu-PSMA-617.
-
Cell culture medium.
-
Acid wash buffer (e.g., 0.2 M glycine, 0.1 M NaCl, pH 2.5) to strip surface-bound radioactivity.
-
Lysis buffer (e.g., 1N NaOH).
-
Gamma counter.
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and culture until confluent.
-
Ligand Incubation:
-
Add a known concentration of the radiolabeled ligand to the cell culture medium.
-
Incubate the cells at 37°C for various time points (e.g., 30 min, 1h, 2h, 4h).
-
-
Determination of Total Cell-Associated Radioactivity (Uptake):
-
At each time point, aspirate the medium and wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer.
-
Measure the radioactivity in the lysate to determine the total cell-associated radioactivity.
-
-
Determination of Internalized Radioactivity:
-
At each time point, aspirate the medium and wash the cells with ice-cold PBS.
-
Incubate the cells with a cold acid wash buffer for a short period (e.g., 5-10 minutes) on ice to remove surface-bound radioligand.
-
Collect the acid wash supernatant (surface-bound fraction).
-
Lyse the remaining cells with lysis buffer (internalized fraction).
-
Measure the radioactivity in both the acid wash and the cell lysate.
-
-
Data Analysis:
-
Calculate the percentage of the total added activity that is cell-associated (total uptake).
-
Calculate the percentage of the total cell-associated activity that is internalized.
-
Compare the uptake in PSMA-positive versus PSMA-negative cells to demonstrate specificity.
-
In Vivo Biodistribution Studies
Objective: To evaluate the distribution, accumulation, and clearance of a radiolabeled PSMA ligand in a living organism, typically a tumor-bearing mouse model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or SCID).
-
PSMA-positive tumor cells (e.g., LNCaP, PC-3 PIP) for xenograft implantation.
-
Radiolabeled novel ligands and [177Lu]Lu-PSMA-617.
-
Anesthetic agent.
-
Gamma counter.
-
Dissection tools.
Procedure:
-
Tumor Xenograft Model:
-
Subcutaneously inject a suspension of PSMA-positive tumor cells into the flank of the mice.
-
Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
-
-
Radioligand Administration:
-
Administer a known amount of the radiolabeled ligand to the tumor-bearing mice via intravenous (tail vein) injection.[8]
-
-
Tissue Harvesting:
-
At various time points post-injection (e.g., 1h, 4h, 24h, 48h), euthanize a cohort of mice.
-
Dissect and collect major organs and tissues of interest (e.g., tumor, blood, kidneys, liver, spleen, muscle, bone).
-
-
Radioactivity Measurement:
-
Weigh each collected tissue sample.
-
Measure the radioactivity in each tissue sample using a gamma counter.
-
Also, measure the radioactivity of a standard of the injected dose.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Calculate tumor-to-organ ratios (e.g., tumor-to-kidney, tumor-to-blood) to assess targeting efficacy and potential for off-target toxicity.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the PSMA signaling pathway and a generalized experimental workflow for the evaluation of novel PSMA ligands.
Caption: PSMA signaling pathway promoting cell survival.
Caption: Experimental workflow for novel PSMA ligand evaluation.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimized Therapeutic 177Lu-Labeled PSMA-Targeted Ligands with Improved Pharmacokinetic Characteristics for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized Therapeutic 177Lu-Labeled PSMA-Targeted Ligands with Improved Pharmacokinetic Characteristics for Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radiolabeled PSMA Inhibitors [mdpi.com]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Impact of the mouse model and molar amount of injected ligand on the tissue distribution profile of PSMA radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Actinium Pharmaceuticals : Potent and Durable Efficacy of ATNM-400, a First-in-Class Multi-Tumor Actinium-225 Radiotherapy, at the 32nd Annual Prostate Cancer Foundation Scientific Retreat | MarketScreener [marketscreener.com]
Preclinical Showdown: ATNM-400 Demonstrates Superior Tumor Control Over 177Lu-PSMA-617
For Immediate Release
NEW YORK, October 31, 2025 – In a significant development for the future of prostate cancer therapy, preclinical data reveals that ATNM-400, a novel Actinium-225 (Ac-225) antibody radioconjugate, exhibits superior tumor control and improved survival outcomes compared to the commercially available 177Lu-PSMA-617 (Pluvicto®) in various prostate cancer models. These findings, presented at recent oncology conferences, position ATNM-400 as a promising next-generation radiopharmaceutical, particularly for treatment-resistant prostate cancer.
ATNM-400 distinguishes itself by targeting a novel, non-PSMA (prostate-specific membrane antigen) protein that is overexpressed in advanced and treatment-resistant prostate cancer.[1][2][3] This is a critical distinction from 177Lu-PSMA-617, which targets PSMA.[4][5] The use of the alpha-emitter Ac-225 in ATNM-400 results in highly potent and localized cell killing through the induction of double-strand DNA breaks, a mechanism that has shown greater efficacy than the beta-particle emission of Lutetium-177 (Lu-177).[2][6]
Key Findings from Preclinical Studies:
Preclinical evaluations have consistently demonstrated the robust anti-tumor activity of ATNM-400. In head-to-head comparisons and studies on treatment-resistant models, ATNM-400 has shown marked advantages:
-
Enhanced Tumor Growth Inhibition: In a single-dose in vivo study, ATNM-400 achieved 68.5% tumor growth inhibition at a dose of 20 µCi/kg and a staggering 99.8% at 40 µCi/kg.[7][8]
-
Superiority in Resistant Models: In models resistant to 177Lu-PSMA-617, ATNM-400 demonstrated approximately five times longer tumor control and a twofold increase in overall survival.[9]
-
Durable Efficacy: ATNM-400 showed anti-tumor efficacy lasting for about 100 days, a significant extension compared to the approximately 20-day efficacy of the androgen receptor pathway inhibitor (ARPI) enzalutamide in resistant models.[9]
-
Potent In Vitro Cytotoxicity: The in vitro cytotoxicity of ATNM-400 was significantly higher than that of 177Lu-PSMA-617, with an IC50 value of 3.98 nCi/mL versus 142.1 μCi/mL, respectively.[1]
-
Synergistic Effects: When combined with enzalutamide, ATNM-400 led to complete tumor eradication in 40% of the animals treated.[9][10]
Quantitative Data Summary
The following tables summarize the key quantitative data from the preclinical studies, highlighting the superior performance of ATNM-400.
Table 1: In Vitro Cytotoxicity
| Compound | IC50 Value |
| ATNM-400 | 3.98 nCi/mL[1] |
| 225Ac-PSMA-617 | 17.56 nCi/mL[1] |
| 177Lu-PSMA-617 | 142.1 μCi/mL[1] |
Table 2: In Vivo Tumor Growth Inhibition (Single Dose)
| Compound | Dose | Tumor Growth Inhibition |
| ATNM-400 | 20 µCi/kg | 68.5%[7][8] |
| ATNM-400 | 40 µCi/kg | 99.8%[7][8] |
Table 3: Efficacy in Treatment-Resistant Models
| Model | Treatment | Outcome |
| Enzalutamide-Resistant | ATNM-400 | ~100 days of anti-tumor efficacy[9] |
| Enzalutamide-Resistant | Enzalutamide | ~20 days of anti-tumor efficacy[9] |
| 177Lu-PSMA-617-Resistant | ATNM-400 | ~5x longer tumor control vs. 177Lu-PSMA-617[9] |
| 177Lu-PSMA-617-Resistant | ATNM-400 | ~2x longer overall survival vs. 177Lu-PSMA-617[9] |
Table 4: Combination Therapy
| Combination | Model | Outcome |
| ATNM-400 + Enzalutamide | Enzalutamide-Resistant | 40% complete tumor regression[9][10] |
Experimental Protocols
The preclinical evaluation of ATNM-400 and 177Lu-PSMA-617 involved a series of in vitro and in vivo studies to determine their efficacy and mechanism of action.
In Vitro Studies
-
Cell Lines: Prostate cancer cell lines, including 22Rv1 and DU145, were utilized to assess the binding affinity and cytotoxicity of the compounds.[7]
-
Binding and Internalization: Flow cytometry and radioactivity measurements were employed to evaluate the binding affinity and internalization of ATNM-400 into prostate cancer cells.[7][11]
-
Cytotoxicity Assays: The half-maximal inhibitory concentration (IC50) was determined to quantify the cytotoxic effects of ATNM-400 and 177Lu-PSMA-617 in a dose-dependent manner.[1]
In Vivo Studies
-
Animal Models: Preclinical mouse models with xenografts of human prostate cancer cell lines (22Rv1 and DU145) were used for efficacy, biodistribution, and pharmacokinetic studies.[7] Models of resistance to enzalutamide and 177Lu-PSMA-617 were also developed.[9]
-
Radiolabeling: The ATNM-400 antibody was conjugated with p-SCN-Bn-DOTA and subsequently radiolabeled with Ac-225.[7][11]
-
Biodistribution and Pharmacokinetics: The biodistribution and pharmacokinetics of ATNM-400 were assessed in the mouse models. These studies showed that ATNM-400 accumulated in tumors for up to 144 hours with minimal accumulation in normal organs.[7]
-
Imaging: Small animal SPECT/CT and PET imaging with Indium-111 labeled ATNM-400 was used to confirm selective tumor accumulation and clearance from healthy tissues.[1][7][11]
-
Efficacy Studies: Tumor growth inhibition was measured in the xenograft models following single or multiple doses of ATNM-400. Overall survival was also monitored.[7][9][10]
Visualizing the Mechanisms and Workflows
To better understand the distinct mechanisms of action and the experimental approach, the following diagrams are provided.
Caption: Mechanism of action for ATNM-400.
Caption: Mechanism of action for 177Lu-PSMA-617.
Caption: Preclinical experimental workflow.
Conclusion
The compelling preclinical data for ATNM-400 suggests a paradigm shift in the treatment of prostate cancer, especially for patients with advanced or resistant disease. Its novel, non-PSMA target, combined with the potent alpha-emitter Ac-225, provides a distinct and more powerful mechanism of action compared to the beta-emitting, PSMA-targeted 177Lu-PSMA-617. The superior tumor control, durable responses, and efficacy in resistant models underscore the significant potential of ATNM-400 as a future therapeutic option. Further clinical investigations are anticipated to translate these promising preclinical findings into benefits for patients. Additional data on ATNM-400 is expected in the second half of 2025.[1]
References
- 1. urologytimes.com [urologytimes.com]
- 2. Actinium to Present ATNM-400 Preclinical Data Highlighting Durable Tumor Control and Ability to Overcome Resistance to Standard-of-Care Prostate Cancer Therapies at the 32nd Annual Prostate Cancer Foundation Scientific Retreat :: Actinium Pharmaceuticals, Inc. (ATNM) [ir.actiniumpharma.com]
- 3. Actinium Presents Data Supporting Paradigm Changing Potential of ATNM-400 in Prostate Cancer Demonstrating Its Superior Efficacy and Improved Survival in Treatment Resistant Tumor Models versus Pluvicto and ARPI Therapy, and Also Enhanced Efficacy in Combination with ARPI Therapy at the 4th Annual Targeted Radiopharmaceuticals Summit :: Actinium Pharmaceuticals, Inc. (ATNM) [ir.actiniumpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. Lu-PSMA-617 - Wikipedia [en.wikipedia.org]
- 6. Actinium Pharmaceuticals Presents New Data Demonstrating Potent and Durable Efficacy of ATNM-400, a First-in-Class Multi-Tumor Actinium-225 Radiotherapy, at the 32nd Annual Prostate Cancer Foundation Scientific Retreat [prnewswire.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Actinium Pharmaceuticals Unveils ATNM-400: A Breakthrough Non-PSMA Targeted Radiotherapy for Prostate Cancer [trial.medpath.com]
- 9. streetinsider.com [streetinsider.com]
- 10. Actinium presents preclinical data for ATNM-400 - TipRanks.com [tipranks.com]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
A Comparative Analysis of PSMA-617 and Other Small Molecule Inhibitors for Prostate-Specific Membrane Antigen (PSMA) Targeting
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of PSMA-617 with other prominent small molecule inhibitors targeting the Prostate-Specific Membrane Antigen (PSMA). The objective is to offer a clear, data-driven overview to inform research and development efforts in the field of prostate cancer diagnostics and therapeutics. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and experimental workflows.
Quantitative Comparison of Binding Affinities
The binding affinity of small molecule inhibitors to PSMA is a critical determinant of their efficacy for imaging and therapeutic applications. This is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). A lower value for both parameters indicates a higher binding affinity. The following table summarizes the binding affinities of PSMA-617 and other commonly studied small molecule inhibitors.
| Inhibitor | Binding Affinity (IC50, nM) | Binding Affinity (Ki, nM) | Cell Line / Assay Condition | Reference |
| PSMA-617 | ~5 | 2.3 ± 2.9 | LNCaP & C4-2 cells | [1] |
| PSMA-11 | - | 12.0 ± 2.8 | Preclinical studies | [1] |
| PSMA-I&T | - | Not explicitly found | - | - |
| PSMA-TO-1 | - | Not explicitly found | LNCaP cells | [2] |
Note: Direct comparison of absolute values should be made with caution as experimental conditions can vary between studies.
Experimental Protocols
Accurate determination of binding affinity is paramount for the preclinical evaluation of PSMA inhibitors. The following are detailed methodologies for commonly employed assays.
Competitive Radioligand Binding Assay
This assay determines the affinity of a non-radiolabeled inhibitor by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To determine the IC50 value of a test compound (e.g., PSMA-617) for PSMA.
Materials:
-
PSMA-positive cells (e.g., LNCaP human prostate cancer cell line)
-
Radiolabeled PSMA ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617)
-
Unlabeled test compound (e.g., PSMA-617) and reference compounds
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Binding buffer (e.g., Tris-HCl buffer with salts and BSA)
-
96-well filter plates
-
Gamma counter
Procedure:
-
Cell Culture: LNCaP cells are cultured to near confluency in appropriate cell culture medium.
-
Cell Preparation: Cells are harvested, washed, and resuspended in binding buffer to a specific concentration.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.
-
Competition: Add increasing concentrations of the unlabeled test compound to the wells. Include wells with no competitor (total binding) and wells with a high concentration of a known potent PSMA inhibitor (non-specific binding).
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or 37°C) for a defined period (e.g., 1-2 hours) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The contents of the wells are transferred to a filter plate and washed with ice-cold binding buffer to separate the cell-bound radioactivity from the unbound radioactivity.
-
Quantification: The radioactivity retained on the filter for each well is measured using a gamma counter.
-
Data Analysis: The data is analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand, is then determined.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.
Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of an inhibitor's interaction with PSMA.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human PSMA protein
-
Test compound (inhibitor)
-
Immobilization buffer (e.g., sodium acetate)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS)
Procedure:
-
Chip Preparation: The sensor chip surface is activated using a mixture of EDC and NHS.
-
Ligand Immobilization: Recombinant human PSMA protein is diluted in immobilization buffer and injected over the activated sensor surface to be covalently coupled.
-
Blocking: Any remaining active sites on the sensor surface are blocked with ethanolamine.
-
Analyte Injection: The test compound (analyte) is prepared in a series of concentrations in running buffer and injected over the immobilized PSMA surface.
-
Association and Dissociation Monitoring: The binding of the analyte to the immobilized ligand is monitored in real-time as a change in the SPR signal. This is followed by an injection of running buffer to monitor the dissociation of the complex.
-
Regeneration: The sensor surface is regenerated by injecting a solution that disrupts the ligand-analyte interaction (e.g., low pH glycine) to prepare for the next injection cycle.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).[3]
Signaling Pathways and Experimental Visualization
Understanding the signaling pathways modulated by PSMA is crucial for developing effective targeted therapies. PSMA has been shown to influence key cellular processes through the PI3K/AKT and MAPK signaling cascades.[4][5][6][7][8]
Caption: PSMA-mediated signaling pathways.
The diagram above illustrates the dual role of PSMA in modulating the PI3K/AKT and MAPK signaling pathways. PSMA activation has been shown to promote cell survival and proliferation through the PI3K/AKT pathway, while potentially inhibiting the MAPK pathway.
Caption: Workflow for a competitive binding assay.
This flowchart outlines the key steps involved in a competitive binding assay to determine the IC50 of a PSMA inhibitor. The process begins with cell preparation and culminates in data analysis to quantify the inhibitor's binding affinity.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of PSMA-TO-1 and PSMA-617 labeled with gallium-68, lutetium-177 and actinium-225 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. urotoday.com [urotoday.com]
- 6. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. urotoday.com [urotoday.com]
- 8. tandfonline.com [tandfonline.com]
A Comparative Guide to the Pharmacokinetics of PSMA-617 and its Evans Blue-Modified Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of the established Prostate-Specific Membrane Antigen (PSMA)-targeting radiopharmaceutical, PSMA-617, and its Evans Blue (EB)-modified analog. The inclusion of an Evans Blue moiety is a strategic modification designed to enhance the therapeutic window by altering the agent's pharmacokinetic properties. This comparison is supported by experimental data from preclinical and clinical studies, with detailed methodologies provided for key experiments.
Executive Summary
Prostate-Specific Membrane Antigen (PSMA) has emerged as a key target for the diagnosis and therapy of prostate cancer. Small molecule inhibitors of PSMA, such as PSMA-617, labeled with therapeutic radionuclides like Lutetium-177 (¹⁷⁷Lu), have shown significant clinical efficacy. However, the rapid clearance of these small molecules can limit their accumulation in tumor tissues. To address this, Evans Blue-modified analogs have been developed. Evans Blue reversibly binds to serum albumin, thereby extending the circulation half-life of the radiopharmaceutical. This guide elucidates the pharmacokinetic differences between ¹⁷⁷Lu-PSMA-617 and ¹⁷⁷Lu-EB-PSMA-617, providing a comprehensive overview for researchers in the field.
Data Presentation: Pharmacokinetic and Dosimetric Comparison
The following table summarizes the quantitative data on the absorbed doses in various organs for ¹⁷⁷Lu-PSMA-617 and ¹⁷⁷Lu-EB-PSMA-617, as determined in a first-in-human study.[1][2] This data highlights the impact of the Evans Blue modification on the biodistribution and radiation dosimetry of the PSMA-targeting agent.
| Organ | ¹⁷⁷Lu-PSMA-617 Absorbed Dose (mGy/MBq) | ¹⁷⁷Lu-EB-PSMA-617 Absorbed Dose (mGy/MBq) | Key Observation |
| Kidneys | 0.39 ± 0.06 | 2.39 ± 0.69 | Significantly higher uptake in kidneys with the EB analog. |
| Red Bone Marrow | 0.0084 ± 0.0057 | 0.0547 ± 0.0062 | Markedly increased radiation dose to the bone marrow with the EB analog. |
| Small Intestine | 0.28 ± 0.21 | 0.31 ± 0.16 | No significant difference observed. |
| Tumor (Bone Metastasis) | - | Accumulated radioactivity was approximately 3.02-fold higher than that of ¹⁷⁷Lu-PSMA-617 for tumors with comparable baseline SUVmax. | Enhanced tumor accumulation with the EB analog. |
Note: The tumor accumulation data is presented as a relative increase due to the methodology of the comparative study.[1]
Experimental Protocols
The data presented in this guide is based on established preclinical and clinical experimental protocols. Below are detailed methodologies for the key experiments cited.
Human Dosimetry Study Protocol[1]
-
Patient Population: Patients with metastatic castration-resistant prostate cancer (mCRPC) were recruited.
-
Radiopharmaceutical Administration:
-
One cohort received an intravenous injection of 1.30-1.42 GBq (35-38.4 mCi) of ¹⁷⁷Lu-PSMA-617.
-
Another cohort received an intravenous injection of 0.80-1.1 GBq (21.5-30 mCi) of ¹⁷⁷Lu-EB-PSMA-617.
-
-
Imaging:
-
Serial whole-body planar and SPECT/CT imaging was performed at multiple time points post-injection.
-
For the ¹⁷⁷Lu-PSMA-617 group, imaging was conducted at 0.5, 2, 24, 48, and 72 hours.
-
For the ¹⁷⁷Lu-EB-PSMA-617 group, imaging was performed at 2, 24, 72, 120, and 168 hours to account for the longer circulation time.
-
-
Dosimetry Calculation: The OLINDA/EXM software was used to calculate the absorbed doses in various organs based on the quantitative imaging data.
Preclinical Biodistribution Study Protocol in Mice
While the primary data presented is from a human study, preclinical assessments in animal models are a critical step. A general protocol for such studies is as follows:
-
Animal Model: Male athymic nude mice are subcutaneously inoculated with human prostate cancer cells (e.g., LNCaP or PC-3 PIP) to establish tumor xenografts.
-
Radiopharmaceutical Administration: A defined amount of the radiolabeled compound (e.g., 5 MBq of ¹⁷⁷Lu-PSMA-617 or ¹⁷⁷Lu-EB-PSMA-617) is injected intravenously via the tail vein.
-
Tissue Harvesting and Measurement: At various time points post-injection (e.g., 1, 4, 24, 48, and 96 hours), cohorts of mice are euthanized. Key organs and tumors are harvested, weighed, and the radioactivity is measured using a gamma counter.
-
Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ and time point to determine the biodistribution profile of the radiopharmaceutical.
Mandatory Visualizations
Signaling Pathway: Internalization of PSMA Ligands
Upon binding to PSMA on the surface of prostate cancer cells, both PSMA-617 and its Evans Blue-modified analog are internalized primarily through clathrin-mediated endocytosis.[3][4][5] This process involves the formation of clathrin-coated pits that invaginate to form endosomes, which then transport the radiopharmaceutical into the cell.
Caption: Internalization pathway of PSMA radioligands.
Experimental Workflow: Comparative Biodistribution
The following diagram illustrates the typical workflow for a comparative biodistribution study of PSMA-617 and its Evans Blue-modified analog in a preclinical setting.
References
- 1. First-in-human study of 177Lu-EB-PSMA-617 in patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First-in-Human Study of 177Lu-EB-PSMA-617 in Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biorecognition and Subcellular Trafficking of HPMA Copolymer - Anti-PMSA Antibody Conjugates by Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of prostate specific membrane antigen with clathrin and the adaptor protein complex-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of PSMA-617-TCMC TFA in Research Settings
For Immediate Use by Laboratory and Drug Development Professionals: This document provides crucial safety and logistical information for the proper disposal of PSMA-617-TCMC TFA, particularly when radiolabeled with Lutetium-177 (¹⁷⁷Lu). Adherence to these procedures is vital for ensuring personnel safety and regulatory compliance.
The disposal of PSMA-617-TCMC TFA requires a dual-pronged approach, addressing both the chemical hazards associated with the trifluoroacetic acid (TFA) salt and the radiological considerations of the Lutetium-177 isotope. Trifluoroacetic acid is a corrosive chemical, while Lutetium-177 is a beta- and gamma-emitting radionuclide. The potential presence of a long-lived isomeric impurity, ¹⁷⁷ᵐLu, necessitates careful management and segregation of waste streams.
Quantitative Data for Disposal Planning
Proper disposal planning hinges on understanding the decay characteristics of the radioisotopes involved and the regulatory framework governing their disposal. The following table summarizes key quantitative data for Lutetium-177 and its metastable isomer.
| Parameter | Lutetium-177 (¹⁷⁷Lu) | Lutetium-177m (¹⁷⁷ᵐLu) | Trifluoroacetic Acid (TFA) |
| Half-life | ~6.7 days[1][2][3] | ~160.4 days[2][4] | Not Applicable |
| Primary Emissions | Beta particles, Gamma rays[2] | Beta particles, Low-energy photons[5] | Not Applicable |
| Decay Period for Disposal | Approximately 10 half-lives (~67 days) for decay-in-storage | Decay-in-storage is not feasible due to the long half-life; requires disposal as low-level radioactive waste[4][6] | Not Applicable |
| Typical Contaminant Level | ¹⁷⁷ᵐLu may be present at ~0.02% of the total ¹⁷⁷Lu activity[2][5] | Not Applicable | Not Applicable |
| Disposal Threshold | Decay to background radiation levels | Must be disposed of as low-level radioactive waste if detectable[5] | Must be managed as hazardous chemical waste[7][8][9] |
Experimental Protocol for Proper Disposal
This step-by-step protocol outlines the procedures for the safe handling and disposal of waste generated from research activities involving ¹⁷⁷Lu-PSMA-617-TCMC TFA.
Waste Segregation at the Point of Generation
-
Mixed Waste: Any material that has come into contact with both ¹⁷⁷Lu-PSMA-617-TCMC TFA and hazardous chemicals (e.g., solvents) must be treated as mixed waste.[7][9]
-
Radioactive Waste: Materials contaminated only with ¹⁷⁷Lu-PSMA-617-TCMC TFA (e.g., pipette tips, vials) should be segregated as radioactive waste.
-
Chemical Waste: Waste containing only non-radioactive chemical hazards, such as TFA, should be collected separately.
-
Compatibility: Ensure that incompatible wastes are not mixed in the same container to prevent dangerous reactions.[8]
Container Labeling and Storage
-
Clear Labeling: All waste containers must be clearly labeled with their contents. For radioactive waste, include the isotope (¹⁷⁷Lu), the initial date of storage, the estimated activity, and the name of the principal investigator.[6]
-
Hazard Symbols: Use appropriate hazard symbols for radioactive and chemical waste.
-
Secure Storage: Store waste containers in a designated and properly shielded area, away from general laboratory traffic.
Management of Trifluoroacetic Acid (TFA) Waste
-
Dedicated Container: Collect TFA-containing waste in a designated, compatible container (e.g., glass or polyethylene).
-
No Drain Disposal: Under no circumstances should TFA waste be poured down the drain.[7]
-
Hazardous Waste Collection: Arrange for the collection of TFA waste through your institution's Environmental Health and Safety (EHS) office for disposal as hazardous chemical waste.
Radioactive Waste Management: The ¹⁷⁷ᵐLu Consideration
The disposal pathway for radioactive waste containing ¹⁷⁷Lu is determined by the presence of the long-lived isomer, ¹⁷⁷ᵐLu.
-
Source Verification: Determine if the ¹⁷⁷Lu was produced via a method that generates ¹⁷⁷ᵐLu as a contaminant. This information may be available from the supplier.[6]
-
Decay-in-Storage (for ¹⁷⁷Lu without ¹⁷⁷ᵐLu):
-
Store the radioactive waste in a shielded and secure location for at least 10 half-lives of ¹⁷⁷Lu (approximately 67 days).
-
After the decay period, monitor the waste with a radiation survey meter to ensure it has returned to background levels.
-
Once confirmed to be at background, the waste can be disposed of as regular or biohazardous waste, depending on its nature. Deface or remove any radioactive material labels before disposal.
-
-
Disposal as Low-Level Radioactive Waste (if ¹⁷⁷ᵐLu is present):
-
If ¹⁷⁷ᵐLu is present, decay-in-storage is not a viable option.[4][6]
-
The waste must be packaged, labeled, and disposed of as low-level radioactive waste according to your institution's and local regulations.
-
Contact your institution's Radiation Safety Officer (RSO) or EHS department to arrange for the proper disposal of this waste stream.
-
Decontamination of Laboratory Equipment
-
Glassware: Decontaminate glassware that has come into contact with ¹⁷⁷Lu-PSMA-617-TCMC TFA by washing with a suitable decontamination solution.
-
Survey for Contamination: After decontamination, survey the equipment with a radiation meter to ensure all radioactive contamination has been removed before returning to general use.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and the overall workflow for the proper disposal of PSMA-617-TCMC TFA waste.
Caption: Decision pathway for the disposal of ¹⁷⁷Lu-PSMA-617-TCMC TFA waste.
Caption: Step-by-step experimental workflow for waste disposal.
References
- 1. hpschapters.org [hpschapters.org]
- 2. Production of 177Lu for Targeted Radionuclide Therapy: Available Options - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 4. Dealing with dry waste disposal issues associated with 177mLu impurities: a long-term challenge for nuclear medicine departments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scp.nrc.gov [scp.nrc.gov]
- 6. Pardon Our Interruption [rltinstitute.novartis.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
